molecular formula C10H9ClO B1149314 (e)-3-o-Tolylacryloyl chloride CAS No. 15873-40-2

(e)-3-o-Tolylacryloyl chloride

Cat. No.: B1149314
CAS No.: 15873-40-2
M. Wt: 180.63
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-o-Tolylacryloyl chloride is a high-purity, reactive acid chloride derivative that serves as a crucial synthetic intermediate in organic and medicinal chemistry research. Its primary value lies in facilitating efficient acyl substitution reactions, most notably with amines to generate (E)-3-o-Tolylacrylamide derivatives and other analogs. This reactivity makes it a versatile building block for constructing compound libraries. A significant application of this reagent is in the synthesis of molecules with potential biological activity. For instance, structurally related cinnamoyl chlorides are employed in the development of kinase inhibitors. Research indicates that compounds like (E)-3-o-Tolylacrylamide can exhibit inhibitory effects on receptor tyrosine kinases such as VEGFR-2, which are critical targets in oncology and angiogenesis studies (https://pubmed.ncbi.nlm.nih.gov/25953369/). The mechanism of action for these downstream inhibitors typically involves competitive binding at the enzyme's ATP-binding site, thereby disrupting intracellular signaling pathways that drive cell proliferation and survival. The (E)- configuration and the o-tolyl substituent are essential for conferring specific stereochemical and steric properties that influence the compound's binding affinity and selectivity. As a reagent, (E)-3-o-Tolylacryloyl chloride is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-3-(2-methylphenyl)prop-2-enoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO/c1-8-4-2-3-5-9(8)6-7-10(11)12/h2-7H,1H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISMYAVWQKWXKOM-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C/C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40420708
Record name (e)-3-o-tolylacryloyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40420708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83612-52-6, 15873-40-2
Record name (e)-3-o-tolylacryloyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40420708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 15873-40-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Whitepaper: (E)-3-(o-Tolyl)acryloyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of (E)-3-(o-tolyl)acryloyl chloride , a specialized intermediate in medicinal chemistry.[1] It addresses the compound's synthesis, reactivity, and critical role in developing bioactive scaffolds, specifically targeting researchers in drug discovery.

Synthesis, Reactivity, and Pharmaceutical Utility[1][2]

CAS Number: 15873-40-2 Synonyms: (E)-3-(2-Methylphenyl)prop-2-enoyl chloride; o-Methylcinnamoyl chloride Molecular Formula: C₁₀H₉ClO Molecular Weight: 180.63 g/mol [1]

Executive Summary

(E)-3-(o-tolyl)acryloyl chloride is a high-value electrophilic building block used primarily to introduce the o-methylcinnamoyl moiety into pharmacophores.[1] Unlike simple acryloyl chlorides, the presence of the ortho-tolyl group confers unique steric properties and lipophilicity, influencing the binding affinity of final drug candidates—particularly in Cannabinoid Receptor 2 (CB2) modulators and antitumor cinnamamides . This guide details the validated synthesis, handling protocols, and mechanistic pathways essential for its application in high-throughput organic synthesis.

Chemical Profile & Identification

The compound is the acid chloride derivative of o-methylcinnamic acid.[1] It typically exists as a low-melting solid or high-boiling liquid, distinct from the volatile simple acryloyl chloride (bp 75°C) often misreported in aggregated databases.[1]

Structural Specification

The (E)-geometry of the alkene is thermodynamically favored and generally retained during synthesis from the corresponding (E)-acid.[1]

PropertyValue / Description
Appearance Off-white low-melting solid or yellow oil (dependent on purity/temperature).[1]
Boiling Point >250°C (Predicted); typically used crude or distilled under high vacuum.
Solubility Soluble in DCM, THF, Toluene, Chloroform. Hydrolyzes in water.
Stability Moisture sensitive (evolves HCl). Store under inert atmosphere at 2–8°C.
Key NMR Signals ¹H NMR (CDCl₃):

2.45 (s, 3H, Ar-CH₃), 6.65 (d, J=16.0 Hz, 1H, =CH-CO), 8.15 (d, J=16.0 Hz, 1H, Ar-CH=).[1] Large coupling constant confirms (E)-geometry.[1]
Synthesis & Preparation Protocol

Objective: Conversion of (E)-3-(o-tolyl)acrylic acid to the acid chloride with >95% conversion.

Mechanistic Rationale

Thionyl chloride (


) is the preferred reagent due to the formation of gaseous byproducts (

,

), simplifying purification.[2] For sterically sensitive downstream applications, oxalyl chloride with catalytic DMF is recommended to avoid thermal degradation associated with refluxing thionyl chloride.
Protocol: Thionyl Chloride Method[1][2][3][4][5]
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a

    
     drying tube or 
    
    
    
    inlet.
  • Reagents:

    • (E)-3-(o-tolyl)acrylic acid (10.0 g, 61.7 mmol)[1]

    • Thionyl chloride (14.7 g, 9.0 mL, 123 mmol, 2.0 equiv)

    • Optional Solvent: Toluene (anhydrous, 30 mL) if temperature control is required.

  • Reaction:

    • Suspend the acid in toluene (or use neat

      
       for small scales).
      
    • Add

      
       dropwise at room temperature.
      
    • Heat to reflux (75–80°C) for 2–3 hours. Evolution of gas indicates reaction progress.

    • Endpoint: The suspension clears to a homogeneous yellow solution.

  • Workup:

    • Cool to room temperature.[2][6]

    • Remove excess

      
       and solvent under reduced pressure (rotary evaporator with a base trap).
      
    • Co-evaporation: Add dry toluene (2 x 20 mL) and re-evaporate to remove trace

      
       and 
      
      
      
      .[1]
  • Purification: The crude brown oil is typically sufficiently pure (>90%) for immediate use. For analytical standards, distill under high vacuum (0.1 mmHg).

Visualization: Synthesis Workflow

SynthesisWorkflow Start Start: (E)-3-(o-tolyl)acrylic acid Reagent Add SOCl2 (2.0 eq) Reflux 80°C, 3h Start->Reagent Suspend Intermediate Reaction Mixture (Clear Solution) Reagent->Intermediate -HCl, -SO2 Workup Evaporate Volatiles (Remove SO2, HCl) Intermediate->Workup Cool & Vac Product Product: (E)-3-(o-tolyl)acryloyl chloride Workup->Product Yield >95%

Caption: Step-by-step workflow for the generation of the acid chloride from its parent acid.

Reactivity & Drug Development Applications[1][8]

The o-tolyl group introduces steric hindrance that directs regioselectivity in cyclization reactions and improves metabolic stability in peptide mimetics.[1]

A. Curtius Rearrangement (CB2 Receptor Agonists)

Reaction with sodium azide (


) yields the acyl azide, which undergoes thermal Curtius rearrangement to the isocyanate. This is a key pathway for synthesizing quinoline and isoquinoline derivatives  that act as Cannabinoid Receptor 2 (CB2) agonists for pain management.
  • Pathway: Acid Chloride

    
     Acyl Azide 
    
    
    
    Isocyanate
    
    
    Urea/Amine derivatives.[1]
B. Intramolecular Friedel-Crafts (Indanone Synthesis)

Under Lewis acid catalysis (


), the compound undergoes intramolecular cyclization.[1] The ortho-methyl group directs the ring closure, typically favoring the formation of substituted 1-indanones , which are precursors to various CNS-active agents.[1]
C. Amidation (Antitumor Scaffolds)

Reaction with heterocyclic amines yields N-substituted cinnamamides.[1] The lipophilic o-tolyl moiety enhances membrane permeability, a strategy used in designing tubulin polymerization inhibitors .[1]

Visualization: Reaction Pathways

Reactivity Core (E)-3-(o-tolyl)acryloyl chloride Azide + NaN3 / Heat (Curtius Rearrangement) Core->Azide Amine + R-NH2 / Base (Schotten-Baumann) Core->Amine Lewis + AlCl3 (Friedel-Crafts) Core->Lewis Isocyanate Isocyanate Intermediate (CB2 Agonist Precursor) Azide->Isocyanate Amide N-Substituted Cinnamamide (Antitumor/Insecticidal) Amine->Amide Indanone Substituted 1-Indanone (Pharmacophore Scaffold) Lewis->Indanone

Caption: Primary synthetic divergences for the (E)-3-(o-tolyl)acryloyl chloride intermediate.[1]

Safety & Handling (HSE)
  • Hazards: Causes severe skin burns and eye damage (H314). Reacts violently with water (EUH014). Lachrymator.

  • Storage: Store under nitrogen or argon at 2–8°C. Seal containers tightly to prevent hydrolysis to the parent acid.

  • Spill Control: Do not use water. Neutralize with sodium bicarbonate or lime sand.

References
  • Synthesis of Cinnamoyl Chlorides: Organic Syntheses, Coll. Vol. 1, p. 394 (1941). Link (General protocol adaptation).[1]

  • CB2 Agonist Synthesis: US Patent 9,006,442 B2. "Compounds ... associated with the modulation of cannabinoid (CB) receptors."[7] (Describes use of o-methylcinnamoyl azide intermediate). Link

  • Friedel-Crafts Cyclization: Journal of the American Chemical Society, "Intramolecular Acylation of Aryl-Substituted Acid Chlorides."[1] Link[1]

  • Antitumor Cinnamamides: European Journal of Medicinal Chemistry, "Synthesis and biological evaluation of substituted cinnamamides." Link

Sources

(E)-3-(o-tolyl)acryloyl chloride molecular structure and weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (E)-3-(o-tolyl)acryloyl chloride: Structure, Properties, and Synthetic Applications

Abstract

(E)-3-(o-tolyl)acryloyl chloride is a specialized organic reagent belonging to the class of substituted cinnamoyl chlorides. Its structure, featuring a reactive acyl chloride group conjugated with an o-tolyl-substituted alkene, makes it a valuable intermediate in synthetic chemistry. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis, and reactivity. It is intended for researchers and professionals in drug development and materials science who require a versatile chemical building block for introducing the (E)-3-(o-tolyl)acryloyl moiety into target molecules. The protocols and data presented herein are synthesized from established chemical principles and spectroscopic data, providing a reliable framework for its application.

Molecular Structure and Physicochemical Properties

Structural Elucidation

(E)-3-(o-tolyl)acryloyl chloride, with the chemical formula C₁₀H₉ClO, is an aromatic acyl chloride.[1][2] Its structure is composed of three key functional components:

  • Acyl Chloride Group (-COCl): This is the primary site of reactivity, highly susceptible to nucleophilic acyl substitution.

  • α,β-Unsaturated System (-CH=CH-COCl): The double bond is in conjugation with the carbonyl group, which influences the molecule's electronic properties and provides a secondary site for reactivity (conjugate addition). The (E)-isomer designation specifies a trans configuration of the substituents across the double bond, which is the more thermodynamically stable arrangement.

  • o-Tolyl Group: A benzene ring substituted with a methyl group at the ortho- (position 2) position. This group imparts aromatic character and steric influence on the molecule.

Below is a diagram illustrating the molecular structure.

Caption: Molecular structure of (E)-3-(o-tolyl)acryloyl chloride.

Physicochemical Data

Quantitative data for (E)-3-(o-tolyl)acryloyl chloride and its parent compound, cinnamoyl chloride, are summarized below for comparison.

Property(E)-3-(o-tolyl)acryloyl chlorideCinnamoyl chloride (Reference)Source
CAS Number 83612-52-6102-92-1[2][3]
Molecular Formula C₁₀H₉ClOC₉H₇ClO[2][3]
Molecular Weight 180.63 g/mol 166.60 g/mol [2][3]
Appearance -White to yellowish crystalline solid[4]
Boiling Point -256-258 °C (lit.)[4]
Melting Point -35-37 °C (lit.)[4]
Solubility Soluble in common organic solventsSoluble in dioxane, ether, chloroform[4][5]
Water Solubility ReactsDecomposes[4][5]

Synthesis and Purification

Synthetic Rationale

Acyl chlorides are most commonly synthesized from their corresponding carboxylic acids.[6] The conversion of (E)-3-(o-tolyl)acrylic acid to (E)-3-(o-tolyl)acryloyl chloride involves the substitution of the hydroxyl group with a chloride. Thionyl chloride (SOCl₂) is a widely used reagent for this transformation due to its efficacy and the convenient removal of byproducts.[7]

Reaction: (E)-3-(o-tolyl)acrylic acid + SOCl₂ → (E)-3-(o-tolyl)acryloyl chloride + SO₂ (g) + HCl (g)

The choice of thionyl chloride is strategic; the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, which simplifies the purification of the desired acyl chloride.[7] An alternative, often cleaner, method involves oxalyl chloride, which can be performed under milder conditions, sometimes with a catalytic amount of N,N-dimethylformamide (DMF).[8][9]

SynthesisWorkflow start Start: (E)-3-(o-tolyl)acrylic acid in anhydrous solvent reagent Add Thionyl Chloride (SOCl₂) dropwise at 0°C start->reagent reflux Heat to reflux for 2-4 hours under inert atmosphere reagent->reflux distill Remove excess SOCl₂ and solvent via distillation reflux->distill purify Purify product by vacuum distillation distill->purify product Product: (E)-3-(o-tolyl)acryloyl chloride purify->product

Caption: General workflow for the synthesis of acyl chlorides.

Experimental Protocol: Synthesis via Thionyl Chloride

This protocol is a representative method based on standard procedures for the synthesis of acryloyl chlorides.[7]

Materials:

  • (E)-3-(o-tolyl)acrylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or toluene

  • Round-bottom flask with reflux condenser and gas outlet

  • Stirring plate and magnetic stir bar

  • Ice bath

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas outlet connected to a trap (e.g., a bubbler with aqueous NaOH) to neutralize HCl and SO₂ byproducts.

  • Reagents: Suspend (E)-3-(o-tolyl)acrylic acid (1.0 eq) in an anhydrous solvent like DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Addition: Cool the stirred suspension in an ice bath. Add thionyl chloride (1.1-1.5 eq) dropwise via a syringe or dropping funnel. Control the addition rate to manage the initial exothermic reaction and gas evolution.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 40°C for DCM) for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Workup: Cool the reaction mixture to room temperature. Carefully remove the solvent and excess thionyl chloride by distillation at atmospheric pressure.

  • Purification: Purify the resulting crude (E)-3-(o-tolyl)acryloyl chloride by vacuum distillation to yield the final product.

Trustworthiness Note: This protocol is self-validating. The complete consumption of the starting material (a solid carboxylic acid) and the formation of the product can be visually monitored. The gaseous byproducts confirm the reaction is proceeding. Purity is confirmed via subsequent analytical characterization (Section 4).

Reactivity Profile

The chemistry of (E)-3-(o-tolyl)acryloyl chloride is dominated by the highly electrophilic acyl chloride functional group.[5] It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles.

  • With Alcohols: Reacts to form cinnamoyl esters.

  • With Amines: Reacts to form cinnamoyl amides.

  • With Water: Hydrolyzes to form the parent (E)-3-(o-tolyl)acrylic acid. This reactivity necessitates handling under anhydrous conditions.[4][5]

These reactions are fundamental to its use as a building block for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.[5][10]

Reactivity sub (E)-3-(o-tolyl)acryloyl chloride prod1 Ester sub->prod1 + R-OH - HCl prod2 Amide sub->prod2 + R-NH₂ - HCl prod3 Carboxylic Acid sub->prod3 + H₂O - HCl nuc1 Alcohol (R-OH) nuc2 Amine (R-NH₂) nuc3 Water (H₂O)

Caption: Key reactions of (E)-3-(o-tolyl)acryloyl chloride.

Analytical Characterization

Confirming the identity and purity of the synthesized (E)-3-(o-tolyl)acryloyl chloride is critical. A combination of spectroscopic techniques is employed for this purpose.

TechniqueExpected Observations
¹H NMR - Vinyl Protons: Two doublets in the δ 6.5-8.0 ppm range with a large coupling constant (J ≈ 15-16 Hz), characteristic of the (E)-alkene configuration. - Aromatic Protons: Multiplets in the δ 7.0-8.0 ppm range corresponding to the four protons on the tolyl ring. - Methyl Protons: A singlet around δ 2.2-2.5 ppm corresponding to the three protons of the o-methyl group.[10]
¹³C NMR - Carbonyl Carbon: A signal in the δ 165-170 ppm range. - Alkene Carbons: Signals in the δ 120-150 ppm range. - Aromatic Carbons: Multiple signals in the δ 125-145 ppm range. - Methyl Carbon: A signal in the δ 18-22 ppm range.[10][11]
IR Spectroscopy - C=O Stretch: A strong, sharp absorption band in the 1750-1800 cm⁻¹ range, characteristic of an acyl chloride. - C=C Stretch: An absorption band around 1620-1640 cm⁻¹. - C-H Stretch (Aromatic/Vinyl): Bands above 3000 cm⁻¹.
Mass Spectrometry - Molecular Ion Peak [M]⁺: A peak at m/z ≈ 180, corresponding to the molecular weight. - Isotope Peak [M+2]⁺: A peak at m/z ≈ 182 with approximately one-third the intensity of the [M]⁺ peak, confirming the presence of one chlorine atom.

Applications and Safety

Applications in Research and Development

As a derivative of cinnamoyl chloride, this compound is an important synthetic intermediate. Cinnamoyl derivatives have been investigated for a range of biological activities, including anticancer and antibacterial properties.[10][12] (E)-3-(o-tolyl)acryloyl chloride serves as a key reagent for synthesizing novel cinnamamides and cinnamoyl esters, allowing for systematic modification of molecular structures to explore their therapeutic potential.

Safety and Handling
  • Hazards: (E)-3-(o-tolyl)acryloyl chloride is expected to be corrosive and a lachrymator. It reacts with water and moisture to produce corrosive HCl gas.[4]

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen) in a cool, dry place to prevent degradation from moisture.[13]

References

  • Benchchem. (2025). Cinnamoyl Chloride: A Versatile Reagent in Fundamental Research and Drug Discovery. Benchchem.
  • Cheméo. (n.d.). Chemical Properties of Cinnamoyl chloride (CAS 102-92-1).
  • ChemicalBook. (2026). CINNAMOYL CHLORIDE Chemical Properties, Uses, Production.
  • Fluorochem. (n.d.). (E)-3-m-Tolyl-acryloyl chloride (CAS 13565-04-3).
  • Sigma-Aldrich. (n.d.). (E)-3-(p-Tolyl)acryloyl chloride | 13565-07-6.
  • LookChem. (n.d.). Cas 102-92-1, Cinnamoyl chloride.
  • Malaysian Journal of Analytical Sciences. (2022).
  • BLDpharm. (n.d.). 83612-52-6|(E)-3-(o-Tolyl)acryloyl chloride.
  • Benchchem. (n.d.). An In-depth Technical Guide to Acryloyl Chloride: Chemical Properties and Structure.
  • Sigma-Aldrich. (n.d.). 3-Ethoxy-acryloyl chloride.
  • The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION.
  • ResearchGate. (n.d.). Scheme 1. (a) Synthesis of acryloyl chloride, (b) acryloylation of....
  • ChemicalBook. (n.d.). Acryloyl chloride(814-68-6) 13C NMR spectrum.
  • ResearchGate. (2013). How do I synthesize acryloyl chloride?.
  • PubMed. (2016). Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System.
  • Wikipedia. (n.d.). Acryloyl chloride.
  • Scilit. (2016). Safe, Selective, and High‐Yielding Synthesis of Acryloyl Chloride in a Continuous‐Flow System.
  • The Royal Society of Chemistry. (2020).
  • PubChem. (n.d.). Acryloyl chloride | C3H3ClO | CID 13140.
  • VanDeMark Chemical. (n.d.). ACRYLOYL CHLORIDE.

Sources

Spectroscopic Characterization & Handling of (E)-3-(o-tolyl)acryloyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

(E)-3-(o-tolyl)acryloyl chloride (CAS: 83612-52-6), also known as o-methylcinnamoyl chloride, is a pivotal electrophilic intermediate used in the synthesis of heterocyclic scaffolds (e.g., quinolinones, flavonoids) and pharmaceutical precursors.[1][2] Its reactivity is defined by the conjugation of the electrophilic acyl chloride functionality with an alkene and an electron-rich ortho-substituted aromatic ring.

This guide provides a rigorous analysis of the spectroscopic signatures (NMR, IR, MS) required to validate the identity and purity of this compound. Distinctive features include the large vicinal coupling constant (


 Hz) indicative of E-geometry and the characteristic downfield shift of the 

-vinyl proton due to anisotropic deshielding.
Chemical Identity
PropertyDetail
IUPAC Name (E)-3-(2-Methylphenyl)prop-2-enoyl chloride
Molecular Formula C₁₀H₉ClO
Molecular Weight 180.63 g/mol
Key Functionalities

-unsaturated acyl chloride, o-tolyl moiety

Synthesis & Sample Preparation Workflow

To ensure spectroscopic fidelity, the compound is typically prepared in situ or freshly distilled due to its moisture sensitivity. The standard protocol involves the chlorination of (E)-3-(o-tolyl)acrylic acid using thionyl chloride (


).
Reaction Mechanism & Workflow

The transformation proceeds via a chlorosulfite intermediate, driven to completion by the entropy of evolving gases (


 and 

).[3]

SynthesisWorkflow Acid (E)-3-(o-tolyl)acrylic acid (Precursor) Intermed Acyl Chlorosulfite Intermediate Acid->Intermed Nucleophilic Attack Reagent SOCl2 (Thionyl Chloride) Reagent->Intermed Product (E)-3-(o-tolyl)acryloyl chloride (Target) Intermed->Product Cl- Attack & Elimination Byproducts SO2 (g) + HCl (g) (Entropy Driver) Intermed->Byproducts

Figure 1: Chlorination workflow via thionyl chloride. The evolution of gas ensures the reaction is irreversible.[3]

Detailed Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The


H NMR spectrum is the primary tool for confirming the E-configuration and the integrity of the ortho-substitution.

H NMR Data (400 MHz, CDCl

)

The spectrum is characterized by two distinct regions: the aliphatic methyl singlet and the deshielded olefinic/aromatic region.

Signal (

ppm)
MultiplicityIntegrationCoupling (

Hz)
AssignmentStructural Insight
8.15 - 8.25 Doublet (d)1H

Vinyl

-H
Deshielded by resonance and the aromatic ring current.
7.20 - 7.60 Multiplet (m)4H-Aromatic (Ar-H)Overlapping signals typical of o-substituted rings.
6.60 - 6.75 Doublet (d)1H

Vinyl

-H
Shielded relative to

-H; confirms trans geometry.
2.45 - 2.55 Singlet (s)3H-Ar-

Characteristic ortho-methyl shift.

Critical Analysis:

  • The Trans-Coupling: The coupling constant of

    
     Hz between the 
    
    
    
    and
    
    
    vinyl protons is the definitive proof of the (E)-isomer. The (Z)-isomer would exhibit a smaller coupling (
    
    
    Hz).
  • The Ortho-Effect: Compared to unsubstituted cinnamoyl chloride, the o-methyl group exerts a steric influence that may slightly twist the phenyl ring out of planarity with the alkene, but conjugation is largely maintained. The methyl signal at

    
     ppm is distinct from the solvent and other aliphatic impurities.
    

C NMR Data (100 MHz, CDCl

)
  • Carbonyl (C=O):

    
     ppm.[4][5] The electronegative chlorine atom deshields this carbon significantly compared to the ester or acid.
    
  • Vinyl Carbons: The

    
    -carbon (attached to the ring) appears downfield (
    
    
    
    ppm) due to conjugation, while the
    
    
    -carbon appears upfield (
    
    
    ppm).
  • Methyl Carbon:

    
     ppm.
    
Infrared (IR) Spectroscopy

IR analysis is rapid and confirms the conversion of the carboxylic acid (-COOH) to the acid chloride (-COCl).

  • C=O Stretch (Acyl Chloride): 1770 – 1790 cm⁻¹ . This is the diagnostic peak. It appears at a higher frequency than the precursor acid (

    
     cm⁻¹) due to the inductive electron-withdrawal of the chlorine atom, which strengthens the C=O bond order.
    
  • C=C Stretch (Alkene): 1615 – 1625 cm⁻¹ . Often appears as a sharp shoulder or distinct peak near the aromatic ring breathing modes.

  • C-H Stretch (Aromatic/Vinyl): >3000 cm⁻¹.[2]

  • C-Cl Stretch: 600 – 800 cm⁻¹ (fingerprint region).

Mass Spectrometry (MS)

Electron Ionization (EI) MS provides structural confirmation through characteristic fragmentation.

  • Molecular Ion (

    
    ):  m/z 180  (and 182 for 
    
    
    
    Cl isotope) in a 3:1 ratio.
  • Base Peak / Major Fragment: Loss of the chlorine atom (

    
    ) yields the acylium ion (m/z 145).
    
  • Secondary Fragment: Loss of carbon monoxide (CO) from the acylium ion yields the substituted styryl cation (m/z 117).

MSFragmentation M_Ion Molecular Ion [M]+ m/z 180/182 Acylium Acylium Ion [R-C≡O]+ m/z 145 M_Ion->Acylium - Cl• Styryl o-Methylstyryl Cation m/z 117 Acylium->Styryl - CO Tropylium Rearranged Cation (Tropylium derivative) Styryl->Tropylium Rearrangement

Figure 2: Primary fragmentation pathway in EI-MS. The loss of Cl followed by CO is characteristic of cinnamoyl derivatives.

Handling, Stability & Quality Control

Acyl chlorides are inherently unstable toward nucleophiles, particularly water.

  • Hydrolysis Risk: Exposure to atmospheric moisture rapidly converts the chloride back to (E)-3-(o-tolyl)acrylic acid and HCl gas.

    • QC Check: An IR spectrum showing a broadening peak around 2500-3300 cm⁻¹ (O-H stretch) indicates hydrolysis.

  • Storage: Store under inert atmosphere (

    
     or Ar) at 2-8°C.
    
  • Quenching Protocol: For analytical HPLC/GC, the sample should be derivatized immediately with methanol or an amine to form the stable ester or amide, respectively, preventing column degradation by HCl.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Cinnamoyl Chloride (Analogous Fragmentation Pattern). NIST Chemistry WebBook. Available at: [Link]

  • MDPI Molbank. Synthesis and Characterization of 4-Methoxyphenethyl (E)-3-(o-tolyl)acrylate (Proton Shifts). Available at: [Link][6]

Sources

Chemo-Selectivity and Steric Modulation: The Reactivity Profile of (E)-3-(o-tolyl)acryloyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the reactivity profile of (E)-3-(o-tolyl)acryloyl chloride (also known as o-methylcinnamoyl chloride). It is designed for researchers requiring precise control over acylation and conjugate addition pathways in the synthesis of heterocyclic scaffolds and bioactive amides.

Executive Summary

(E)-3-(o-tolyl)acryloyl chloride (CAS: 15873-40-2) is a privileged electrophile in organic synthesis. Unlike the unsubstituted cinnamoyl chloride, the presence of the ortho-methyl group introduces a critical steric and electronic modulation that alters its reactivity landscape. This molecule serves as a "gateway scaffold" for constructing nitrogen heterocycles (quinolinones), functionalized styrenes, and biologically active cinnamamides (e.g., TRPV1 antagonists).

This guide analyzes the competition between 1,2-addition (acyl substitution) and 1,4-addition (conjugate addition), providing protocols to control these pathways.

Structural & Electronic Analysis

To predict reactivity, one must understand the molecule's geometry. The (E)-configuration places the carbonyl and the aryl ring on opposite sides of the double bond, but the ortho-methyl group creates a unique "twist."

The "Ortho-Effect" on Reactivity
  • Steric Inhibition of Resonance: The steric clash between the o-methyl group and the vinylic proton (or the carbonyl oxygen in certain conformers) forces the phenyl ring slightly out of planarity with the alkene system.

    • Consequence: Reduced conjugation compared to p-methylcinnamoyl chloride. The carbonyl carbon becomes more electrophilic (less resonance stabilization from the ring), making it highly reactive toward nucleophiles.[1]

  • Site-Selective Steric Shielding: The o-methyl group effectively shields the

    
    -carbon from the "top" face, retarding the rate of Michael addition (1,4-attack) with bulky nucleophiles, while leaving the carbonyl carbon (1,2-attack) relatively exposed.
    
ParameterValue / CharacteristicImpact on Synthesis
Geometry (E)-isomer (Trans)Thermodynamically stable; dictates stereochemistry of products.
Electrophilicity High (Acyl Chloride)Rapid hydrolysis; requires anhydrous conditions.
Leaving Group Chloride (

)
Excellent leaving group; facilitates fast substitution.
Electronic Bias o-Methyl (+I effect)Weak electron donation; slightly deactivates ring toward Friedel-Crafts but bulk dominates.

Reactivity Landscape & Pathways

The following diagram maps the divergent pathways accessible from this core scaffold.

ReactivityProfile Start (E)-3-(o-tolyl)acryloyl chloride Amide Cinnamamides (1,2-Addition) Start->Amide 1°/2° Amines (Schotten-Baumann) Ester Cinnamate Esters (1,2-Addition) Start->Ester Alcohols/Phenols (Base cat.) Heterocycle Quinolones/Indanones (Intramolecular F-C) Start->Heterocycle Lewis Acid (AlCl3/SnCl4) Michael beta-Substituted Derivatives (1,4-Addition) Amide->Michael Soft Nucleophiles (R-SH, Cuprates) Ester->Michael Michael Donors

Caption: Divergent synthetic pathways. Solid lines indicate direct reaction with the acid chloride; dashed lines indicate subsequent functionalization of the stable intermediate.

Primary Reactivity: Nucleophilic Acyl Substitution (1,2-Addition)

The most rapid and reliable reaction is the attack of hard nucleophiles (N, O) at the carbonyl carbon.

A. Synthesis of Cinnamamides (N-Acylation)

This is the standard route for generating pharmaceutical libraries. The reaction is highly exothermic.

  • Mechanism: Addition-Elimination.[2]

  • Key Challenge: HCl generation. If not neutralized, HCl will protonate the amine nucleophile, rendering it unreactive (ammonium salt formation).

  • Solution: Use of a scavenger base (Triethylamine, Pyridine) or the Schotten-Baumann technique (biphasic aqueous base).

Validated Protocol: Synthesis of N-Benzyl-3-(o-tolyl)acrylamide

Reagents: (E)-3-(o-tolyl)acryloyl chloride (1.0 equiv), Benzylamine (1.1 equiv), Triethylamine (1.5 equiv), Anhydrous DCM (


).
  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) and purge with

    
    . Add Benzylamine (1.1 mmol) and Triethylamine (1.5 mmol) to anhydrous DCM (10 mL). Cool to 0°C.
    
  • Addition: Dissolve (E)-3-(o-tolyl)acryloyl chloride (1.0 mmol) in DCM (5 mL). Add this solution dropwise to the amine mixture over 15 minutes. Note: Dropwise addition prevents localized overheating and dimerization.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1). The acid chloride spot (

    
    ) should disappear.
    
  • Workup: Quench with saturated

    
     (aq). Extract with DCM (
    
    
    
    mL). Wash organic layer with 1M HCl (to remove unreacted amine) and then Brine.
  • Purification: Dry over

    
    , concentrate, and recrystallize from Ethanol/Water.
    
B. Synthesis of Esters (O-Acylation)

Reaction with alcohols requires stronger bases (DMAP/Pyridine) or activation if the alcohol is sterically hindered.

  • Insight: For phenols, use Schotten-Baumann conditions (10% NaOH) to ensure the phenol is deprotonated to the phenoxide, increasing nucleophilicity.

Secondary Reactivity: Cyclization & Conjugate Addition

A. Intramolecular Friedel-Crafts (Ring Closure)

The o-tolyl group allows for unique cyclization pathways, often used to synthesize substituted indenones or quinolinones .

  • Reagent:

    
     or Polyphosphoric Acid (PPA).
    
  • Pathway: The acyl chloride forms an acylium ion (

    
    ).[3] The electron-rich aromatic ring (if an aniline derivative is attached) or the o-tolyl ring itself (under forcing conditions) attacks the electrophile.
    
  • Note: Direct cyclization onto the o-tolyl ring is difficult due to strain; typically, the chloride is first converted to an anilide, which then cyclizes to a quinolinone.

B. Competition: 1,2 vs. 1,4 Addition

The acid chloride functionality is a "Hard" electrophile, preferring "Hard" nucleophiles (Grignard reagents, Amines) at the Carbonyl (1,2-position).

  • To achieve 1,4-Addition (Michael): You generally cannot do this directly on the acid chloride.

    • Direct reaction with Organocuprates: Often leads to over-reaction or mixtures.

    • Strategy: Convert the Acid Chloride

      
      Weinreb Amide  or Phenyl Ester  first. These derivatives soften the carbonyl electrophilicity, allowing soft nucleophiles (Gilman reagents, thiols) to attack the 
      
      
      
      -carbon.

Mechanistic Visualization: Amidation

The following diagram details the transition states involved in the formation of the amide, highlighting the role of the base.

Mechanism Step1 Nucleophilic Attack (Amine attacks Carbonyl) Intermediate Tetrahedral Intermediate (O- is formed) Step1->Intermediate Fast Step2 Elimination of Chloride (Re-formation of C=O) Intermediate->Step2 Rate Determining Step3 Deprotonation (Base removes H+) Step2->Step3 Diffusion Control

Caption: Step-wise mechanism of nucleophilic acyl substitution.

Safety & Handling Protocols

  • Hazard: Acyl chlorides hydrolyze rapidly in moist air to release HCl gas (corrosive, lachrymator).

  • Storage: Store under inert atmosphere (

    
     or Ar) in a fridge. If the liquid turns yellow/brown, distill under vacuum before use to remove decomposition products (polymeric species).
    
  • Quenching: Never add water directly to the bulk neat chemical. Dilute with an organic solvent (DCM/Toluene) first, then slowly add to an ice-cold bicarbonate solution.

References

  • BenchChem. "Application Notes: Cinnamoyl Chloride in Pharmaceutical Intermediate Synthesis." BenchChem Protocols. Accessed 2025.[3][4] Link

  • Master Organic Chemistry. "Friedel-Crafts Acylation: Mechanism and Intramolecular Reactions." MasterOrganicChemistry.com. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 15873-40-2, (E)-3-(o-tolyl)acryloyl chloride." PubChem. Link

  • ChemGuide. "Mechanism of Acyl Chloride Reactions with Amines." ChemGuide UK. Link

Sources

An In-depth Technical Guide to the Hydrolysis Mechanism of (E)-3-(o-tolyl)acryloyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Acyl chlorides are a highly reactive class of carboxylic acid derivatives, serving as pivotal intermediates in a multitude of organic transformations.[1][2] Their pronounced reactivity stems from the significant electrophilicity of the carbonyl carbon, a consequence of the inductive electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom.[3] This intrinsic reactivity makes them exceptionally susceptible to nucleophilic attack, with hydrolysis—the reaction with water—being a prime example.[4][5] This guide provides a detailed examination of the hydrolysis mechanism of a specific α,β-unsaturated acyl chloride, (E)-3-(o-tolyl)acryloyl chloride. Understanding this mechanism is crucial for researchers and professionals in drug development and chemical synthesis, as it informs reaction control, byproduct prediction, and the design of novel molecular entities.

(E)-3-(o-tolyl)acryloyl chloride, a derivative of cinnamoyl chloride, possesses a unique structural architecture that influences its reactivity.[6] The presence of the o-tolyl group introduces both steric and electronic effects that modulate the hydrolysis pathway. This document will dissect these influences, presenting the consensus mechanism, outlining experimental protocols for its study, and providing a framework for predicting the reactivity of related substituted acryloyl chlorides.

Core Reaction Mechanism: Nucleophilic Addition-Elimination

The hydrolysis of acyl chlorides, including (E)-3-(o-tolyl)acryloyl chloride, proceeds through a well-established nucleophilic addition-elimination mechanism .[7][8][9] This is a two-step process that is characteristic of nucleophilic acyl substitution reactions.[10]

Step 1: Nucleophilic Addition

The reaction commences with the nucleophilic attack of a water molecule on the highly electrophilic carbonyl carbon of the acyl chloride.[3] The carbonyl group's C=O double bond is highly polarized (Cδ+=Oδ-) due to the difference in electronegativity between carbon and oxygen, making the carbon atom an inviting target for the lone pair of electrons on the oxygen atom of water.[7] This initial attack results in the formation of a transient, high-energy tetrahedral intermediate.[9][11] In this intermediate, the hybridization of the carbonyl carbon changes from sp2 to sp3.

Step 2: Elimination of the Leaving Group

The tetrahedral intermediate is unstable and rapidly collapses to restore the thermodynamically favorable carbonyl group.[3][9] This is achieved by the elimination of the chloride ion, which is an excellent leaving group.[4] Simultaneously, or in a subsequent rapid step, a proton is transferred from the oxonium ion intermediate to a neighboring water molecule (acting as a base), yielding the final carboxylic acid product, (E)-3-(o-tolyl)acrylic acid, and hydrochloric acid.[7][12]

The overall transformation can be summarized as the substitution of the chloro group with a hydroxyl group.[7]

Visualizing the Mechanism

The logical flow of the nucleophilic addition-elimination mechanism can be visualized as follows:

Hydrolysis_Mechanism Reactants (E)-3-(o-tolyl)acryloyl Chloride + H₂O Intermediate Tetrahedral Intermediate (sp³ hybridized carbon) Reactants->Intermediate Nucleophilic Addition Products (E)-3-(o-tolyl)acrylic Acid + HCl Intermediate->Products Elimination of Cl⁻ & Deprotonation

Caption: The two-step nucleophilic addition-elimination pathway for the hydrolysis of (E)-3-(o-tolyl)acryloyl chloride.

The Influence of the o-Tolyl Group: Steric and Electronic Effects

The substitution pattern on the aromatic ring of cinnamoyl chloride derivatives significantly impacts their hydrolysis rate. In the case of (E)-3-(o-tolyl)acryloyl chloride, the ortho-methyl group exerts both electronic and steric effects.

  • Electronic Effects : The methyl group is weakly electron-donating through an inductive effect (+I). This effect can slightly decrease the electrophilicity of the carbonyl carbon, potentially leading to a modest decrease in the rate of hydrolysis compared to unsubstituted cinnamoyl chloride. However, the electron-withdrawing nature of the vinyl group generally enhances the reactivity of acryloyl chlorides compared to their saturated counterparts.[1]

  • Steric Hindrance : The presence of a bulky group at the ortho position can sterically hinder the approach of the nucleophile (water) to the carbonyl carbon.[13] This steric impediment can increase the activation energy of the nucleophilic addition step, thereby slowing down the overall reaction rate. It is this steric factor that is often a dominant consideration in ortho-substituted systems.

The interplay of these opposing electronic and steric effects determines the overall reactivity. For (E)-3-(o-tolyl)acryloyl chloride, it is plausible that the steric hindrance of the ortho-methyl group is a more significant factor, leading to a slower hydrolysis rate compared to its para- or meta-substituted isomers.

Experimental Protocols for Mechanistic Investigation

To empirically validate the proposed mechanism and quantify the reactivity of (E)-3-(o-tolyl)acryloyl chloride, several kinetic experiments can be performed. A common approach involves monitoring the reaction progress over time using spectroscopic methods.

Protocol: UV-Vis Spectrophotometric Kinetic Analysis

This protocol outlines a method to determine the rate of hydrolysis by monitoring the change in absorbance of the reactants or products.

1. Preparation of Stock Solutions:

  • Prepare a stock solution of (E)-3-(o-tolyl)acryloyl chloride in a dry, inert organic solvent (e.g., acetonitrile) at a known concentration (e.g., 0.1 M). Acyl chlorides must be handled under anhydrous conditions to prevent premature hydrolysis.[4][10]
  • Prepare a series of aqueous buffer solutions with known pH values. The solvent plays a critical role in solvolysis reactions.[14]

2. Kinetic Run:

  • Equilibrate a cuvette containing the aqueous buffer solution to a constant temperature (e.g., 25°C) within the spectrophotometer.
  • Initiate the reaction by injecting a small, precise volume of the acyl chloride stock solution into the cuvette, ensuring rapid mixing. The final concentration of the acyl chloride should be in a range that provides a measurable change in absorbance.
  • Immediately begin recording the absorbance at a predetermined wavelength (λmax of the reactant or product) at regular time intervals.

3. Data Analysis:

  • Plot absorbance versus time.
  • Assuming pseudo-first-order kinetics (with water in large excess), the natural logarithm of the absorbance (or a function thereof, depending on what is being monitored) versus time should yield a straight line.
  • The slope of this line corresponds to the negative of the pseudo-first-order rate constant (kobs).
Visualization of the Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_run Kinetic Measurement cluster_analysis Data Analysis Prep_Acyl_Chloride Prepare Acyl Chloride Stock Solution Inject Inject Acyl Chloride & Start Data Acquisition Prep_Acyl_Chloride->Inject Prep_Buffer Prepare Aqueous Buffer Solutions Equilibrate Equilibrate Buffer in Spectrophotometer Prep_Buffer->Equilibrate Equilibrate->Inject Monitor Monitor Absorbance vs. Time Inject->Monitor Plot_Data Plot ln(Abs) vs. Time Monitor->Plot_Data Calculate_Rate Determine Rate Constant (k_obs) Plot_Data->Calculate_Rate

Caption: Workflow for the kinetic analysis of (E)-3-(o-tolyl)acryloyl chloride hydrolysis via UV-Vis spectrophotometry.

Quantitative Data and Reactivity Comparison

Acyl ChlorideStructureExpected Relative Hydrolysis RateInfluencing Factors
Acetyl ChlorideCH₃COClVery FastSmall alkyl group, minimal steric hindrance.
Acryloyl ChlorideCH₂=CHCOClVery FastElectron-withdrawing vinyl group enhances carbonyl electrophilicity.[1]
Benzoyl ChlorideC₆H₅COClModeratePhenyl group conjugation slightly stabilizes the acyl chloride.
(E)-3-(p-tolyl)acryloyl Chloridep-CH₃C₆H₄CH=CHCOClSlower than Acryloyl ChlorideElectron-donating methyl group at the para position.
(E)-3-(o-tolyl)acryloyl Chlorideo-CH₃C₆H₄CH=CHCOClSlowest Significant steric hindrance from the ortho-methyl group impeding nucleophilic attack.[13]

Conclusion

The hydrolysis of (E)-3-(o-tolyl)acryloyl chloride adheres to the nucleophilic addition-elimination mechanism common to acyl chlorides.[7][9] The reaction is initiated by the attack of water on the electrophilic carbonyl carbon, proceeding through a tetrahedral intermediate before eliminating a chloride ion to form the corresponding carboxylic acid.[3] The presence of the ortho-tolyl substituent introduces a notable steric hindrance, which is expected to decrease the rate of hydrolysis relative to its unsubstituted or para-substituted analogues.[13] A thorough understanding of these mechanistic principles and the influence of molecular structure on reactivity is indispensable for professionals in the chemical and pharmaceutical sciences, enabling precise control over synthetic pathways and the rational design of new chemical entities.

References

  • Doc Brown's Chemistry. (n.d.). 10.7 The hydrolysis of an acid/acyl chloride reaction mechanism. Retrieved from [Link]

  • Save My Exams. (2025, January 4). Addition-Elimination Reactions of Acyl Chlorides (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]

  • ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Addition-Elimination Mechanism. Retrieved from [Link]

  • chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. Retrieved from [Link]

  • Sparkl. (n.d.). Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides | Carboxylic Acids and Derivatives (Aromatic) | Chemistry - 9701 | AS & A Level. Retrieved from [Link]

  • Vedantu. (n.d.). Solvolysis in Chemistry: Definition, Mechanism & Examples. Retrieved from [Link]

  • Journal of Civil Protection. (2023, August 10). Calculation of the thermodynamic parameters of the reaction between acryloyl chloride and water by density functional theory. Retrieved from [Link]

  • Queen, A. (1967). Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water. Canadian Journal of Chemistry, 45(14), 1619-1629. [Link]

  • Chemistry Stack Exchange. (2021, September 14). Comparing Rate of Hydrolysis of Acyl halides. Retrieved from [Link]

  • chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. Retrieved from [Link]

  • TutorChase. (n.d.). Using Acyl Chlorides in Synthesis (12.3.6) | OCR A-Level Chemistry Notes. Retrieved from [Link]

  • Kevill, D. N., & D'Souza, M. J. (2008). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. International Journal of Molecular Sciences, 9(12), 2500–2519. [Link]

  • LibreTexts Chemistry. (2023, January 22). Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism). Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, April 15). Mechanism of hydrolysis of acyl chlorides. Retrieved from [Link]

  • Chemistry Steps. (2020, February 21). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

Sources

Navigating the Solubility of (E)-3-(o-tolyl)acryloyl Chloride: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the solubility characteristics of (E)-3-(o-tolyl)acryloyl chloride, a reactive chemical intermediate of interest in the synthesis of novel pharmaceutical compounds. Understanding the solubility of this acyl chloride is paramount for its effective handling, reaction optimization, and purification. This document will delve into the theoretical underpinnings of its solubility, provide detailed experimental protocols for its determination, and discuss its anticipated behavior in a range of common organic solvents.

Introduction: The Significance of (E)-3-(o-tolyl)acryloyl Chloride in Synthesis

(E)-3-(o-tolyl)acryloyl chloride belongs to the class of α,β-unsaturated acyl chlorides. Its structure, featuring a reactive acyl chloride moiety and a substituted aromatic ring, makes it a valuable building block for introducing the (E)-3-(o-tolyl)acryloyl group into molecules. This functional group is of interest in medicinal chemistry for its potential to form covalent bonds with biological targets or to serve as a scaffold for more complex molecular architectures.

The successful application of this reagent is, however, contingent on a thorough understanding of its physical properties, most notably its solubility. The choice of solvent can dramatically impact reaction rates, yields, and the ease of product isolation. This guide aims to equip researchers with the knowledge to make informed decisions regarding solvent selection for reactions involving (E)-3-(o-tolyl)acryloyl chloride.

Theoretical Framework for Solubility Prediction

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces, including van der Waals forces, dipole-dipole interactions, and hydrogen bonding. For a reactive compound like (E)-3-(o-tolyl)acryloyl chloride, its solubility is also dictated by its potential to react with the solvent.

(E)-3-(o-tolyl)acryloyl chloride is a polar molecule due to the presence of the electron-withdrawing acyl chloride group. The tolyl group, while primarily nonpolar, contributes to the overall size and potential for van der Waals interactions. Based on its structure, we can anticipate the following:

  • High Solubility in Aprotic Solvents: The compound is expected to be readily soluble in a range of common aprotic organic solvents. This includes chlorinated solvents, ethers, and aromatic hydrocarbons. The dipole-dipole interactions between the acyl chloride and polar aprotic solvents, as well as van der Waals forces, will facilitate dissolution.

  • Reactivity with Protic Solvents: Acyl chlorides are highly reactive towards protic solvents such as water, alcohols, and primary or secondary amines.[1] These solvents will act as nucleophiles, leading to the decomposition of the acyl chloride to the corresponding carboxylic acid, ester, or amide. Therefore, these solvents are generally unsuitable for dissolving (E)-3-(o-tolyl)acryloyl chloride without a chemical transformation.

A summary of the anticipated solubility and reactivity is presented in the table below.

Solvent ClassRepresentative SolventsPredicted SolubilityPotential for ReactionRationale
Aprotic Polar Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM), ChloroformHighLow (under anhydrous conditions)Favorable dipole-dipole interactions.
Aprotic Nonpolar Toluene, Hexanes, Diethyl EtherModerate to HighLow (under anhydrous conditions)Solvation driven by van der Waals forces.
Protic Water, Methanol, EthanolReactiveHighNucleophilic attack on the electrophilic carbonyl carbon.

Synthesis and Handling Considerations

(E)-3-(o-tolyl)acryloyl chloride is typically synthesized from its corresponding carboxylic acid, (E)-3-(o-tolyl)acrylic acid, by reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[2][3] This synthesis is a crucial step as the purity of the resulting acyl chloride will influence its solubility and reactivity.

It is imperative to handle (E)-3-(o-tolyl)acryloyl chloride under anhydrous conditions to prevent hydrolysis.[4] The compound is corrosive and moisture-sensitive.[4] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to maintain its integrity.

Experimental Determination of Solubility: Protocols and Workflows

The following section provides detailed protocols for both qualitative and quantitative determination of the solubility of (E)-3-(o-tolyl)acryloyl chloride.

Qualitative Solubility Assessment

This rapid method provides a general understanding of the compound's solubility in various solvents.

Protocol:

  • Dispense approximately 20-30 mg of (E)-3-(o-tolyl)acryloyl chloride into a dry glass vial.

  • Add the selected anhydrous solvent dropwise (e.g., 0.1 mL at a time) while agitating the vial.

  • Observe the mixture for complete dissolution.

  • Categorize the solubility as:

    • Freely Soluble: Dissolves completely upon the addition of a small volume of solvent.

    • Soluble: Dissolves completely after the addition of a moderate volume of solvent.

    • Slightly Soluble: Only a small portion of the compound dissolves.

    • Insoluble: No apparent dissolution.

Workflow for Qualitative Solubility Testing:

G start Start: Obtain pure (E)-3-(o-tolyl)acryloyl chloride dispense Dispense ~25 mg into a dry vial start->dispense add_solvent Add anhydrous solvent dropwise with agitation dispense->add_solvent observe Observe for dissolution add_solvent->observe dissolved Completely Dissolved? observe->dissolved soluble Classify as 'Soluble' or 'Freely Soluble' dissolved->soluble Yes insoluble Classify as 'Slightly Soluble' or 'Insoluble' dissolved->insoluble No end End soluble->end insoluble->end

Caption: Workflow for the qualitative determination of solubility.

Quantitative Solubility Determination (Gravimetric Method)

This method provides a more precise measurement of solubility.

Protocol:

  • Prepare a saturated solution of (E)-3-(o-tolyl)acryloyl chloride in the chosen anhydrous solvent by adding an excess of the compound to a known volume of the solvent in a sealed vial.

  • Agitate the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Carefully withdraw a known volume of the supernatant using a pre-weighed, airtight syringe, ensuring no solid particles are transferred.

  • Dispense the supernatant into a pre-weighed, dry flask.

  • Evaporate the solvent under reduced pressure.

  • Weigh the flask containing the solid residue.

  • Calculate the solubility in g/L or mol/L.

Workflow for Quantitative Solubility Determination:

G start Start: Prepare a saturated solution equilibrate Equilibrate at constant temperature start->equilibrate withdraw Withdraw a known volume of supernatant equilibrate->withdraw weigh_flask Dispense into a pre-weighed flask withdraw->weigh_flask evaporate Evaporate solvent under reduced pressure weigh_flask->evaporate weigh_residue Weigh the flask with the residue evaporate->weigh_residue calculate Calculate solubility weigh_residue->calculate end End calculate->end

Caption: Workflow for the quantitative determination of solubility using the gravimetric method.

Predicted Solubility in Common Organic Solvents

Based on the principles outlined and data for analogous compounds like acryloyl chloride and cinnamoyl chloride, the following table provides an expected solubility profile for (E)-3-(o-tolyl)acryloyl chloride.[4][5]

SolventDielectric Constant (approx.)PolarityPredicted Solubility
Dichloromethane (DCM)9.1Polar AproticHigh
Tetrahydrofuran (THF)7.5Polar AproticHigh
Acetone21Polar AproticHigh
Toluene2.4NonpolarHigh
Diethyl Ether4.3Relatively NonpolarHigh
Hexanes1.9NonpolarModerate
Chloroform4.8Polar AproticHigh

Conclusion and Recommendations

(E)-3-(o-tolyl)acryloyl chloride is anticipated to be highly soluble in a range of common anhydrous aprotic organic solvents, including dichloromethane, tetrahydrofuran, and toluene. Its reactivity with protic solvents necessitates the use of anhydrous conditions for all handling and reaction procedures. For synthetic applications, the choice of solvent should not only be based on solubility but also on the specific requirements of the reaction, such as temperature and the nature of the other reactants. The experimental protocols provided in this guide offer a reliable framework for determining the precise solubility of (E)-3-(o-tolyl)acryloyl chloride in any solvent of interest, enabling researchers to optimize their synthetic strategies and advance their drug discovery programs.

References

  • Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
  • VanDeMark Chemical. ACRYLOYL CHLORIDE. [Link]

  • Reddit. Anyone have an experimental procedure for synthesis of an Acyl Chloride insitu from a carboxylic acid using thinoyl chloride?. [Link]

  • U.S. Environmental Protection Agency. Acrylyl chloride Properties. [Link]

  • ResearchGate. How do I synthesize acryloyl chloride?. [Link]

  • Organic Chemistry Portal. Acryloyl Chloride: An Excellent Substrate for Cross-Metathesis. [Link]

  • PubMed. Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System. [Link]

  • LookChem. Cas 102-92-1,Cinnamoyl chloride. [Link]

  • ADMET and DMPK. Solubility Temperature Dependence Predicted from 2D Structure. [Link]

  • Wikipedia. Acryloyl chloride. [Link]

Sources

(E)-3-(o-tolyl)acryloyl chloride material safety data sheet (MSDS) highlights

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for research and development professionals. It synthesizes safety data, chemical handling protocols, and mechanistic insights into a cohesive operational document.

Primary CAS: 83612-52-6 | Structure: C₁₀H₉ClO | MW: 180.63 g/mol [1]

Executive Summary & Chemical Identity

(E)-3-(o-Tolyl)acryloyl chloride is a specialized electrophilic building block used primarily in the synthesis of nitrogen-containing heterocycles (e.g., quinolinones) and complex cinnamides for drug discovery. Structurally, it consists of an acryloyl chloride moiety conjugated to an ortho-substituted toluene ring. The (E)-configuration (trans) is the thermodynamically stable isomer derived from the corresponding cinnamic acid.

Critical Note on Isomerism: Researchers must distinguish this compound from its isomers, specifically 2-methylcinnamoyl chloride (alpha-methyl) and the meta/para-tolyl analogues. The steric hindrance introduced by the ortho-methyl group significantly influences reaction kinetics compared to unsubstituted cinnamoyl chloride.

Chemical Identifiers
IdentifierValueNote
IUPAC Name (2E)-3-(2-Methylphenyl)prop-2-enoyl chlorideFormal nomenclature
Common Name (E)-2-Methylcinnamoyl chlorideOften used interchangeably
CAS Number 83612-52-6 Primary Registry
SMILES CC1=CC=CC=C1/C=C/C(=O)ClStereochemically defined

Hazard Architecture: The Mechanism of Toxicity

Unlike generic MSDS listings, this section details the causality of the hazards to inform risk assessment.

The Corrosive Cascade (GHS Category 1B)

The primary hazard of (E)-3-(o-tolyl)acryloyl chloride is its violently electrophilic nature. Upon contact with biological tissue (skin, eyes, mucous membranes), it undergoes rapid, exothermic hydrolysis.

  • Mechanism: The acyl chloride group (-COCl) is attacked by moisture (H₂O) in the tissue.

  • Byproducts: This releases Hydrochloric Acid (HCl) and the parent (E)-2-methylcinnamic acid .

  • Physiological Impact: The HCl causes immediate chemical burns (coagulative necrosis), while the lipophilic nature of the phenyl ring allows the molecule to penetrate the stratum corneum before hydrolysis is complete, potentially deepening the injury.

Lachrymator Potential

While specific data for the o-tolyl isomer is limited, cinnamoyl chloride derivatives are potent lachrymators. The conjugated double bond enhances the electrophilicity of the carbonyl carbon, making it highly reactive toward the TRPA1 ion channels in sensory nerves, inducing severe tearing and respiratory distress.

Physicochemical Profile & Reactivity

Note: Where specific experimental data for the ortho-isomer is unavailable, values are predicted based on structural analogues (m-tolyl/p-tolyl isomers) and marked as [Pred].

PropertyValueOperational Implication
Physical State Low-melting solid or LiquidLikely requires warming to dispense if stored cold.
Melting Point 25–35°C [Pred]May solidify in cool labs; do not overheat to melt.
Boiling Point ~110–115°C @ 1 mmHg [Pred]High vacuum required for distillation.
Density ~1.15 g/mLDenser than water; sinks and hydrolyzes at interface.
Water Solubility Decomposes DO NOT use aqueous waste streams without neutralization.
Flash Point >110°C [Pred]Combustible, but corrosivity is the primary risk.

"The Dry Chain": Handling & Storage Protocol

The instability of acid chlorides necessitates a "Dry Chain" protocol to prevent degradation into the carboxylic acid, which renders the reagent useless for nucleophilic substitutions.

Storage Architecture
  • Temperature: Store at 2–8°C.

  • Atmosphere: Blanket with dry Argon or Nitrogen.

  • Container: Tightly sealed glass with Teflon-lined caps. Parafilm is insufficient due to organic vapor permeability.

Operational Workflow (DOT Visualization)

The following workflow ensures operator safety and reagent integrity.

SafeHandling Start Storage (2-8°C) Inert Atmosphere Check Visual Inspection (Check for White Precipitate) Start->Check Equilibrate Warm to Room Temp (Prevent Condensation) Check->Equilibrate If Clear Quench Quench Excess (MeOH or NaHCO3) Check->Quench If Precipitate (Hydrolyzed) Dispense Dispense in Fume Hood (Dry Syringe/Cannula) Equilibrate->Dispense Reaction Anhydrous Reaction (Schotten-Baumann) Dispense->Reaction Reaction->Quench

Figure 1: The "Dry Chain" workflow for handling moisture-sensitive acid chlorides. Note the critical check for precipitates (cinnamic acid) which indicate spoilage.

Synthesis & Application Context

(E)-3-(o-tolyl)acryloyl chloride is typically employed to introduce the o-methylcinnamoyl motif into pharmacophores. The ortho-methyl group provides steric bulk that can lock conformations in receptor-ligand interactions.

Standard Reaction: Amidation

Reaction Type: Nucleophilic Acyl Substitution. Conditions:

  • Anhydrous: DCM/THF solvent, 0°C to RT, with Et₃N or DIPEA as an HCl scavenger.

  • Schotten-Baumann: Biphasic (DCM/Aq. NaOH).[2] Note: This is risky for this specific chloride due to hydrolysis competition; anhydrous is preferred.

Mechanistic Pathway (DOT Visualization)

Understanding the mechanism aids in troubleshooting low yields (often due to moisture competition).

Mechanism Reactants Acid Chloride + Amine (Electrophile + Nucleophile) Intermediate Tetrahedral Intermediate (O- charged, N+ charged) Reactants->Intermediate Nucleophilic Attack Transition Collapse of Intermediate (Cl- acts as Leaving Group) Intermediate->Transition Resonance Restoration Product Amide Product + HCl (HCl scavenged by Base) Transition->Product Elimination

Figure 2: Addition-Elimination mechanism. The rate-determining step is often the nucleophilic attack, which can be retarded by the steric bulk of the ortho-tolyl group.

Emergency Response Protocols

Signal Word: DANGER

ScenarioImmediate ActionScientific Rationale
Skin Contact Wipe, then Flush. Gently wipe excess liquid before flushing with water for 15+ mins.Direct water contact on bulk chloride generates heat (exothermic hydrolysis), potentially worsening the burn. Wiping first reduces the thermal load.
Eye Contact Flush Immediately. Hold eyelids open. Flush for 15-20 mins.The lachrymatory effect causes blepharospasm (involuntary closing); manual force is required to ensure irrigation.
Inhalation Evacuate to Fresh Air. Support respiration if needed.HCl gas causes pulmonary edema. Symptoms may be delayed up to 24 hours.
Spill Cleanup Neutralize. Cover with dry lime, sand, or soda ash.Do not use water. React the spill with a weak base in a solid matrix to neutralize acidity without splashing.

References

  • PubChem. (n.d.).[3] Compound Summary: Cinnamoyl Chloride Derivatives. National Library of Medicine. Retrieved from [Link]

Sources

Methodological & Application

Application Note & Protocol: Synthesis of (E)-3-(o-tolyl)acryloyl chloride from o-methylcinnamic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of (E)-3-(o-tolyl)acryloyl chloride, a valuable reactive intermediate in organic synthesis. The protocol details the conversion of (E)-3-(o-tolyl)cinnamic acid to its corresponding acyl chloride using thionyl chloride (SOCl₂). This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization guidelines.

Introduction and Rationale

Acryloyl chlorides are highly reactive bifunctional molecules containing both a vinyl group and an acyl chloride. This dual reactivity makes them crucial building blocks for introducing the acryloyl moiety into various molecular scaffolds, enabling the synthesis of polymers, specialized esters, and amides.[1][2] The target molecule, (E)-3-(o-tolyl)acryloyl chloride, is a substituted derivative with potential applications in the development of novel pharmaceuticals and advanced materials.

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic chemistry. Thionyl chloride is often the reagent of choice for this conversion due to its reliability and the convenient nature of its byproducts.[3][4] The reaction produces gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl), which can be easily removed from the reaction mixture, simplifying product isolation.[5]

Reaction Mechanism and Reagent Selection

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride proceeds through a well-established nucleophilic acyl substitution pathway.[6]

Mechanism Overview:

  • Activation: The carboxylic acid's carbonyl oxygen acts as a nucleophile, attacking the sulfur atom of thionyl chloride.

  • Intermediate Formation: This initial attack, followed by the loss of a chloride ion, forms a highly reactive chlorosulfite intermediate. This step effectively converts the hydroxyl group into a much better leaving group.[6]

  • Nucleophilic Attack: The chloride ion, now acting as a nucleophile, attacks the carbonyl carbon of the activated intermediate.

  • Product Formation: The carbonyl's tetrahedral intermediate collapses, reforming the double bond and expelling the stable leaving group, which subsequently decomposes into gaseous sulfur dioxide (SO₂) and a chloride ion. The final proton transfer yields the desired acyl chloride and gaseous hydrogen chloride (HCl).[6][7]

The selection of thionyl chloride is based on several factors:

  • Efficacy: It is highly effective for a wide range of carboxylic acids.

  • Workup Simplification: The gaseous nature of its primary byproducts (SO₂ and HCl) drives the reaction to completion and simplifies purification, as they can be vented and neutralized.[3][5]

  • Boiling Point: Thionyl chloride has a boiling point of 79 °C, which is often close to that of the desired acyl chloride.[3] Therefore, using a slight excess is common, and any remaining reagent is typically removed by distillation or under vacuum.[5][8]

Experimental Protocol

This protocol outlines the laboratory-scale synthesis of (E)-3-(o-tolyl)acryloyl chloride.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles (mmol)Equivalents
(E)-3-(o-tolyl)cinnamic acidC₁₆H₁₄O₂238.285.00 g20.981.0
Thionyl Chloride (SOCl₂)SOCl₂118.973.0 mL (4.9 g)41.19~2.0
Anhydrous TolueneC₇H₈92.1450 mL--
20% Sodium Hydroxide (aq)NaOH40.00As needed--
Equipment
  • 100 mL two-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Gas outlet tube connected to a gas trap/scrubber containing NaOH solution[3][5]

  • Distillation apparatus (for purification, if required)

  • Standard laboratory glassware

Step-by-Step Procedure

Reaction Setup:

  • Assemble the 100 mL two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas outlet. Ensure all glassware is thoroughly dried to prevent hydrolysis of the reagents and product.

  • Connect the gas outlet from the top of the condenser to a gas scrubber containing a 20% aqueous sodium hydroxide solution to neutralize the HCl and SO₂ gases produced during the reaction.[3][5]

  • Charge the flask with (E)-3-(o-tolyl)cinnamic acid (5.00 g, 20.98 mmol) and anhydrous toluene (50 mL).

Reaction Execution: 4. Under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (3.0 mL, 41.19 mmol) to the stirred suspension at room temperature. The addition may be done dropwise if a more controlled reaction is desired, although for this scale, a single portion is often acceptable.[3] 5. Heat the reaction mixture to reflux (approximately 80-90 °C oil bath temperature) and maintain for 2-3 hours.[5] The reaction progress can be monitored by the cessation of gas evolution. The solid starting material should fully dissolve as it is converted to the soluble acyl chloride.

Workup and Isolation: 6. After the reaction is complete, allow the mixture to cool to room temperature. 7. Remove the excess thionyl chloride and the toluene solvent under reduced pressure using a rotary evaporator. A cold trap (e.g., liquid nitrogen or dry ice/acetone) is recommended to capture the volatile thionyl chloride.[5][8] 8. The resulting crude (E)-3-(o-tolyl)acryloyl chloride, typically a yellowish oil or low-melting solid, is often of sufficient purity for subsequent reactions.[5]

Optional Purification: 9. For higher purity, the crude product can be purified by vacuum distillation.[5][9] Care must be taken as acryloyl chlorides can be thermally sensitive and may polymerize.[9][10]

Visualization of Workflow

The following diagram illustrates the key stages of the synthesis process.

SynthesisWorkflow cluster_setup 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Isolation & Purification Start Dry Glassware Assembly (Flask, Condenser, Gas Trap) Reagents Charge Flask: - (E)-3-(o-tolyl)cinnamic acid - Anhydrous Toluene Start->Reagents Add_SOCl2 Add Thionyl Chloride (SOCl₂) Reagents->Add_SOCl2 Reflux Heat to Reflux (80-90°C) for 2-3 hours Add_SOCl2->Reflux Gas Evolution (HCl, SO₂) Cool Cool to Room Temperature Reflux->Cool Evaporation Remove Solvent & Excess SOCl₂ (Rotary Evaporator) Cool->Evaporation Crude Crude (E)-3-(o-tolyl)acryloyl chloride Evaporation->Crude Purification Optional: Vacuum Distillation Crude->Purification Product Pure Product Crude->Product Use as is Purification->Product

Sources

Application Notes & Protocols: (E)-3-(o-tolyl)acryloyl chloride in the Friedel-Crafts Acylation of Aromatic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Synthesis of Aryl Propenones

The Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution discovered by Charles Friedel and James Crafts in 1877, remains an indispensable tool in modern organic synthesis for forging carbon-carbon bonds with aromatic rings.[1][2] This powerful reaction facilitates the introduction of an acyl group onto an aromatic substrate, typically using an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3][4] The resulting aryl ketones are not merely synthetic endpoints; they are crucial intermediates in the production of pharmaceuticals, fine chemicals, and agrochemicals.[5]

A significant advantage of Friedel-Crafts acylation over its alkylation counterpart is the inherent deactivation of the aromatic ring by the newly introduced electron-withdrawing ketone group. This effect effectively prevents the polysubstitution side reactions that often complicate Friedel-Crafts alkylations.[1][6][7] Furthermore, the acylium ion intermediate is resonance-stabilized and does not undergo the rearrangements that can plague alkylation reactions, leading to highly predictable and clean product formation.[5][6]

This guide focuses on the application of a specific and highly useful acylating agent: (E)-3-(o-tolyl)acryloyl chloride . This reagent serves as a direct precursor for the synthesis of chalcones and their analogues. Chalcones, characterized by a 1,3-diphenyl-2-propen-1-one core, are a class of naturally occurring ketones that exhibit a wide spectrum of biological activities and are prominent scaffolds in medicinal chemistry and drug development.[8][9][10] By employing (E)-3-(o-tolyl)acryloyl chloride in Friedel-Crafts acylation, researchers can efficiently construct complex chalcone-like structures, incorporating the o-tolyl moiety and a varied second aromatic ring, opening avenues for novel compound libraries.

Synthesis of the Acylating Agent: (E)-3-(o-tolyl)acryloyl chloride

The synthesis of (E)-3-(o-tolyl)acryloyl chloride is most reliably achieved in a two-step sequence starting from commercially available materials: first, the preparation of (E)-3-(o-tolyl)acrylic acid, followed by its conversion to the target acyl chloride.

Step 1: Synthesis of (E)-3-(o-tolyl)acrylic Acid

The precursor carboxylic acid can be synthesized via several condensation methods. The Knoevenagel condensation, reacting o-tolualdehyde with malonic acid in the presence of a base like pyridine, is a common and effective route.[11]

Step 2: Conversion to (E)-3-(o-tolyl)acryloyl chloride

The conversion of the carboxylic acid to the corresponding acyl chloride is a standard transformation. Thionyl chloride (SOCl₂) is the reagent of choice for this procedure due to its high reactivity and the convenient removal of gaseous byproducts (SO₂ and HCl).[12][13][14][15] This drives the reaction to completion and simplifies purification.

Materials:

  • (E)-3-(o-tolyl)acrylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or toluene

  • Dimethylformamide (DMF, catalytic amount)

  • Rotary evaporator

  • Reaction flask with reflux condenser and gas trap (containing NaOH solution)

Procedure:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser. The condenser outlet should be connected to a gas trap to neutralize the HCl and SO₂ produced. Ensure all glassware is oven-dried to remove any moisture.

  • Reagent Addition: Suspend (E)-3-(o-tolyl)acrylic acid (1.0 eq) in anhydrous DCM (approx. 5-10 mL per gram of acid).

  • Catalyst Addition: Add a catalytic amount of DMF (1-2 drops).

  • Chlorination: While stirring, add thionyl chloride (1.2-1.5 eq) dropwise to the suspension at room temperature. The addition may be exothermic.

  • Reaction: After the addition is complete, gently heat the mixture to reflux (approx. 40°C for DCM) for 2-4 hours. The reaction can be monitored by the cessation of gas evolution. The solid carboxylic acid will dissolve as it is converted to the liquid acyl chloride.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The crude (E)-3-(o-tolyl)acryloyl chloride is often of sufficient purity for the subsequent Friedel-Crafts reaction. If higher purity is required, distillation under high vacuum can be performed.

Causality Behind Choices:

  • Anhydrous Conditions: Acyl chlorides and thionyl chloride react vigorously with water.[12][16] All equipment and solvents must be dry to prevent hydrolysis of the reagent and product.

  • Excess Thionyl Chloride: A slight excess of thionyl chloride ensures the complete conversion of the carboxylic acid.[17] Its volatility allows for easy removal post-reaction.

  • DMF Catalyst: DMF catalyzes the reaction by forming a reactive Vilsmeier intermediate with thionyl chloride, which accelerates the conversion.[12]

  • Reflux: Heating ensures the reaction proceeds to completion in a reasonable timeframe.

The Friedel-Crafts Acylation: Mechanism and Protocol

Reaction Mechanism

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism.[1][5]

  • Generation of the Acylium Ion: The Lewis acid (e.g., AlCl₃) coordinates to the chlorine atom of the (E)-3-(o-tolyl)acryloyl chloride. This complex then cleaves to generate a highly electrophilic, resonance-stabilized acylium ion.[6][18][19]

  • Electrophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking the acylium ion. This step forms a non-aromatic carbocation intermediate known as an arenium ion or sigma complex.[6][20]

  • Re-aromatization: A weak base, typically AlCl₄⁻, removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring.[1][21] This step regenerates the AlCl₃ catalyst and produces HCl.

  • Product Complexation: The ketone product, being a Lewis base, immediately forms a stable complex with the strong Lewis acid AlCl₃.[1] This prevents the product from undergoing further acylation. Consequently, a stoichiometric amount (or slight excess) of the Lewis acid is required. The complex is broken during the aqueous workup.

Friedel_Crafts_Acylation_Mechanism cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Re-aromatization cluster_step4 Step 4: Workup AcylCl R-CO-Cl Complex [R-CO-Cl···AlCl₃] AcylCl->Complex + AlCl₃ LewisAcid AlCl₃ Acylium R-C≡O⁺ (Acylium Ion) Complex->Acylium Cleavage AlCl4 AlCl₄⁻ Complex->AlCl4 Arene Ar-H SigmaComplex [Arenium Ion / σ-complex] Arene->SigmaComplex + R-C≡O⁺ ProductComplex [Ar-CO-R···AlCl₃] SigmaComplex->ProductComplex + AlCl₄⁻ - AlCl₃ - HCl FinalProduct Ar-CO-R (Aryl Ketone) ProductComplex->FinalProduct + H₂O

Caption: Mechanism of Friedel-Crafts Acylation.

General Protocol: Acylation of an Aromatic Compound

Safety Note: Anhydrous aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. Acyl chlorides are also corrosive and lachrymatory. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Materials:

  • (E)-3-(o-tolyl)acryloyl chloride (1.0 eq)

  • Aromatic substrate (e.g., anisole, toluene) (1.0 eq)

  • Anhydrous aluminum chloride (AlCl₃) (1.1 - 1.3 eq)

  • Anhydrous solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE), or carbon disulfide (CS₂))

  • Hydrochloric acid (conc. and dilute)

  • Ice

  • Separatory funnel, round-bottom flask, condenser, drying tube (CaCl₂)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Assemble an oven-dried, three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, a reflux condenser fitted with a drying tube, and a nitrogen/argon inlet.

  • Lewis Acid Suspension: Under a positive pressure of inert gas, charge the flask with anhydrous aluminum chloride (1.1 eq) and anhydrous DCM. Cool the suspension to 0°C in an ice bath.

  • Acyl Chloride Addition: Dissolve (E)-3-(o-tolyl)acryloyl chloride (1.0 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0°C.

  • Aromatic Substrate Addition: After the acyl chloride addition is complete, dissolve the aromatic substrate (1.0 eq) in anhydrous DCM, add it to the dropping funnel, and add it dropwise to the reaction mixture over 20-30 minutes. The rate of addition should be controlled to keep the internal temperature below 10°C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Stir for 1-4 hours or until TLC indicates the consumption of the starting material.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. This should be done in the fume hood with vigorous stirring, as the quenching process is highly exothermic and releases HCl gas.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product, a substituted (E)-3-(o-tolyl)-1-arylprop-2-en-1-one, can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or hexanes/ethyl acetate) or by column chromatography on silica gel.

FC_Workflow Setup 1. Assemble Dry Glassware under Inert Atmosphere Cooling 2. Suspend AlCl₃ in DCM and Cool to 0°C Setup->Cooling AddAcyl 3. Add (E)-3-(o-tolyl)acryloyl chloride solution dropwise Cooling->AddAcyl AddArene 4. Add Aromatic Substrate solution dropwise AddAcyl->AddArene React 5. Stir at Room Temp (Monitor by TLC) AddArene->React Quench 6. Quench Reaction in Ice/HCl Mixture React->Quench Extract 7. Extract with DCM Quench->Extract Wash 8. Wash Organic Layer (Acid, Base, Brine) Extract->Wash Dry 9. Dry (MgSO₄) and Concentrate Wash->Dry Purify 10. Purify Product (Recrystallization or Chromatography) Dry->Purify

Caption: General workflow for Friedel-Crafts acylation.

Regioselectivity and Substrate Scope

The position of acylation on the aromatic ring is dictated by the electronic properties of any pre-existing substituents.

  • Activating, Ortho, Para-Directing Groups: Substituents like methoxy (-OCH₃), alkyl (-CH₃), and hydroxyl (-OH) groups donate electron density to the ring, making it more nucleophilic and accelerating the reaction.[20] They direct the incoming acyl group primarily to the para position, with some ortho substitution. The para product is often favored due to reduced steric hindrance. For example, the acylation of anisole (-OCH₃) is expected to yield the 4-methoxy substituted product almost exclusively.[22]

  • Deactivating, Meta-Directing Groups: Electron-withdrawing groups like nitro (-NO₂), cyano (-CN), and carbonyls (-COR) deactivate the ring towards electrophilic attack. If the reaction does occur, it is directed to the meta position. Strongly deactivated rings, such as nitrobenzene, generally do not react under standard Friedel-Crafts conditions.[7][19]

  • Halogens: Halogens are deactivating but ortho, para-directing.

Table 1: Predicted Regioselectivity and Reactivity

Aromatic Substrate Substituent Directing Effect Predicted Major Product Relative Reactivity
Anisole -OCH₃ ortho, para-activating 1-(4-methoxyphenyl)-3-(o-tolyl)prop-2-en-1-one High
Toluene -CH₃ ortho, para-activating 1-(4-methylphenyl)-3-(o-tolyl)prop-2-en-1-one Moderate
Benzene -H N/A 1-phenyl-3-(o-tolyl)prop-2-en-1-one Baseline
Chlorobenzene -Cl ortho, para-deactivating 1-(4-chlorophenyl)-3-(o-tolyl)prop-2-en-1-one Low

| Nitrobenzene | -NO₂ | meta-deactivating | No reaction expected | Very Low / Inert |

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive catalyst (hydrolyzed AlCl₃).2. Wet reagents or solvent.3. Aromatic substrate is strongly deactivated.4. Insufficient reaction time or temperature.1. Use fresh, high-purity, anhydrous AlCl₃. Handle quickly to minimize exposure to air.2. Ensure all glassware, solvents, and reagents are scrupulously dried.3. Choose a different synthetic route for deactivated substrates.4. Increase reaction time or gently heat the reaction after addition is complete. Monitor by TLC.
Complex Mixture of Products 1. Impure starting materials.2. Reaction temperature too high, causing side reactions.3. For some substrates, a mixture of ortho and para isomers is unavoidable.1. Purify starting acyl chloride and aromatic substrate before use.2. Maintain low temperatures during the addition of reagents.3. Optimize reaction conditions (solvent, temperature) to favor one isomer. Isomers may require separation by column chromatography.
Reaction Stalls 1. Insufficient Lewis acid (complexation with product and any water consumes it).2. Aromatic substrate contains a Lewis basic group (e.g., -NH₂) that complexes with the catalyst.1. Use a slight excess of AlCl₃ (e.g., 1.1-1.3 equivalents).2. Friedel-Crafts reactions are not compatible with substrates containing amine or other strongly basic functional groups.[7] Protect the group or choose an alternative synthesis.

Conclusion

The Friedel-Crafts acylation using (E)-3-(o-tolyl)acryloyl chloride is a robust and highly effective method for the regioselective synthesis of a diverse range of substituted chalcones. By understanding the underlying mechanism, carefully controlling reaction parameters—particularly the exclusion of moisture—and considering the electronic nature of the aromatic substrate, researchers can reliably access these valuable aryl propenone structures. The protocols and insights provided herein serve as a comprehensive guide for drug development professionals and synthetic chemists aiming to leverage this powerful reaction in their research endeavors.

References

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Yufeng. (2022, June 21). Acyl chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Chalcone synthesis via Friedel–Crafts acylation. Retrieved from [Link]

  • SATHEE. (n.d.). Friedel Crafts Reaction. Retrieved from [Link]

  • Introduction to Organic Chemistry. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts. Retrieved from [Link]

  • Chemistry Steps. (2020, February 17). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]

  • SATHEE - IIT Kanpur. (n.d.). Chemistry Acid Chloride. Retrieved from [Link]

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • Scribd. (n.d.). Chalcone Synthesis & Applications. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Experiment 13: Friedel-Crafts Acylation.
  • University of Minnesota Duluth. (n.d.). Experiment 1: Friedel-Crafts Acylation.
  • ResearchGate. (n.d.). Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. Retrieved from [Link]

  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]

  • YouTube. (2021, April 21). Synthesis of Substituted Chalcones. Retrieved from [Link]

  • LibreTexts Chemistry. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]

  • Chemical Review and Letters. (2025, February 20). New Synthesis of Chalcone Derivatives and Their Applications. Retrieved from [Link]

  • ACS Omega. (2022, August 31). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • ResearchGate. (2013, February 23). How do I synthesize acryloyl chloride?. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. Retrieved from [Link]

  • PubMed. (2016, August 9). Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2024, February 3). Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation via AMPK activation. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, June 11). Is regioselectivity affected by steric factors during alkylation of naphthalene?. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing acrylyl chloride.
  • Scilit. (2016, June 20). Safe, Selective, and High‐Yielding Synthesis of Acryloyl Chloride in a Continuous‐Flow System. Retrieved from [Link]

  • Chemguide. (n.d.). friedel-crafts acylation of benzene. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 3. Synthesis of trans-3-(o-tolyl)acrylaldehyde (trans-9a). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

Sources

Introduction: The Architectural Significance of Chalcones and Synthesis Strategy

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of Chalcones via Friedel-Crafts Acylation with (E)-3-(o-tolyl)acryloyl chloride

Chalcones, characterized by a 1,3-diphenyl-2-propen-1-one core, represent a vital class of organic compounds.[1][2] They are open-chain flavonoids abundant in edible plants and serve as crucial precursors for the biosynthesis of a vast array of flavonoids and isoflavonoids.[1][2][3] The biological relevance of the chalcone scaffold is extensive, with derivatives exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antioxidant properties.[1][4][5][6] This inherent bioactivity makes them highly attractive targets for drug discovery and development programs.

The most traditional and widely employed method for chalcone synthesis is the Claisen-Schmidt condensation.[2][4][7][8] This base-catalyzed reaction involves the cross-aldol condensation of an aromatic ketone with an aromatic aldehyde, followed by dehydration to yield the characteristic α,β-unsaturated carbonyl system.[1][7][8] While robust and effective, this application note details an alternative and powerful strategy: the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction provides a direct route to chalcones by reacting an acyl chloride with an electron-rich aromatic ring.

Specifically, this guide provides a detailed protocol for the synthesis of a chalcone derivative using (E)-3-(o-tolyl)acryloyl chloride as the acylating agent. This method is particularly useful for creating specific substitution patterns on the chalcone backbone that may be less accessible through the Claisen-Schmidt pathway. We will explore the causality behind each experimental step, from reagent handling to final product characterization, to provide a comprehensive and field-proven guide for researchers.

Critical Safety and Handling Protocols

Acryloyl chlorides and the Lewis acids used in Friedel-Crafts reactions are hazardous materials that demand strict adherence to safety protocols.[9]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), tightly fitting safety goggles, a face shield, and a flame-retardant lab coat.[9] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of corrosive vapors.[9]

  • Reagent Handling:

    • (E)-3-(o-tolyl)acryloyl chloride: This compound is a lachrymator, corrosive, and reacts violently with water.[10][11] It causes severe skin burns and eye damage. Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.

    • Lewis Acids (e.g., AlCl₃): Aluminum chloride is a water-reactive and corrosive solid. It sublimes on heating and can cause severe burns upon contact. Weigh and dispense in a dry environment, preferably within a glove box or under a stream of inert gas.

    • Solvents: Dichloromethane (DCM) and other halogenated solvents are volatile and should be handled with care to minimize exposure.

  • Emergency Procedures:

    • Ensure immediate access to an emergency shower and eyewash station.[9][12]

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes.[9]

    • Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[9]

    • Spills: Neutralize small spills with an inert absorbent material like dry sand or vermiculite (do not use water).[9] For larger spills, evacuate the area and follow institutional emergency protocols.

Reaction Mechanism: The Friedel-Crafts Acylation Pathway

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The key steps are outlined below:

  • Activation of the Acyl Chloride: The Lewis acid (e.g., AlCl₃) coordinates to the carbonyl oxygen of the (E)-3-(o-tolyl)acryloyl chloride. This coordination polarizes the carbonyl group, making the carbonyl carbon highly electrophilic and facilitating the departure of the chloride to form a resonance-stabilized acylium ion.

  • Electrophilic Attack: The electron-rich aromatic substrate (e.g., anisole) acts as a nucleophile, attacking the electrophilic acylium ion. This step forms a resonance-stabilized intermediate known as a sigma complex or arenium ion, temporarily disrupting the aromaticity of the ring.

  • Rearomatization: The [AlCl₄]⁻ complex formed in the first step acts as a base, abstracting a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst (although it remains complexed to the product), yielding the desired chalcone.

  • Workup: Aqueous workup is required to decompose the aluminum chloride-ketone complex and remove the catalyst from the reaction mixture.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis reagents Weigh Reagents (Substrate, AlCl₃) glassware Assemble Dry Glassware Under Inert Atmosphere reagents->glassware dissolve Dissolve Substrate & AlCl₃ in Anhydrous DCM glassware->dissolve cool Cool to 0 °C (Ice Bath) dissolve->cool add Slowly Add (E)-3-(o-tolyl)acryloyl chloride cool->add stir Stir at RT (Monitor by TLC) add->stir quench Quench Reaction (Pour onto Ice/HCl) stir->quench extract Extract with DCM quench->extract wash Wash Organic Layer (H₂O, Brine) extract->wash dry Dry over Na₂SO₄ & Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Crude Product (Recrystallization or Column) concentrate->purify characterize Characterize Pure Product (NMR, IR, MS, MP) purify->characterize

Caption: Experimental workflow from preparation to final analysis.

Experimental Protocol

This protocol describes the synthesis of (E)-1-(4-methoxyphenyl)-3-(o-tolyl)prop-2-en-1-one as a representative example.

Materials and Equipment
Reagents & Solvents Equipment
Anisole (methoxybenzene)Round-bottom flasks (dried)
(E)-3-(o-tolyl)acryloyl chlorideMagnetic stirrer and stir bars
Aluminum Chloride (AlCl₃), anhydrousAddition funnel
Dichloromethane (DCM), anhydrousInert gas line (Nitrogen or Argon)
Hydrochloric Acid (HCl), concentratedIce bath
Sodium Bicarbonate (NaHCO₃), saturated solutionSeparatory funnel
Brine (saturated NaCl solution)Rotary evaporator
Anhydrous Sodium Sulfate (Na₂SO₄)Thin-Layer Chromatography (TLC) plates & chamber
Solvents for purification (e.g., Ethanol, Hexane, Ethyl Acetate)Glass funnel, filter paper
Step-by-Step Synthesis Procedure
  • Setup: Assemble a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet. Ensure the system is under a positive pressure of inert gas.

  • Reagent Addition: To the flask, add anhydrous aluminum chloride (1.2 eq). Add 100 mL of anhydrous DCM via cannula or syringe, and begin stirring.

  • Substrate Addition: Add anisole (1.0 eq) to the stirring suspension.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath.

  • Acylation: Dissolve (E)-3-(o-tolyl)acryloyl chloride (1.0 eq) in 25 mL of anhydrous DCM and add it to the addition funnel. Add the acyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).[8][13]

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a separate beaker containing 150 g of crushed ice and 20 mL of concentrated HCl. This step is highly exothermic and should be performed with caution in the fume hood.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 100 mL of water, 100 mL of saturated NaHCO₃ solution, and 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from ethanol to yield the pure chalcone.[13] If the product is an oil or contains persistent impurities, purification by column chromatography on silica gel is recommended.[1]

Characterization and Data Analysis

The structure and purity of the synthesized chalcone must be confirmed using standard analytical techniques.[13][14]

Technique Expected Observations for (E)-1-(4-methoxyphenyl)-3-(o-tolyl)prop-2-en-1-one
Appearance Pale yellow crystalline solid.
Melting Point (MP) A sharp melting point range indicates high purity.[13]
FT-IR Spectroscopy - ~1650-1680 cm⁻¹: Strong absorption corresponding to the C=O stretch of the α,β-unsaturated ketone.[4][15] - ~1590-1610 cm⁻¹: C=C stretching of the enone system and aromatic rings.[15] - ~3000-3100 cm⁻¹: Aromatic C-H stretching.[4]
¹H NMR Spectroscopy - ~3.8 ppm (s, 3H): Singlet for the methoxy (-OCH₃) protons. - ~2.4 ppm (s, 3H): Singlet for the tolyl methyl (-CH₃) protons. - ~6.9-8.1 ppm (m, 10H): Complex multiplet region for the two vinylic protons (doublets with J ≈ 15-16 Hz, indicating E-configuration) and the eight aromatic protons.
Mass Spectrometry (MS) The molecular ion peak (M+) corresponding to the calculated molecular weight of the product (C₁₇H₁₆O₂) should be observed. Fragmentation patterns can further confirm the structure.[8][15]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield - Inactive/hydrolyzed AlCl₃ - Wet solvent or glassware - Substrate is deactivated- Use a fresh, unopened container of anhydrous AlCl₃. - Ensure all glassware is rigorously dried and the reaction is run under a strict inert atmosphere. - Ensure the aromatic substrate is not strongly deactivated (e.g., nitrobenzene).
Complex Mixture of Products - Reaction temperature too high - Friedel-Crafts alkylation side reactions- Maintain low temperature during the addition of the acyl chloride. - Use the correct stoichiometry of Lewis acid; excess can sometimes promote side reactions.
Product Fails to Crystallize - Presence of impurities - Product is an oil at room temperature.- Re-purify using column chromatography. - Attempt crystallization from a different solvent system or try to induce crystallization by scratching the flask or seeding with a crystal.

References

  • New Jersey Department of Health. (n.d.). ACRYLYL CHLORIDE HAZARD SUMMARY. NJ.gov. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 16). Mastering the Handling of Acryloyl Chloride: Safety Protocols and Best Practices. [Link]

  • VanDeMark Chemical. (2021, May). ACRYLOYL CHLORIDE. [Link]

  • Centurion University of Technology and Management. (n.d.). Claisen-Schmidt-Condensation.pdf. CUTM Courseware. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Mechanism of base-catalyzed Claisen-Schmidt condensation. ResearchGate. [Link]

  • S. M, K., & V, S. (2015). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. SciSpace. [Link]

  • Priyanka, V., Harishchinnadurai, G., Tamilselvan, R., & Santhanakrishnan, K. (2025). Synthesis and characterization of chalcone derivatives: A comparative evaluation of NaOH and KOH. Journal of Pharmacognosy and Phytochemistry. [Link]

  • Al-Amiery, A. A., Al-Majedy, Y. K., Kadhum, A. A. H., & Mohamad, A. B. (2015). Synthesis, characterization and antimicrobial evaluation of a series of chalcone derivatives. Der Pharma Chemica. [Link]

  • Bednar, R. A., & Lott, J. A. (1988, July 15). Purification and characterization of chalcone isomerase from soybeans. PubMed. [Link]

  • Journal of Emerging Technologies and Innovative Research. (2020, July). SYNTHESIS OF CHALCONES. Jetir.org. [Link]

  • Chemistry Learning. (2024, February 10). How to synthesize chalcones by Claisen-Schmidt condensation. YouTube. [Link]

  • Zeynizadeh, B., & Rahmani, S. (2015, December 19). Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. The Royal Society of Chemistry. [Link]

  • Bednar, R. A. (2025, September 19). Purification and Characterization of Chalcone Isomerase from Soybeans. ResearchGate. [Link]

  • Mariappan, G., Das, B. C., Bhuyan, N. R., & Mohanty, J. P. (2009). Synthesis and Biological Evaluation of Some Novel Chalcone Derivatives. Asian Journal of Chemistry. [Link]

  • Chemical Review and Letters. (2025, February 20). New Synthesis of Chalcone Derivatives and Their Applications. [Link]

  • Asiri, A. M., Al-Amry, K., & El-Daly, S. A. (2026, January 14). Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinociceptive studies. PMC. [Link]

  • Yerra, R., Yerragunta, V., & Baseer, M. A. (2004). Synthesis and Characterization of Some Chalcone Derivatives. Science Alert. [Link]

  • Babu, A. K., & Selvaraju, K. (2018). SYNTHESIS AND CHARACTERIZATION OF SOME NOVEL CHALCONE DERIVATIVES. Rasayan Journal of Chemistry. [Link]

  • Kumar, A., & Kumar, A. (2019, June 25). Methods of Synthesis of Chalcones with Green methods and Recent updates in Anti Cancer and Anti HIV activities of Chalcones. [Link]

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. The Royal Society of Chemistry. [Link]

Sources

Experimental procedure for esterification reactions with (E)-3-(o-tolyl)acryloyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide: Esterification of (E)-3-(o-tolyl)acryloyl chloride

Introduction and Scientific Context

(E)-3-(o-tolyl)acryloyl chloride is a reactive acyl chloride derivative that serves as a valuable building block in organic synthesis. Its structure, featuring an α,β-unsaturated carbonyl system and an ortho-substituted tolyl group, makes its ester derivatives of significant interest in the development of novel polymers, fine chemicals, and pharmaceutical intermediates. The esterification of this compound proceeds via a nucleophilic acyl substitution mechanism, a cornerstone reaction in organic chemistry.[1]

This guide provides a comprehensive overview of the experimental procedures for the synthesis of esters from (E)-3-(o-tolyl)acryloyl chloride. We will delve into the mechanistic underpinnings of the reaction, present detailed, field-proven protocols, and address critical safety considerations, workup procedures, and product characterization. The methodologies described herein are designed to be robust and adaptable for a range of alcohol and phenol substrates.

Critical Safety and Handling Protocols

Acryloyl chlorides are highly reactive, corrosive, and moisture-sensitive compounds that demand stringent safety protocols.[2][3][4] Exposure can cause severe skin burns, eye damage, and respiratory distress.[3]

  • Personal Protective Equipment (PPE): Always wear a full PPE suite, including a lab coat, chemical-resistant gloves (e.g., nitrile or neoprene), and tightly fitting safety goggles with a face shield.[2][3] All manipulations should be performed within a certified chemical fume hood to prevent inhalation of corrosive vapors.[3]

  • Handling: (E)-3-(o-tolyl)acryloyl chloride should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture. Use dry glassware and solvents. The compound reacts violently with water.[5]

  • Spill & Emergency Response: In case of a spill, evacuate the area and contain the spill with an inert absorbent material like dry sand or vermiculite. Do not use water.[4] Ensure emergency eyewash stations and safety showers are immediately accessible.[2][3] In case of skin contact, immediately wash the affected area with copious amounts of water for at least 15 minutes.[3][4] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[3][4]

Reaction Mechanism: Nucleophilic Acyl Substitution

The esterification of an acyl chloride with an alcohol is a classic example of nucleophilic acyl substitution. The reaction is typically facilitated by a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrogen chloride (HCl) byproduct.[1][6] This neutralization is critical as it drives the reaction equilibrium toward the product.[7]

The mechanism proceeds in two key steps:

  • Nucleophilic Attack: The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate.[1][8]

  • Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group. The base then deprotonates the resulting oxonium ion to yield the final ester product and a salt (e.g., triethylammonium chloride).[1]

G cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products R_OH R'-OH (Alcohol) Intermediate Ar-C(O⁻)(Cl)-O⁺(H)R' R_OH->Intermediate Nucleophilic Attack AcylCl (E)-Ar-COCl ((E)-3-(o-tolyl)acryloyl chloride) AcylCl->Intermediate Ester Ar-COOR' (Ester) Intermediate->Ester Collapse & Elimination of Cl⁻ HCl HCl Ester->Ester Base Base (e.g., Et₃N) HCl->Base Neutralization

Caption: Mechanism of base-mediated esterification.

Experimental Protocol 1: Esterification under Anhydrous Conditions

This protocol is ideal for sensitive substrates and provides excellent control over the reaction. It utilizes a tertiary amine base in an anhydrous aprotic solvent.

Materials & Reagents Equipment
(E)-3-(o-tolyl)acryloyl chloride (1.0 eq.)Round-bottom flask with stir bar
Alcohol or Phenol (1.1 - 1.2 eq.)Addition funnel
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)Septa and needles for inert atmosphere
Anhydrous Triethylamine (Et₃N) or Pyridine (1.2 eq.)Magnetic stir plate
5% Hydrochloric Acid (aq.)Ice bath
Saturated Sodium Bicarbonate Solution (aq.)Separatory funnel
Brine (Saturated NaCl solution)Rotary evaporator
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Glassware for extraction & filtration
Silica Gel for ChromatographyThin Layer Chromatography (TLC) plates & chamber

Step-by-Step Methodology:

  • Reaction Setup: Under an inert atmosphere of nitrogen or argon, add the desired alcohol (1.1 eq.) and anhydrous dichloromethane to a dry round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the flask to 0 °C using an ice bath. This is crucial to control the exothermic nature of the reaction.[1]

  • Base Addition: Add triethylamine (1.2 eq.) to the stirred alcohol solution.

  • Acyl Chloride Addition: Dissolve (E)-3-(o-tolyl)acryloyl chloride (1.0 eq.) in a small amount of anhydrous DCM and transfer it to an addition funnel. Add the acyl chloride solution dropwise to the cooled, stirred alcohol/base mixture over 20-30 minutes. A precipitate of triethylammonium chloride may form.[1]

  • Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction's progress by TLC, checking for the consumption of the starting alcohol.

  • Workup - Quenching: Once the reaction is complete, quench it by adding a small amount of water.

  • Workup - Extraction & Washing: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:

    • 5% HCl solution (to remove excess triethylamine).

    • Saturated NaHCO₃ solution (to remove any remaining acidic impurities).

    • Brine (to remove bulk water).[1]

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude ester product by flash column chromatography on silica gel or by recrystallization, depending on the physical properties of the product.[1][8]

Experimental Protocol 2: Schotten-Baumann Biphasic Conditions

This classic method is robust and particularly useful for less sensitive alcohols and phenols. It uses an aqueous base and an organic solvent, creating a two-phase system.[8]

Materials & Reagents Equipment
(E)-3-(o-tolyl)acryloyl chloride (1.0 eq.)Beaker or Erlenmeyer flask with stir bar
Alcohol or Phenol (1.0 eq.)Magnetic stir plate
Dichloromethane (DCM) or Diethyl EtherIce bath
10% Sodium Hydroxide (NaOH) solution (aq.) (2.0-3.0 eq.)Separatory funnel
5% Hydrochloric Acid (aq.)Rotary evaporator
Brine (Saturated NaCl solution)Glassware for extraction & filtration
Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup: In a beaker, dissolve the alcohol or phenol (1.0 eq.) in the 10% NaOH solution and cool to 0-5 °C in an ice bath with vigorous stirring.

  • Acyl Chloride Addition: Dissolve (E)-3-(o-tolyl)acryloyl chloride (1.0 eq.) in an immiscible organic solvent like dichloromethane. Add this solution dropwise to the rapidly stirred aqueous solution while maintaining the low temperature.[1]

  • Reaction: After the addition, allow the mixture to warm to room temperature and continue to stir vigorously for 2-4 hours.[1]

  • Workup - Phase Separation: Transfer the mixture to a separatory funnel and separate the organic layer.

  • Workup - Washing: Wash the organic layer sequentially with 5% HCl and then with brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the crude product as described in Protocol 1.

Workflow and Data Summary

The overall experimental process can be visualized as a sequential workflow.

Caption: General experimental workflow for ester synthesis.

Table 1: Typical Reaction Parameters and Expected Outcomes

Alcohol TypeTypical BaseSolvent SystemTemp (°C)Time (h)Expected YieldPurification Method
Primary AlcoholEt₃NDCM / THF0 to RT1 - 3> 85%Column Chromatography
Secondary AlcoholEt₃NDCM / THF0 to RT2 - 570 - 85%Column Chromatography
Tertiary AlcoholEt₃N / DMAPDCM0 to RT12 - 2420 - 50%Column Chromatography
PhenolPyridine or NaOHDCM or Biphasic0 to RT2 - 6> 90%Recrystallization / Chromatography

Note: Reaction times and yields are estimates based on general esterification principles and may vary depending on the specific substrate. The reactivity order for alcohols in these reactions is generally primary > secondary > tertiary.[9]

Product Characterization

After purification, the identity and purity of the synthesized ester should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and assess purity.

  • Infrared (IR) Spectroscopy: To identify the characteristic ester carbonyl (C=O) stretch, typically around 1710-1730 cm⁻¹.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield - Wet reagents or glassware.- Inactive acyl chloride (hydrolyzed).- Insufficient base.- Ensure all glassware is oven-dried and use anhydrous solvents.- Use fresh or properly stored acyl chloride.- Use a slight excess of the base (1.2-1.5 eq.).
Incomplete Reaction - Steric hindrance from a bulky alcohol.- Insufficient reaction time or temperature.- Increase reaction time or gently warm the mixture (e.g., to 40 °C).- Consider adding a catalyst like DMAP for hindered alcohols.
Multiple Products (by TLC) - Side reactions due to moisture.- Decomposition of starting material or product.- Strictly adhere to anhydrous conditions.- Maintain low temperatures during acyl chloride addition to prevent side reactions.

References

  • Chemistry Schotten Baumann Reaction. (n.d.). SATHEE.
  • Common Name: ACRYLYL CHLORIDE HAZARD SUMMARY. (n.d.). NJ.gov.
  • A Laboratory Accident of Acryloyl Chloride, Its Consequences, Treatment, and Safety Measures: An Arduous Lesson to All Researchers. (2022). ACS Publications.
  • Acryloyl chloride - Safety Data Sheet. (n.d.).
  • Acryloyl chloride - SAFETY DATA SHEET. (2024).
  • Schotten Baumann Reaction. (2019). BYJU'S.
  • Schotten Baumann Reaction Mechanism Detailed Explanation. (2026).
  • Mastering the Handling of Acryloyl Chloride: Safety Protocols and Best Practices. (2026).
  • Reaction Mechanism of Schotten Baumann Reaction. (n.d.). Physics Wallah.
  • An In-depth Technical Guide to the Core Reaction Mechanisms of Acryloyl Chloride. (n.d.). Benchchem.
  • 19.2 PREPARATION OF ACYL CHLORIDES. (n.d.). ResearchGate.

Sources

Application Notes & Protocols: (E)-3-(o-tolyl)acryloyl chloride as a Versatile Building Block for Targeted Covalent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Resurgence of Covalent Inhibition in Kinase Drug Discovery

The landscape of kinase-targeted drug discovery has been revolutionized by the strategic implementation of covalent inhibitors.[1][2] Unlike their non-covalent counterparts which rely on equilibrium binding, targeted covalent inhibitors (TCIs) form a stable, irreversible bond with their protein target.[3][4] This approach offers distinct advantages, including enhanced potency, prolonged pharmacodynamic effects, and the ability to overcome drug resistance arising from mutations in the target kinase.[5]

At the heart of many successful TCIs is the acrylamide "warhead," an electrophilic Michael acceptor designed to react with a nucleophilic amino acid residue, most commonly a cysteine, within the kinase's ATP-binding pocket.[1][4][6] The majority of FDA-approved covalent kinase inhibitors leverage this chemistry, a testament to its efficacy and synthetic tractability.[1][6]

This guide provides a detailed technical overview and experimental protocols for utilizing (E)-3-(o-tolyl)acryloyl chloride , a key building block for installing a substituted acrylamide warhead onto kinase inhibitor scaffolds. The ortho-tolyl substitution offers a valuable tool for medicinal chemists to probe structure-activity relationships (SAR), modulate reactivity, and optimize the steric and electronic profile of the final inhibitor to enhance selectivity and potency.

The Mechanism: Irreversible Inhibition via Michael Addition

The fundamental mechanism of action for acrylamide-based TCIs is a nucleophilic conjugate addition, also known as a Michael addition.[4][7] The process can be conceptualized in two steps:

  • Reversible Binding: The inhibitor, bearing the acrylamide warhead, first binds non-covalently to the kinase's active site. This initial binding is governed by standard intermolecular forces (e.g., hydrogen bonding, hydrophobic interactions) and is defined by the inhibition constant (Kᵢ).[3][4]

  • Covalent Bond Formation: Once the inhibitor is correctly oriented, the electrophilic β-carbon of the acrylamide is positioned proximal to a nucleophilic cysteine residue. The deprotonated thiol of the cysteine side chain attacks the β-carbon, forming a stable carbon-sulfur bond and permanently inactivating the enzyme.[4][8]

The inherent reactivity of the acrylamide warhead is a critical parameter. It must be reactive enough to form a bond with the target cysteine but not so reactive that it engages in off-target modifications with other proteins or biological nucleophiles like glutathione, which can lead to toxicity.[3][9] The electronic and steric nature of substituents on the acrylamide moiety, such as the o-tolyl group, can be used to fine-tune this reactivity.

Caption: Covalent modification of a kinase by an acrylamide warhead.

Synthesis of the Building Block: (E)-3-(o-tolyl)acryloyl chloride

The target building block is synthesized in a straightforward two-step process starting from commercially available 2-methylbenzaldehyde.

Step 1: Knoevenagel-Döbner Condensation to form (E)-3-(o-tolyl)acrylic Acid

The first step involves the condensation of 2-methylbenzaldehyde with malonic acid in the presence of a base, such as pyridine with a catalytic amount of piperidine.[10] This reaction selectively forms the thermodynamically stable E-isomer.

Step 2: Conversion to (E)-3-(o-tolyl)acryloyl chloride

The resulting acrylic acid is then converted to the highly reactive acryloyl chloride using a standard chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[11][12][13] This reaction should be performed under anhydrous conditions to prevent hydrolysis of the product.

Caption: Two-step synthesis of the title building block.

Protocol: Amide Coupling to a Kinase Inhibitor Scaffold

This protocol describes the general procedure for coupling (E)-3-(o-tolyl)acryloyl chloride to a generic amino-heterocyclic kinase inhibitor core (Scaffold-NH₂). This final acylation step is often referred to as the "end game" in the synthesis of covalent inhibitors.[6]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Scaffold-NH₂≥95%N/AThe core amine-containing fragment.
(E)-3-(o-tolyl)acryloyl chloride≥95%See synthesis above or commercialHighly reactive, handle with care.
Dichloromethane (DCM)AnhydrousStandard SupplierEnsure dryness to prevent hydrolysis.
N,N-Diisopropylethylamine (DIEA)ReagentStandard SupplierNon-nucleophilic base.
Trifluoroacetic Acid (TFA)ReagentStandard SupplierOptional, for modulating reactivity.[6]
Saturated aq. NaHCO₃ACSStandard SupplierFor aqueous work-up.
BrineACSStandard SupplierFor aqueous work-up.
Anhydrous MgSO₄ or Na₂SO₄ACSStandard SupplierFor drying organic layer.
Silica Gel230-400 meshStandard SupplierFor column chromatography.
Experimental Workflow

Caption: Step-by-step workflow for inhibitor synthesis.

Detailed Step-by-Step Procedure
  • Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the amino-heterocyclic scaffold (1.0 eq) and anhydrous dichloromethane (DCM, ~0.1 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIEA, 1.5 - 2.0 eq). Cool the mixture to 0 °C in an ice bath.

  • Acyl Chloride Addition: Dissolve (E)-3-(o-tolyl)acryloyl chloride (1.1 - 1.2 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled reaction mixture over 5-10 minutes.

  • Reaction Progression: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 1-4 hours).

  • Aqueous Work-up: Upon completion, dilute the reaction mixture with DCM. Quench carefully by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer once more with DCM.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) to afford the pure covalent inhibitor.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Insight from the Field: For scaffolds with multiple nucleophilic sites or those prone to Michael addition side reactions, direct acylation under basic conditions can be problematic. An alternative strategy is to add 1.0 equivalent of Trifluoroacetic Acid (TFA) to the reaction mixture. The TFA protonates the more basic sites, suppressing their reactivity and preventing Michael addition, while allowing the desired amidation to proceed.[6]

Application: Targeting Key Kinases in Disease

The acrylamide warhead installed using (E)-3-(o-tolyl)acryloyl chloride is particularly effective for targeting kinases that possess a strategically located, non-catalytic cysteine residue near the ATP-binding site.[2][14] This feature provides a powerful handle for achieving selectivity over other kinases that lack this residue.[2][15]

Prominent Kinase Targets:
  • Bruton's Tyrosine Kinase (BTK): A crucial mediator in B-cell receptor signaling. Covalent inhibitors like Ibrutinib and Zanubrutinib target Cys481 in BTK and are approved for treating B-cell malignancies.[6][7][14][16]

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often dysregulated in various cancers, particularly non-small cell lung cancer.[17] Second- and third-generation inhibitors like Afatinib and Osimertinib target Cys797 to overcome resistance to first-generation non-covalent drugs.[6][7][14]

  • Janus Kinase 3 (JAK3): Involved in cytokine signaling in immune cells. Covalent inhibitors have been developed to target a cysteine residue in JAK3 for autoimmune applications.

  • Fibroblast Growth Factor Receptor (FGFR): A family of receptor tyrosine kinases implicated in cancer. Futibatinib is an approved covalent inhibitor of FGFR.[6]

The diagram below illustrates the central role of EGFR in cell signaling pathways. Covalent inhibition blocks the kinase activity, thereby shutting down downstream pro-survival and proliferative signals.

G EGF Growth Factor (EGF) EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Inhibitor (E)-3-(o-tolyl)acryl-Inhibitor(Covalent) Inhibitor->EGFR Irreversibly Inhibits (Targets Cys797) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified EGFR signaling pathway and point of covalent inhibition.

Conclusion and Future Outlook

(E)-3-(o-tolyl)acryloyl chloride is a valuable and versatile chemical tool for the development of targeted covalent kinase inhibitors. Its straightforward synthesis and predictable reactivity in amide bond formation allow for the efficient installation of a tunable acrylamide warhead onto diverse molecular scaffolds. By modifying the substitution pattern on the aromatic ring, researchers can systematically explore SAR, optimize pharmacokinetic properties, and fine-tune the electrophilicity of the warhead to achieve a balance of potency and safety. This building block empowers the design and synthesis of next-generation covalent therapies aimed at overcoming drug resistance and addressing challenging kinase targets in oncology and beyond.

References

  • Allen Che. (2023). Installing the Acrylamide Warheads in the FDA-Approved Covalent Drugs. Medium. [Link]

  • Moraru, R., et al. (2024). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. Journal of Medicinal Chemistry. [Link]

  • Moraru, R., et al. (2024). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. ACS Publications. [Link]

  • Gunning, P. T., et al. (2020). Advances in covalent kinase inhibitors. Chemical Society Reviews. [Link]

  • Liao, Y., et al. (2013). Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance. PNAS. [Link]

  • Moraru, R., et al. (2024). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. PubMed. [Link]

  • Forstner, M., et al. (2021). Characterization of Covalent-Reversible EGFR Inhibitors. PMC. [Link]

  • Park, H., et al. (2021). Recent advances in the development of covalent inhibitors. PMC. [Link]

  • Serafimova, I. M. (2012). Reversible targeting of noncatalytic cysteines with chemically tuned electrophiles. eScholarship, University of California. [Link]

  • Gehringer, M. (2022). Examples of reversible covalent protein kinase inhibitors bearing α-cyanoacrylamide warheads. ResearchGate. [Link]

  • Unzue, A., et al. (2023). FDA-approved covalent kinase inhibitors with year approved and primary target. ResearchGate. [Link]

  • Moraru, R., et al. (2024). Exploring 2‑Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. Figshare. [Link]

  • Islie, N. B., et al. (2024). Covalent Peptide-Encoded Libraries Enable Discovery of Inhibitors of Epidermal Growth Factor Receptor (EGFR). ChemRxiv. [Link]

  • Wang, Z., et al. (2024). Base-Assisted Mechanism of Acrylamide Reactions With Cysteines: QM/MM Simulations of Afatinib Reaction with EGFR. bioRxiv. [Link]

  • Roskoski, R. Jr. (2021). Orally effective FDA-approved protein kinase targeted covalent inhibitors (TCIs). PubMed. [Link]

  • Ugando, M., & Valiente, P. A. (2023). Molecular determinants of acrylamide neurotoxicity through covalent docking. Frontiers in Toxicology. [Link]

  • Lee, H., & Lee, J. (2022). Extended Applications of Small-Molecule Covalent Inhibitors toward Novel Therapeutic Targets. MDPI. [Link]

  • de Vries, M., & Perfect, S. (2017). Covalent Inhibition of Kinases. Royal Society of Chemistry. [Link]

  • Wikipedia. (n.d.). Targeted covalent inhibitors. Wikipedia. [Link]

  • Lonsdale, R., & Todorov, M. (2016). Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations. Chemical Science. [Link]

  • Zhong, E., et al. (2022). Advanced approaches of developing targeted covalent drugs. PMC. [Link]

  • Mishev, S., et al. (2022). Covalent Targeting Leads to the Development of a LIMK1 Isoform-Selective Inhibitor. PMC. [Link]

  • Wells, C. I., et al. (2023). Computational covalent warhead design: QM/ML modeling of acrylamide warhead reactivity toward cysteine targets. ACS Publications. [Link]

  • Gabizon, R., et al. (2021). Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry. Journal of the American Chemical Society. [Link]

  • Various Authors. (n.d.). Acryloyl chloride. Google.
  • Zhang, T., et al. (2016). Structure-guided development of covalent TAK1 inhibitors. PMC. [Link]

  • Sader, S. (2022). Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. University of Toronto. [Link]

  • Wikipedia. (n.d.). Acryloyl chloride. Wikipedia. [Link]

  • Wang, Y., et al. (2024). Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation via AMPK activation. Arabian Journal of Chemistry. [Link]

  • Dams, R., et al. (2016). Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System. PubMed. [Link]

  • Shcherbakova, V. S., et al. (2023). One-Pot Synthesis of (E)-3-(N-Vinylpyrrol-2-yl)acrylic Acids. ResearchGate. [Link]

  • van der Vlist, K., et al. (2022). Highly Efficient Biobased Synthesis of Acrylic Acid. PMC. [Link]

  • PrepChem. (n.d.). Preparation of acryloyl chloride. PrepChem.com. [Link]

  • VanDeMark Chemical. (n.d.). ACRYLOYL CHLORIDE. VanDeMark Chemical. [Link]

  • Fischer, K., et al. (2018). New 3-Aryl-2-(2-thienyl)acrylonitriles with High Activity Against Hepatoma Cells. PMC. [Link]

  • WO2023185468A1 - Compound used as kinase inhibitor and use thereof.
  • Hisamichi, H., et al. (2021). Discovery of the Bruton's Tyrosine Kinase Inhibitor Clinical Candidate TAK-020. ResearchGate. [Link]

Sources

Continuous flow synthesis methods for unstable acid chlorides like (E)-3-(o-tolyl)acryloyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Series | AN-2026-CFS

Executive Summary

The synthesis of acid chlorides from sterically hindered or electron-rich cinnamic acid derivatives, such as (E)-3-(o-tolyl)acryloyl chloride , presents specific challenges in batch processing. These intermediates are moisture-sensitive and prone to hydrolysis or polymerization upon isolation. Continuous flow chemistry offers a superior alternative by enabling the in-situ generation and immediate consumption (telescoping) of the acid chloride.[1][2]

This guide details a robust protocol for the continuous flow synthesis of (E)-3-(o-tolyl)acryloyl chloride using the Oxalyl Chloride/DMF method. This route is selected over Thionyl Chloride for its ability to proceed at ambient temperatures, minimizing thermal decomposition of the unstable intermediate.

Chemical Strategy & Mechanism[3][4]

Why Flow?

Batch synthesis of (E)-3-(o-tolyl)acryloyl chloride typically involves refluxing with thionyl chloride (


). While effective for stable substrates, this method is suboptimal for unstable acryloyl derivatives due to:
  • Thermal Instability: Prolonged heating can lead to polymerization or decarbonylation.

  • Moisture Sensitivity: Isolation (distillation/crystallization) exposes the product to atmospheric moisture, hydrolyzing it back to the acid.

  • Safety: Large-scale batch generation of

    
     and 
    
    
    
    gases creates pressure hazards.
Reaction Pathway: The Vilsmeier-Haack Activation

We utilize Oxalyl Chloride [


]  with catalytic N,N-Dimethylformamide (DMF) . This method operates via the highly reactive Vilsmeier-Haack intermediate (chloroiminium ion), allowing the reaction to proceed rapidly at Room Temperature (RT).

Mechanism:

  • Activation: DMF reacts with Oxalyl Chloride to form the active chloroiminium species (

    
    ), releasing 
    
    
    
    and
    
    
    .
  • Chlorination: The chloroiminium species activates the carboxylic acid, converting it to the acid chloride and regenerating DMF.

  • By-products: The reaction generates gaseous

    
    , 
    
    
    
    , and
    
    
    . In flow, these gases are managed via back-pressure regulation, keeping them solubilized or controlled until the system exit.
Selected Reagents
  • Substrate: (E)-3-(o-tolyl)acrylic acid. The ortho-methyl group introduces steric strain, potentially slowing nucleophilic attack compared to unsubstituted cinnamic acid.

  • Reagent: Oxalyl Chloride (1.1 – 1.2 equiv).

  • Catalyst: DMF (1–5 mol%).

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene. DCM is preferred for RT solubility; Toluene is preferred if telescoping into a high-temperature step.

Experimental Setup (Hardware)

The system is designed as a two-stage telescoped workflow :

  • Reactor 1 (Generation): Formation of the acid chloride.[3][4]

  • Reactor 2 (Quench/Functionalization): Immediate reaction with a nucleophile (e.g., an amine) to form a stable product.

Diagram: Telescoped Flow Workflow

FlowSetup cluster_feeds Feed Modules FeedA Feed A (E)-3-(o-tolyl)acrylic acid + cat. DMF in DCM Mixer1 T-Mixer 1 (PEEK) FeedA->Mixer1 Pump A FeedB Feed B Oxalyl Chloride in DCM FeedB->Mixer1 Pump B FeedC Feed C Nucleophile (Amine) + Base (Et3N) Mixer2 T-Mixer 2 (PEEK) FeedC->Mixer2 Pump C Reactor1 Reactor Coil 1 (PFA, 10 mL) Acid Chloride Gen. Temp: 25°C Mixer1->Reactor1 Gas Generation (HCl, CO, CO2) Reactor1->Mixer2 Unstable Acid Chloride Reactor2 Reactor Coil 2 (PFA, 5 mL) Amide Formation Temp: RT - 40°C Mixer2->Reactor2 Quench BPR BPR (40-100 psi) Reactor2->BPR Collection Collection (Stable Amide) BPR->Collection

Caption: Schematic of the telescoped continuous flow setup for generating and consuming unstable acid chlorides.

Protocol: Synthesis of (E)-3-(o-tolyl)acryloyl Chloride

Reagent Preparation

Precaution: All glassware must be oven-dried. Solvents must be anhydrous. Handle Oxalyl Chloride in a fume hood.

StreamComponentConcentrationPreparation Notes
Feed A (E)-3-(o-tolyl)acrylic acid0.5 MDissolve 8.1 g (50 mmol) in 100 mL anhydrous DCM. Add 190 µL DMF (5 mol%).
Feed B Oxalyl Chloride0.6 MDilute 5.1 mL (60 mmol) Oxalyl Chloride to 100 mL with anhydrous DCM.
Feed C Nucleophile (e.g., Morpholine)1.0 MDissolve 8.7 mL (100 mmol) Morpholine + 14 mL Et3N (100 mmol) in DCM to 100 mL.
System Configuration
  • Pumps: 2x Syringe Pumps (or HPLC pumps with acid-resistant heads).

  • Reactor 1 (Generation): 10 mL PFA Coil (1/16" OD, 0.03" ID).

  • Reactor 2 (Telescoping): 5 mL PFA Coil.

  • Back Pressure Regulator (BPR): 75 psi (5 bar). Crucial for managing gas expansion.

Execution Steps
  • Priming: Flush the entire system with anhydrous DCM to remove air and moisture.

  • Flow Rate Calculation:

    • Target Residence Time (

      
      ) for Reactor 1: 5 minutes .
      
    • Total Flow Rate (

      
      ) = Reactor Volume / 
      
      
      
      = 10 mL / 5 min = 2.0 mL/min .
    • Pump A Rate: 1.0 mL/min.

    • Pump B Rate: 1.0 mL/min.

  • Start Reaction:

    • Set Pump A and Pump B to 1.0 mL/min.

    • Allow the system to equilibrate for 2 residence times (10 mins).

    • Observation: Gas bubbles (

      
      , 
      
      
      
      ,
      
      
      ) will form. The BPR (75 psi) will compress these, creating a segmented gas-liquid flow (slug flow). This enhances mixing but requires steady pressure.
  • Monitoring:

    • The output of Reactor 1 contains the unstable (E)-3-(o-tolyl)acryloyl chloride.

    • Validation: Collect a small aliquot into dry Methanol. Analyze by LC-MS or GC-MS. You should observe the methyl ester peak (formed by immediate reaction with MeOH), confirming the acid chloride intermediate.

Protocol: Telescoping (Amide Synthesis)[3][6]

To prove the utility and avoid isolation, the acid chloride is immediately reacted with a secondary amine (e.g., morpholine) in Reactor 2.

Execution
  • Connect Feed C: Connect the amine stream to Mixer 2 (located after Reactor 1).

  • Adjust Flow Rates:

    • Keep Pump A & B at 1.0 mL/min.

    • Set Pump C (Amine) to 2.0 mL/min (to ensure excess amine/base relative to the combined stream).

  • Reactor 2 Conditions:

    • Volume: 5 mL.[5]

    • Total Flow Rate: 1.0 + 1.0 + 2.0 = 4.0 mL/min.

    • Residence Time: 1.25 minutes.

    • Temperature: RT or 40°C.

  • Work-up:

    • Collect the output in a flask containing saturated aqueous

      
       (to neutralize salts).
      
    • Separate phases.[6] Wash organic layer with brine.[5] Dry over

      
      .
      
    • Evaporate solvent to yield the stable amide: (E)-3-(o-tolyl)-1-morpholinoprop-2-en-1-one.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Clogging at BPR Precipitation of amine saltsUse a lower concentration (0.25 M) or switch to a more polar solvent mixture (e.g., DCM/THF). Ensure BPR is heated to 40°C.
Low Conversion Steric hindrance of o-tolyl groupIncrease Residence Time in Reactor 1 to 10 mins. Increase DMF catalyst to 10 mol%.
Corrosion HCl generationEnsure all wetted parts are PFA, PTFE, or Hastelloy. Avoid standard Stainless Steel (316L) for long-term exposure to wet HCl.
Inconsistent Flow Gas expansionIncrease BPR pressure to 100 psi to keep gases in solution or compress slugs further.
Safety Note: Gas Generation

The reaction generates 1 mole of


, 1 mole of 

, and 1 mole of

for every mole of product.
  • Ventilation: The output collection vessel must be vented to a scrubber or fume hood exhaust.

  • Pressure: Never operate the reactor without a pressure relief mechanism if the BPR clogs.

References

  • Movsisyan, M., Heugebaert, T. S. A., Dams, R., & Stevens, C. V. (2016). Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System.[1][7][8][9] ChemSusChem, 9(15), 1945–1952. Link

    • Core reference for oxalyl chloride/DMF mediated synthesis of unstable alpha,beta-unsatur
  • Gutmann, B., Cantillo, D., & Kappe, C. O. (2015). Continuous-flow technology—a tool for the safe manufacturing of active pharmaceutical ingredients.[10] Angewandte Chemie International Edition, 54(23), 6688-6728. Link

    • Authoritative review on handling hazardous reagents and gases in flow.
  • BenchChem Application Notes. (2025). Application Notes and Protocols: Cinnamoyl Chloride in Pharmaceutical Intermediate Synthesis. Link

    • General protocols for cinnamoyl deriv
  • Sashuk, V., et al. (2018). Continuous Flow Synthesis of Unstable Acid Chlorides. Journal of Flow Chemistry, 8, 123-130.

Sources

Application Note: Advanced Handling and Storage Protocols for (E)-3-(o-tolyl)acryloyl Chloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(E)-3-(o-tolyl)acryloyl chloride (CAS: 83612-52-6), also known as (E)-3-(2-methylphenyl)prop-2-enoyl chloride, is a specialized cinnamoyl chloride derivative used as a building block in the synthesis of heterocycles, functionalized polymers, and pharmaceutical intermediates.[1] Its specific ortho-methyl substitution introduces steric parameters that differentiate its reactivity profile from the more common cinnamoyl chloride.

This guide provides a rigorous technical framework for the safe handling, storage, and application of this compound. Due to its high electrophilicity and moisture sensitivity, strict adherence to exclusion of atmospheric water and proper thermal management is required to maintain reagent integrity and ensure operator safety.

Chemical Profile & Hazards[2][3][4][5][6][7]

Substance Identification
PropertyDetail
Chemical Name (E)-3-(o-tolyl)acryloyl chloride
CAS Number 83612-52-6
Molecular Formula C₁₀H₉ClO
Molecular Weight 180.63 g/mol
Physical State Low-melting solid or liquid (depending on purity/temp)
Solubility Soluble in DCM, THF, Toluene, Chloroform; Reacts with water
Health, Safety, and Environment (HSE) Assessment

Signal Word: DANGER

  • Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[2] The ortho-methyl group does not mitigate the corrosive nature of the acyl chloride functionality.

  • Water Reactivity: Reacts violently with water to release Hydrogen Chloride (HCl) gas and (E)-3-(o-tolyl)acrylic acid.

  • Lachrymator: High probability of inducing severe respiratory and ocular irritation upon vapor exposure.[3]

Storage & Stability Protocols

The integrity of (E)-3-(o-tolyl)acryloyl chloride is compromised primarily by hydrolysis (moisture) and thermal degradation (polymerization/decomposition).

Environmental Control
  • Atmosphere: Must be stored under an inert atmosphere (Argon or Nitrogen). Argon is preferred due to its higher density, providing a better "blanket" over the substance.

  • Temperature: Long-term storage at 2–8°C is recommended. While the ortho-substitution provides some steric shielding, it does not prevent thermal degradation or slow hydrolysis significantly once moisture is introduced.

  • Container: Tightly sealed glass vials with PTFE-lined caps. Parafilm or electrical tape should be used to seal the cap junction. For bulk storage, Schlenk flasks are optimal.

Degradation Indicators
  • Visual: Formation of white crystals (carboxylic acid) on the neck of the bottle or in the liquid bulk indicates hydrolysis.

  • Pressure: A "pop" upon opening indicates HCl buildup from moisture ingress.

Handling & Usage Workflows

Engineering Controls
  • Primary: All handling must occur within a Chemical Fume Hood or a Glovebox .

  • Secondary: Schlenk line techniques are required for transfer if a glovebox is unavailable.

Personal Protective Equipment (PPE)
  • Eyes: Chemical splash goggles + Face shield (if working with >5g).

  • Hands: Double-gloving recommended. Nitrile (outer) + Laminate/Silver Shield (inner) provides the best permeation resistance against acid chlorides.

  • Respiratory: If fume hood containment is breached or for spill cleanup, use a full-face respirator with acid gas/organic vapor cartridges.

Operational Diagram: Safe Handling Lifecycle

HandlingWorkflow Figure 1: Lifecycle workflow for handling (E)-3-(o-tolyl)acryloyl chloride. Receive Receiving & Inspection (Check Seal/Solids) Store Storage (2-8°C, Argon) Receive->Store Immediate Equilibrate Thermal Equilibration (Warm to RT in Desiccator) Store->Equilibrate Before Use Transfer Transfer (Syringe/Cannula under N2) Equilibrate->Transfer No Condensation Reaction Reaction (Dry Solvent, Base Scavenger) Transfer->Reaction Quench Quenching (Alkaline Hydrolysis) Reaction->Quench Waste Stream

Experimental Protocols

Protocol A: Purity Verification via 1H NMR

Before using the reagent in critical steps (e.g., late-stage functionalization), verify it has not hydrolyzed.

  • Sampling: In a fume hood, withdraw ~10 mg of material using a dry glass pipette.

  • Solvent: Dissolve in anhydrous CDCl₃ (treated with activated molecular sieves).

  • Analysis:

    • Target Signal: Look for the doublet of doublets (vinyl protons) characteristic of the acryloyl system.

    • Impurity Signal (Acid): A broad singlet >11 ppm indicates the carboxylic acid (hydrolysis product).

    • Impurity Signal (Aldehyde): A sharp singlet ~9-10 ppm indicates incomplete oxidation if synthesized from the aldehyde precursor.

Protocol B: Standard N-Acylation (Amide Coupling)

This protocol minimizes side reactions (hydrolysis) and controls the exotherm.

Reagents:

  • (E)-3-(o-tolyl)acryloyl chloride (1.0 equiv)

  • Primary/Secondary Amine (1.0 equiv)

  • Triethylamine (TEA) or DIPEA (1.2 - 1.5 equiv)

  • Anhydrous Dichloromethane (DCM) or THF.

Procedure:

  • Setup: Flame-dry a round-bottom flask containing a magnetic stir bar. Cool to 0°C under Nitrogen/Argon.

  • Amine Prep: Dissolve the amine and base (TEA) in anhydrous DCM.

  • Addition: Dissolve (E)-3-(o-tolyl)acryloyl chloride in a separate volume of anhydrous DCM. Add this solution dropwise to the amine mixture over 15-30 minutes.

    • Rationale: The ortho-methyl group provides some steric hindrance, but the reaction is still rapid. Dropwise addition prevents localized overheating and dimerization.

  • Monitoring: Allow to warm to Room Temperature (RT) and stir for 1-4 hours. Monitor by TLC or LCMS.

  • Workup: Quench with saturated NaHCO₃ solution (see Section 6). Extract with DCM.

Protocol C: Emergency Spillage & Quenching

Do NOT use water directly on a neat spill.

  • Containment: Cover the spill with a dry absorbent (Vermiculite or dry sand).

  • Neutralization: Prepare a slurry of Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃).

  • Application: Gently apply the basic slurry to the absorbent. Expect fizzing (CO₂ release).

  • Disposal: Scoop into a hazardous waste container labeled "Acidic Organic Solids."

Mechanistic Insight: Hydrolysis Pathway

Hydrolysis Figure 2: Hydrolysis mechanism leading to reagent degradation. AcylCl (E)-3-(o-tolyl)acryloyl chloride (Electrophilic) Tetrahedral Tetrahedral Intermediate AcylCl->Tetrahedral Nucleophilic Attack Water H₂O (Nucleophile) Water->Tetrahedral Products (E)-3-(o-tolyl)acrylic acid + HCl Tetrahedral->Products Elimination of Cl⁻

References

  • National Institutes of Health (NIH) - PubChem. (2025). Acryloyl Chloride Compound Summary. Retrieved from [Link]

  • Ferrié, L., Bouzbouz, S., & Cossy, J. (2009).[4] Acryloyl Chloride: An Excellent Substrate for Cross-Metathesis. Organic Letters, 11(23), 5446-5448.

Sources

Troubleshooting & Optimization

Technical Support Center: Effective Removal of Residual Thionyl Chloride from Acryloyl Chloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Purification Challenge

The synthesis of acryloyl chloride from acrylic acid using thionyl chloride (SOCl₂) is a common and effective transformation. However, a significant challenge arises during purification: the boiling point of acryloyl chloride (72-76 °C) is remarkably close to that of thionyl chloride (79 °C), making simple distillation an inefficient separation method.[1]

Residual thionyl chloride is highly undesirable as it is a corrosive and reactive substance that can interfere with subsequent polymerization reactions, lead to the formation of unwanted byproducts, and present significant safety hazards.[2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting protocols and best practices for the effective removal of excess thionyl chloride, ensuring the high purity of the final acryloyl chloride product.

Method Selection: Choosing the Right Purification Strategy

The optimal method for removing residual thionyl chloride depends on several factors, including the thermal stability of the product, the reaction scale, and the required final purity. The decision tree below provides a logical framework for selecting the most appropriate technique for your specific experimental context.

MethodSelection start Start: Crude Acryloyl Chloride with excess Thionyl Chloride q1 Is the final product sensitive to water or other protic agents? start->q1 distillation Primary Method: Distillation or Sparging q1->distillation  Yes   quenching Option for In-Situ Use: Chemical Quenching (Destroys Acryloyl Chloride) q1->quenching  No   q2 Is the acryloyl chloride thermally stable at ~80°C? vacuum_dist Use Vacuum Distillation q2->vacuum_dist  No   atm_dist Atmospheric Distillation (Use with caution) q2->atm_dist  Yes   q3 Are trace amounts of SOCl₂ still present after initial distillation? azeo_dist Use Azeotropic Distillation (e.g., with dry Toluene) q3->azeo_dist  Yes   sparging Consider Inert Gas Sparging for trace removal q3->sparging Alternative end Pure Acryloyl Chloride q3->end  No   distillation->q2 vacuum_dist->q3 atm_dist->q3 azeo_dist->end sparging->end

Caption: Decision tree for selecting a thionyl chloride removal method.

Detailed Purification Protocols

Method 1: Distillation Techniques

Distillation is the most common method for purifying acryloyl chloride. The choice between atmospheric, vacuum, or azeotropic distillation is critical for success.

A. Vacuum Distillation (Preferred Method)

This technique is highly recommended as it lowers the boiling point of thionyl chloride, allowing for its removal at a lower temperature and minimizing the risk of thermal decomposition of the desired acryloyl chloride product.[2]

Experimental Protocol:

  • Apparatus Setup: Assemble a standard distillation apparatus using oven-dried glassware. Connect the receiving flask to a cold trap cooled with a dry ice/acetone slurry or liquid nitrogen. This trap is crucial for capturing volatile thionyl chloride and protecting the vacuum pump. A secondary base trap containing KOH or NaOH pellets between the cold trap and the pump is mandatory to neutralize any acidic vapors that pass through.[2][4]

  • Procedure: a. After the initial reaction is complete, allow the flask to cool to room temperature. b. Slowly and carefully apply vacuum to the system, watching for any initial bumping.[5] c. Gently heat the reaction flask using an oil bath. The temperature should be kept low, typically below 50-60 °C.[2][6] d. Collect the distilled thionyl chloride in the cooled receiving flask. e. Once the distillation of excess thionyl chloride is complete, the pure acryloyl chloride can be distilled at the appropriate reduced pressure. f. After collection, slowly and carefully release the vacuum and backfill the system with an inert gas like nitrogen or argon.

VacuumDistillation cluster_setup Apparatus Setup cluster_procedure Procedure A Reaction Flask (Crude Mixture) B Distillation Head & Condenser A->B C Receiving Flask B->C D Cold Trap (Dry Ice/Acetone) C->D E Base Trap (KOH/NaOH) D->E F Vacuum Pump E->F P1 Cool Reaction to RT P2 Slowly Apply Vacuum P1->P2 P3 Gently Heat (Oil Bath < 60°C) P2->P3 P4 Collect SOCl₂ Distillate P3->P4 P5 Distill Acryloyl Chloride P4->P5 P6 Release Vacuum (Backfill with N₂) P5->P6

Caption: Workflow for removal of excess thionyl chloride by vacuum distillation.

B. Azeotropic Distillation

This method is particularly effective for removing the final, stubborn traces of thionyl chloride.[7] By adding a dry, inert solvent that forms a low-boiling azeotrope with thionyl chloride, it can be "chased" out of the mixture. Dry toluene is a common choice.[4][8][9]

Experimental Protocol:

  • After removing the bulk of the thionyl chloride via simple or vacuum distillation, cool the flask.

  • Add a portion of dry toluene to the crude acryloyl chloride.

  • Distill the mixture. The toluene-thionyl chloride azeotrope will distill off.

  • This process can be repeated two to three times to ensure complete removal of thionyl chloride.[4]

  • Finally, the pure acryloyl chloride can be purified by fractional distillation.

Method 2: Inert Gas Sparging

For thermally sensitive compounds, sparging with a dry, inert gas is a gentle and effective alternative for removing volatile impurities.[10] The stream of gas lowers the partial pressure of the thionyl chloride, facilitating its evaporation at or near room temperature.

Experimental Protocol:

  • Ensure the crude acryloyl chloride mixture is in a flask equipped with a gas inlet and outlet. The outlet should be vented to a scrubber containing a basic solution (e.g., NaOH) to neutralize the toxic vapors.

  • Submerge a long needle or gas dispersion tube connected to a source of dry nitrogen or argon below the surface of the liquid.[11]

  • Maintain a slow but steady stream of gas bubbles through the liquid.[11] A good rule of thumb is to sparge for an extended period, monitoring the removal of the thionyl chloride odor.

  • For volatile products like acryloyl chloride, cooling the flask in an ice bath can help minimize product loss during sparging.[11]

Troubleshooting Guide

Issue Encountered Probable Cause Recommended Solution & Rationale
Product is decomposing or turning dark during distillation. The distillation temperature is too high, causing thermal degradation of thionyl chloride or the acryloyl chloride product.[7][12]Switch to vacuum distillation . By reducing the system pressure, you can significantly lower the boiling points of all components, allowing for effective separation at a much safer temperature.[2]
The tubing on my rotary evaporator or vacuum line is degrading. Acidic vapors (HCl and SO₂), produced from the reaction of thionyl chloride with trace moisture, are highly corrosive.[2]A base trap is essential. Always install a trap filled with a solid base like potassium hydroxide (KOH) or sodium hydroxide (NaOH) between your apparatus and the vacuum source to neutralize these corrosive vapors and protect your equipment.[2][4]
Analytical results (GC, NMR) show traces of thionyl chloride after distillation. The boiling points are very close, making a perfect separation by a single distillation difficult. Thionyl chloride can be persistent.[2]Perform an azeotropic distillation . Add a dry, inert solvent like toluene and distill again. Repeating this "chase" 2-3 times is a highly effective method for removing the final traces of thionyl chloride.[4][7]
The chemical quenching reaction is violent and difficult to control. The hydrolysis of thionyl chloride is extremely exothermic and releases large volumes of gaseous HCl and SO₂.Control the rate of addition and temperature. Add the thionyl chloride-containing mixture very slowly and dropwise to a vigorously stirred, ice-cold quenching solution (e.g., saturated sodium bicarbonate).[2] Ensure the quenching vessel is large enough to accommodate potential foaming.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions when handling thionyl chloride? A1: Thionyl chloride is corrosive, toxic, and reacts violently with water to release hazardous gases like sulfur dioxide (SO₂) and hydrogen chloride (HCl).[2][3][13] All manipulations must be performed in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including chemical safety goggles, acid-resistant gloves (e.g., butyl rubber), and a lab coat.[2]

Q2: Can I use a rotary evaporator to remove excess thionyl chloride? A2: While technically possible, it is generally discouraged due to the highly corrosive nature of thionyl chloride and its byproducts, which can severely damage the internal components of the rotary evaporator.[4] If you must use one, a robust cold trap and an efficient base trap are absolutely mandatory to protect the pump.[2][4] A short-path distillation setup within a fume hood is often a safer and better alternative.[4]

Q3: How can I definitively confirm that all the thionyl chloride has been removed? A3: The absence of the characteristic sharp, pungent odor is a good preliminary indicator. However, for sensitive applications, instrumental analysis is required.[2] The most common method is Gas Chromatography (GC), typically after derivatizing the highly reactive acryloyl chloride with aniline to form the more stable N-phenylacrylamide, which can be easily analyzed by GC-FID.[14][15] Fourier-transform infrared (FTIR) spectroscopy can also be used to check for the disappearance of the characteristic S=O stretch of thionyl chloride.

Q4: What is the purpose of the catalytic DMF often used in the synthesis? A4: A catalytic amount of N,N-dimethylformamide (DMF) reacts with thionyl chloride to form the Vilsmeier reagent, which is the active chlorinating species in the reaction. However, using more than a catalytic amount can be problematic, as the resulting Vilsmeier salt is non-volatile and can complicate purification.[12]

Q5: What should I do if I spill thionyl chloride? A5: Evacuate the area and ensure adequate ventilation. Neutralize the spill with an inert absorbent material like dry sand or sodium bicarbonate. Do not use water or combustible materials.[16] All cleanup should be performed while wearing appropriate PPE.

Analytical Verification of Purity

Confirming the absence of thionyl chloride is crucial for quality control. Direct gas chromatography of acryloyl chloride is difficult due to its high reactivity and corrosiveness.[14]

GC-FID with Aniline Derivatization

The industry-standard method involves converting the acryloyl chloride into a stable derivative for analysis.

Summary Protocol: [14][15]

  • Sample Preparation: A solution of the acryloyl chloride sample in a dry solvent (e.g., ethyl acetate) is prepared.

  • Derivatization: Aniline is added to the sample solution. The reaction to form N-phenylacrylamide is rapid and exothermic.

  • Workup: The mixture is centrifuged to precipitate the aniline hydrochloride byproduct.

  • Analysis: The clear supernatant is then injected into a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID) for quantification.

This method provides excellent precision and recovery for purity analysis.[15]

References

[2] Benchchem. (2025). Technical Support Center: Removal of Excess Thionyl Chloride. Retrieved from Benchchem. (2025). Removal of residual thionyl chloride from Cyclopent-3-ene-1-carbonyl chloride synthesis. Retrieved from [6] ResearchGate. (2016, May 13). How to remove thionyl chloride after reaction? Retrieved from Reddit. (2019, June 17). Removing thionyl chloride : r/chemistry. Retrieved from [4] Reddit. (2019, November 25). Removal of excess SOCl2 : r/Chempros. Retrieved from [17] Organic Syntheses. (2012). Working with Hazardous Chemicals. Retrieved from [8] ResearchGate. (2012, November 27). Which reagents are suitable for decomposing residual thionyl chloride after esterification? Retrieved from [10] Frontiers in Chemical Engineering. (2022, April 24). Chloride Salt Purification by Reaction With Thionyl Chloride Vapors to Remove Oxygen, Oxygenated Compounds, and Hydroxides. Retrieved from [18] Benchchem. (2025). An In-depth Technical Guide to the Core Reaction Mechanisms of Acryloyl Chloride. Retrieved from [5] Organic Syntheses. Procedure. Retrieved from [1] ResearchGate. (2013, February 23). How do I synthesize acryloyl chloride? Retrieved from [11] Berry Group. (2019, November 1). Section 5.4 Title: Degassing Solvents. Retrieved from [9] Reddit. (2025, March 31). Synthesis of Acyl Chlorides with Thionyl Chloride : r/Chempros. Retrieved from [19] Reddit. (2025, February 12). Reaction Help : r/OrganicChemistry. Retrieved from [14] Benchchem. (2025). A Comparative Guide to Gas Chromatography Methods for Acryloyl Chloride Purity Analysis. Retrieved from [12] Reddit. (2021, May 17). How to efficiently remove thionyl chloride SOCl2? : r/Chempros. Retrieved from [3] New Jersey Department of Health. (2000, April). Hazard Summary: Thionyl Chloride. Retrieved from [15] Journal "Functional Materials". (2018). A novel gas chromatography analysis method of acryloyl chloride. Retrieved from [16] Thermo Fisher Scientific. (2024, February 8). Acryloyl chloride - SAFETY DATA SHEET. Retrieved from [13] Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from Sciencemadness Discussion Board. (2012, June 19). Vacuum Distillation of SOCl2 (thionyl chloride). Retrieved from

Sources

Identifying and minimizing side reactions in Friedel-Crafts acylation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Friedel-Crafts Acylation Optimization Status: Online | Agent: Senior Application Scientist | Ticket: #FC-ACYL-OPT

Welcome to the Reaction Optimization Center

You have reached the Tier-3 Technical Support guide for Electrophilic Aromatic Substitution. This documentation addresses the specific failure modes of Friedel-Crafts (FC) Acylation. Unlike FC Alkylation, which suffers from carbocation rearrangements and polyalkylation, FC Acylation is generally more robust but suffers from a unique set of "silent" killers: catalyst poisoning, thermodynamic traps, and solvent-dependent regioselectivity.

Module 1: The "Stalled Reaction" (Catalyst Stoichiometry)

User Issue: "I used a catalytic amount (10-20 mol%) of AlCl₃, but my reaction stalled at <10% conversion. FC Alkylation works with catalytic amounts; why doesn't Acylation?"

Root Cause Analysis: In FC Acylation, the Lewis Acid (AlCl₃) is not a catalyst in the traditional turnover sense. It is a reagent.[1]

  • The Trap: The product of the reaction is an aryl ketone.[2] Ketones are Lewis bases.[3]

  • The Complex: The carbonyl oxygen of the product coordinates strongly with the aluminum atom, forming a stable 1:1 donor-acceptor complex.

  • The Result: This complexation removes the Lewis Acid from the reaction pool. Once 1 equivalent of product is formed, 1 equivalent of "catalyst" is dead.

Corrective Protocol:

  • For Acyl Chlorides: Use 1.1 to 1.2 equivalents of AlCl₃.

    • 1.0 eq to complex the product.

    • 0.1-0.2 eq to drive the catalytic cycle.

  • For Anhydrides: Use 2.2 to 3.0 equivalents of AlCl₃.

    • Anhydrides release a carboxylate leaving group which also complexes with aluminum. You need enough Lewis acid to satisfy the product, the leaving group, and the reagent activation.

Visualization: The Product Inhibition Pathway

FC_Stoichiometry cluster_trap The Stoichiometric Trap AcylCl Acyl Chloride (RCOCl) Acylium Acylium Ion [R-C=O]+ AcylCl->Acylium Activation AlCl3 AlCl3 (Lewis Acid) AlCl3->Acylium Complex STABLE COMPLEX (Ar-COR : AlCl3) AlCl3->Complex Sequestration Product Product Ketone (Ar-COR) Acylium->Product + Arene (-H+) Arene Arene (Ar-H) Arene->Product Product->Complex Irreversible Binding

Caption: The formation of the stable Product-Lewis Acid complex prevents catalyst turnover, necessitating stoichiometric quantities of AlCl₃.[3][4]

Module 2: Regioselectivity & Solvent Engineering

User Issue: "I am acylating naphthalene (or a substituted benzene). In Dichloromethane (DCM), I get one isomer; in Nitrobenzene, I get another. How do I control this?"

Root Cause Analysis: Solvents in FC Acylation are not inert; they actively dictate the Kinetic vs. Thermodynamic outcome.

Solvent SystemPolarityMechanism of ActionIsomer Preference
CS₂ / DCM Non-PolarThe acylium salt precipitates or forms tight ion pairs. The reaction is sterically governed (Kinetic Control).Para / Alpha (e.g., 1-acetylnaphthalene).[5] Favor substitution at the most electron-rich, accessible position.
Nitrobenzene PolarSolubilizes the AlCl₃ complex.[5] The electrophile becomes a bulky complex with the solvent. Allows reversibility/equilibration (Thermodynamic Control).Meta / Beta (e.g., 2-acetylnaphthalene). Favors the sterically less crowded, thermodynamically stable product.

Troubleshooting Guide:

  • To favor Para/Alpha (Kinetic): Use CS₂, DCM, or 1,2-dichloroethane at low temperatures (0°C).

  • To favor Meta/Beta (Thermodynamic): Use Nitrobenzene and higher temperatures (>50°C). Note: Nitrobenzene is high-boiling and toxic; ensure proper removal via steam distillation or extensive washing.

Module 3: The Phenol Paradox (O- vs. C-Acylation)

User Issue: "I tried to acylate a phenol, but I isolated the ester (O-acylation) instead of the ring-substituted ketone (C-acylation)."

Root Cause Analysis: Phenols are bidentate nucleophiles. The oxygen is kinetically more nucleophilic than the ring carbon.

  • Kinetic Path: Attack by Oxygen

    
     Ester (O-acylation).
    
  • Thermodynamic Path: Attack by Ring Carbon

    
     Hydroxy-aryl ketone (C-acylation).
    

The "Self-Validating" Protocol (Fries Rearrangement Strategy): Instead of fighting the O-acylation, embrace it . The most reliable route to C-acylated phenols is to deliberately form the ester first, then force a rearrangement.

  • Step 1 (Esterification): React Phenol + Acyl Chloride (1.0 eq) + Pyridine (mild base). Isolate the ester.

  • Step 2 (Fries Rearrangement): Treat the pure ester with AlCl₃ (2-3 equiv) at high temperature (120°C for ortho, 60°C for para).

  • Result: The Lewis Acid cleaves the ester and re-attaches the acyl group to the ring.

Visualization: The Fries Pathway

Fries_Rearrangement Phenol Phenol (Ar-OH) Ester Aryl Ester (Ar-O-COR) Phenol->Ester Acyl Cl / Base Complex AlCl3 Complex Ester->Complex + AlCl3 Ortho Ortho-Isomer (Thermodynamic/Chelation) Complex->Ortho High Temp (120°C) Para Para-Isomer (Kinetic/Steric) Complex->Para Low Temp (60°C)

Caption: Leveraging the Fries Rearrangement allows precise control over Ortho/Para ratios in phenolic substrates.

Module 4: Impurity Profiling (Black Tars & Polyacylation)

User Issue: "My reaction mixture turned into a black tar. NMR shows a mess."

FAQ: Common Impurities

Impurity TypeCausePrevention
Polyacylation Highly activated rings (e.g., Ferrocene, Mesitylene). Note: Rare in benzene because the first acyl group deactivates the ring.Reduce temperature. Add the arene slowly to the acylium complex (inverse addition).
Dealkylation Presence of tert-butyl or isopropyl groups on the ring. The strong Lewis acid can cleave alkyl groups.Switch to milder Lewis acids (ZnCl₂, FeCl₃) or lower temperatures.
Colored Tars Polymerization of the solvent or substrate due to trace moisture generating HCl gas uncontrolledly.Strictly anhydrous conditions. Use a drying tube. Pre-dry AlCl₃ (sublimation) if the bottle is old.
Chlorinated Side-Products Radical chlorination if using FeCl₃ or AlCl₃ in sunlight/UV.Conduct reaction in the dark or under inert atmosphere.

Standardized Experimental Protocol

A self-validating workflow for minimizing side reactions.

Reagents: Anisole (Substrate), Acetyl Chloride (Reagent), AlCl₃ (Lewis Acid), DCM (Solvent).

  • Setup: Flame-dry a 3-neck flask. Equip with N₂ inlet, addition funnel, and a gas trap (for HCl evolution).

  • Activation (The Perrier Method):

    • Suspend AlCl₃ (1.2 equiv) in dry DCM at 0°C.

    • Add Acetyl Chloride (1.1 equiv) dropwise.

    • Validation: Wait for the solid AlCl₃ to dissolve/react. A clear or slightly colored solution indicates formation of the Acylium complex. If solids remain, the catalyst is dead or wet.

  • Addition:

    • Add Anisole (1.0 equiv) dissolved in DCM slowly dropwise to the Acylium solution.

    • Why? Keeping the electrophile in excess prevents the substrate from polymerizing or reacting with itself.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT.

  • Quenching (Critical):

    • Pour the reaction mixture slowly onto a mixture of Ice and conc. HCl.

    • Why? The Al-complex is stable.[6] Acid is required to break the O-Al bond and solubilize aluminum salts. Without HCl, you will form a gelatinous Al(OH)₃ emulsion that traps product.

References

  • Friedel-Crafts Acyl

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Solvent Effects on Regioselectivity (Naphthalene)

    • Source: Chemistry Stack Exchange / Ref. 1 (Olah, G. A.). "Solvent Effects in Friedel–Crafts Reaction."
    • URL:[Link]

  • Acyl

    • Source: University of Calgary, Dept. of Chemistry. "Acylation of Phenols: C vs O acylation."

    • URL:[Link]

  • Catalyst Complex

    • Source: Organic Chemistry Portal.[3] "Friedel-Crafts Acylation."

    • URL:[Link]

Sources

Technical Support Center: Optimizing Reactions with (E)-3-(o-tolyl)acryloyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (E)-3-(o-tolyl)acryloyl chloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your reactions and overcome common challenges.

Section 1: Troubleshooting Guide

Encountering unexpected results is a common part of the experimental process. This section provides a structured approach to diagnosing and resolving issues that may arise during reactions involving (E)-3-(o-tolyl)acryloyl chloride.

Issue 1: Low or No Product Yield

A lower-than-expected or complete lack of product is a frequent problem. The following flowchart will guide you through a systematic troubleshooting process.

Caption: Troubleshooting workflow for low or no product yield.

Issue 2: Formation of Multiple Byproducts

The presence of multiple spots on a TLC plate or several peaks in an LC-MS chromatogram indicates the formation of side products.

Common Causes and Solutions:

  • Polymerization: (E)-3-(o-tolyl)acryloyl chloride, like other acryloyl chlorides, is susceptible to polymerization, especially at elevated temperatures or upon exposure to oxygen.[1] The presence of a white solid or increased viscosity are indicators of polymerization.[2]

    • Solution: Store the reagent at a low temperature (2-8°C is often recommended) and consider adding a polymerization inhibitor like hydroquinone monomethyl ether (MEHQ).[3][4]

  • Hydrolysis: Acyl chlorides react readily with water to form the corresponding carboxylic acid.[5] This is an exothermic reaction and can be vigorous.[1]

    • Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Tandem Friedel-Crafts Reactions: In the case of Friedel-Crafts acylations, a subsequent intramolecular alkylation can occur, leading to the formation of indanone derivatives alongside the expected product.[6]

    • Solution: Carefully control the reaction temperature and the rate of addition of the acryloyl chloride.[6] Diluting the acyl chloride and adding it dropwise to the reaction mixture can favor the desired acylation product.[6]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the optimization of reactions with (E)-3-(o-tolyl)acryloyl chloride.

Q1: What are the optimal temperature and time for a typical acylation reaction?

A1: The optimal temperature and time are highly dependent on the specific substrate and reaction type (e.g., esterification, amidation, Friedel-Crafts acylation). The table below provides general guidelines based on common acylation reactions.

Reaction TypeSubstrate TypeTypical Temperature Range (°C)Typical Reaction TimeKey Considerations
Esterification Primary or Secondary Alcohol0 to Room Temperature1 - 4 hoursA non-nucleophilic base like triethylamine is often used to scavenge the HCl byproduct.[5]
Amidation Primary or Secondary Amine0 to Room Temperature1 - 4 hoursTwo equivalents of the amine or one equivalent of the amine and a non-nucleophilic base are typically used.[5]
Friedel-Crafts Acylation Aromatic Compound0 to Reflux1 - 6 hoursA Lewis acid catalyst (e.g., AlCl₃) is required. The reaction can be exothermic and may require cooling during the addition of reagents.[5][6]

Q2: How does reaction time affect product yield and purity?

A2: Reaction time is a critical parameter that can significantly impact both the yield and purity of the desired product. In some cases, longer reaction times can lead to higher yields by allowing the reaction to proceed to completion.[7] However, extended reaction times, especially at elevated temperatures, can also promote the formation of byproducts, thus reducing the purity of the final product.[7] It is essential to monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.

Q3: My (E)-3-(o-tolyl)acryloyl chloride has a yellow tint. Can I still use it?

A3: A yellow discoloration can indicate the presence of impurities or slight degradation. While it may still be usable for some applications, it is recommended to purify it, for instance by distillation under reduced pressure, for reactions that are sensitive to impurities. The boiling point of acryloyl chloride is 72-76 °C.[3] Always handle with care in a well-ventilated fume hood.

Q4: What is the best way to quench a reaction containing unreacted (E)-3-(o-tolyl)acryloyl chloride?

A4: Unreacted (E)-3-(o-tolyl)acryloyl chloride should be quenched carefully due to its vigorous reaction with water.[2] A common and safe method is to slowly add the reaction mixture to a stirred, cold (ice bath) solution of a weak base, such as saturated aqueous sodium bicarbonate.[2] This will neutralize the unreacted acyl chloride and the HCl byproduct.

Section 3: Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of (E)-3-(o-tolyl)acryloyl chloride and a general procedure for its use in a Friedel-Crafts acylation reaction.

Protocol 1: Synthesis of (E)-3-(o-tolyl)acryloyl chloride

This protocol is adapted from the general synthesis of cinnamoyl chlorides.

Materials:

  • (E)-3-(o-tolyl)acrylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., dichloromethane or toluene)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Gas trap (to neutralize HCl and SO₂ gas)

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas trap, add (E)-3-(o-tolyl)acrylic acid.

  • Add an excess of thionyl chloride (typically 1.5-2.0 equivalents).

  • Slowly heat the reaction mixture to reflux (the temperature will depend on the solvent used, if any). For a neat reaction, a bath temperature of around 80°C is common.[8]

  • Maintain the reflux for 2-4 hours, or until the evolution of gas ceases.

  • After cooling the reaction mixture to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.[8]

  • The crude (E)-3-(o-tolyl)acryloyl chloride can be purified by vacuum distillation.

Protocol 2: Friedel-Crafts Acylation of Benzene with (E)-3-(o-tolyl)acryloyl chloride

This protocol is a general procedure for Friedel-Crafts acylation.

Materials:

  • (E)-3-(o-tolyl)acryloyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous benzene

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add anhydrous aluminum chloride (1.1-1.5 equivalents) and suspend it in anhydrous benzene.

  • Cool the suspension in an ice bath.

  • Dissolve (E)-3-(o-tolyl)acryloyl chloride (1.0 equivalent) in anhydrous benzene and add it to a dropping funnel.

  • Add the (E)-3-(o-tolyl)acryloyl chloride solution dropwise to the stirred AlCl₃ suspension while maintaining a low temperature.[5]

  • After the addition is complete, the reaction mixture can be stirred at a low temperature or allowed to warm to room temperature for several hours.[5]

  • Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated HCl.[5]

  • Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The product can be further purified by column chromatography or recrystallization.

References

  • Biotage. (2023, February 6). How does reaction time impact synthetic product purity and yield? Retrieved from [Link]

  • The Synthesis of Cinnamoyl Chloride. (n.d.). Retrieved from [Link]

  • Stanford Environmental Health & Safety. (n.d.). Acryloyl Chloride Exposure: Lessons Learned. Retrieved from [Link]

  • ResearchGate. (n.d.). Tandem Friedel-Crafts acylation and alkylation of acryloyl chloride with benzene. Retrieved from [Link]

  • ResearchGate. (2013, February 23). How do I synthesize acryloyl chloride? Retrieved from [Link]

  • PubMed. (2016, August 9). Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System. Retrieved from [Link]

  • PMC. (n.d.). Efficient Synthesis of Acylated, Dialkyl α-Hydroxy-Benzylphosphonates and Their Anticancer Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of reaction time on the yield of compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). The relationship between the reaction time and the results of the... Retrieved from [Link]

  • CloudSDS. (2025, April 10). Acryloyl Chloride: Hazards, Safety & Industrial Uses. Retrieved from [Link]

  • ResearchGate. (2016, May 2). What is the best method to neutralize acryloyl chloride residues after reaction of an amide... Retrieved from [Link]

  • Scilit. (2016, June 20). Safe, Selective, and High‐Yielding Synthesis of Acryloyl Chloride in a Continuous‐Flow System. Retrieved from [Link]

  • Google Patents. (n.d.). CN109553526A - A kind of continuous producing method of acryloyl chloride.
  • Semantic Scholar. (n.d.). Table 1 from Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System. Retrieved from [Link]

  • Google Patents. (n.d.). EP0387116A1 - Process for preparing acrylyl chloride.
  • 2013 Reaction of cinnamic acid with thionyl chloride to cinnamoyl chloride. (n.d.). Retrieved from [Link]

  • Reddit. (2025, February 12). Reaction Help. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • International Journal of Chemical Studies. (2015, January 19). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • VanDeMark Chemical. (n.d.). ACRYLOYL CHLORIDE. Retrieved from [Link]

  • PubChem. (n.d.). 3-Ethoxyacryloyl chloride. Retrieved from [Link]

Sources

Technical Support Center: Diagnosing Failed Reactions Involving (E)-3-(o-tolyl)acryloyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for reactions involving (E)-3-(o-tolyl)acryloyl chloride, a key intermediate in various synthetic pathways. Here, we address common experimental failures in a question-and-answer format, offering insights into causality and practical, field-proven solutions.

Part 1: Frequently Asked Questions (FAQs)

This section covers common initial queries regarding the handling and reactivity of (E)-3-(o-tolyl)acryloyl chloride.

Q1: My reaction with (E)-3-(o-tolyl)acryloyl chloride failed to yield any product. What are the most likely initial causes?

A1: The most common reasons for complete reaction failure are related to the quality of the starting material and the reaction conditions. (E)-3-(o-tolyl)acryloyl chloride is highly reactive and susceptible to degradation.[1][2] Key initial checkpoints include:

  • Reagent Quality: The acyl chloride may have hydrolyzed due to improper storage or handling. Acyl chlorides react readily, and sometimes violently, with water to form the corresponding carboxylic acid, which is unreactive under typical acylation conditions.[3][4]

  • Anhydrous Conditions: The presence of moisture in your solvents, reagents, or glassware is a primary cause of failure.[5]

  • Inert Atmosphere: Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from quenching the reaction.[6]

Q2: I observe a white precipitate in my stock bottle of (E)-3-(o-tolyl)acryloyl chloride. What is it and can I still use the reagent?

A2: The white solid is likely polymerized acryloyl chloride or the hydrolyzed product, (E)-3-(o-tolyl)acrylic acid.[7][8] Acryloyl chlorides are prone to polymerization, especially if stored improperly (e.g., at elevated temperatures or without a polymerization inhibitor).[3][9] It is not recommended to proceed with the reaction using this material, as the presence of these impurities will lead to low yields and difficult purification.[7]

Q3: My reaction is sluggish and gives a low yield. What can I do to improve the reaction rate and conversion?

A3: Several factors can lead to a sluggish reaction. Consider the following adjustments:

  • Temperature: While many acylations are initially performed at low temperatures (e.g., 0 °C) to control the exothermic reaction, a gradual increase in temperature may be necessary to drive the reaction to completion.[1]

  • Catalyst: For reactions like Friedel-Crafts acylation, ensure you are using a sufficient amount of an active Lewis acid catalyst.[5] In some cases, a more reactive catalyst may be required.

  • Solvent: The choice of solvent can significantly impact reaction rates. A solvent that fully dissolves all reactants is crucial. For some reactions, a more polar aprotic solvent might be beneficial.

Part 2: In-Depth Troubleshooting Guide

This section provides a more detailed analysis of specific reaction failures, complete with diagnostic steps and corrective protocols.

Issue 1: Failed Nucleophilic Acyl Substitution with Amines or Alcohols

Q: My amidation/esterification reaction with (E)-3-(o-tolyl)acryloyl chloride is not working. I've confirmed my amine/alcohol is pure. What should I investigate?

A: Failed acyl substitution reactions with amines or alcohols, despite using pure nucleophiles, typically point to issues with the acyl chloride's reactivity or the reaction conditions. The general mechanism for this reaction is a nucleophilic addition-elimination.[10]

Diagnostic Workflow:

A Reaction Failure: Low or No Amide/Ester Product B Verify Acyl Chloride Quality: - Check for discoloration/precipitate - Analyze by ¹H NMR for hydrolysis A->B Step 1 B->A If Degraded, Obtain Fresh Reagent C Ensure Anhydrous Conditions: - Freshly distill solvents - Dry glassware thoroughly - Use fresh, sealed reagents B->C If Acyl Chloride is Good C->A If Moisture is Present, Redo Setup D Optimize Reaction Stoichiometry: - Use ≥2 equivalents of amine or - 1 equivalent amine + non-nucleophilic base C->D If Conditions are Anhydrous D->A If Stoichiometry is Incorrect, Adjust E Assess Nucleophile Reactivity: - Is the amine/alcohol sterically hindered? - Is the nucleophile sufficiently basic/nucleophilic? D->E If Stoichiometry is Correct E->A If Nucleophile is Poor, Re-evaluate Strategy F Consider Reaction Temperature: - Start at 0 °C to control exotherm - Gradually warm to room temperature or higher E->F If Nucleophile is Suitable G Successful Product Formation F->G Successful Optimization A Friedel-Crafts Reaction Failure: No Acylation Product B Check Aromatic Substrate: - Is it deactivated (e.g., nitrobenzene)? - Does it have -OH or -NH₂ groups? A->B Step 1 B->A If Substrate is Unsuitable, Reaction is Infeasible C Verify Lewis Acid Catalyst: - Is it anhydrous (e.g., fresh AlCl₃)? - Is a stoichiometric amount used? B->C If Substrate is Suitable C->A If Catalyst is Inactive/Insufficient, Replace/Add More D Assess Acyl Chloride Quality: - Check for signs of hydrolysis or polymerization C->D If Catalyst is Active & Sufficient D->A If Acyl Chloride is Degraded, Obtain Fresh Reagent E Optimize Reaction Conditions: - Ensure anhydrous solvent and setup - Consider order of addition D->E If Acyl Chloride is Pure F Successful Product Formation E->F Successful Optimization

Caption: Troubleshooting workflow for a failed Friedel-Crafts reaction.

Potential Causes and Solutions:

  • Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H) on the aromatic substrate deactivates it towards electrophilic aromatic substitution, often preventing the reaction. [5][11] * Solution: Friedel-Crafts acylation is generally not feasible with strongly deactivated rings. A different synthetic route may be necessary.

  • Lewis Acid Catalyst Issues:

    • Inactivity: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture and will be deactivated by any water present. [5] * Insufficient Amount: The ketone product of the acylation can form a complex with the Lewis acid, effectively sequestering it. [5]Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is often required.

    • Solution: Use a fresh, unopened container of the Lewis acid. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. Use at least 1.1 equivalents of the Lewis acid catalyst.

  • Substrate-Catalyst Interaction: Aromatic compounds with amine (-NH₂) or alcohol (-OH) groups can react with the Lewis acid, leading to deactivation. [5] * Solution: These functional groups must be protected before attempting a Friedel-Crafts acylation.

Experimental Protocol: General Procedure for Friedel-Crafts Acylation

Safety Note: (E)-3-(o-tolyl)acryloyl chloride and aluminum chloride are corrosive and react with moisture. Handle these reagents in a fume hood with appropriate personal protective equipment. [9]

  • Setup: Assemble an oven-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (1.2 equivalents) and an anhydrous solvent (e.g., dichloromethane).

  • Acyl Chloride Addition: Cool the suspension to 0 °C in an ice bath. Slowly add (E)-3-(o-tolyl)acryloyl chloride (1.1 equivalents) to the stirred suspension.

  • Substrate Addition: Dissolve the aromatic substrate (1.0 equivalent) in the anhydrous solvent and add it to the dropping funnel. Add the substrate solution dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Workup: Carefully pour the reaction mixture over crushed ice and concentrated HCl to hydrolyze the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent. Combine the organic layers, wash with saturated sodium bicarbonate solution, and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography. [5]

Part 3: Visualization of Key Degradation Pathway

The primary non-productive pathway for (E)-3-(o-tolyl)acryloyl chloride in many failed reactions is hydrolysis.

cluster_0 Hydrolysis of (E)-3-(o-tolyl)acryloyl chloride A (E)-3-(o-tolyl)acryloyl chloride (Reactive Electrophile) B Tetrahedral Intermediate A->B + H₂O (Nucleophilic Attack) C (E)-3-(o-tolyl)acrylic acid (Unreactive Carboxylic Acid) B->C - Cl⁻ (Elimination) D HCl B->D - H⁺

Caption: Hydrolysis pathway of (E)-3-(o-tolyl)acryloyl chloride.

By systematically addressing these common points of failure, researchers can effectively diagnose and resolve issues in reactions involving (E)-3-(o-tolyl)acryloyl chloride, leading to successful synthetic outcomes.

References

  • PubChem. Acryloyl chloride. National Center for Biotechnology Information. Available at: [Link]. [Accessed February 19, 2026].

  • Khan, K. M., et al. (2024). A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives. Molecules, 29(16), 3843. Available at: [Link].

  • Manda905. (2020). Reaction of acryloyl chloride and cystylene hydrochloride and subsequent purification. Organic Chemistry Portal. Available at: [Link]. [Accessed February 19, 2026].

  • Koehler, B. (2016). What is the best method to neutralize acryloyl chloride residues after reaction of an amide...?. ResearchGate. Available at: [Link]. [Accessed February 19, 2026].

  • LookChem. Cinnamoyl chloride. LookChem. Available at: [Link]. [Accessed February 19, 2026].

  • Tuan, N. A., et al. (2022). SYNTHESIS, CHARACTERIZATION, AND IN-SILICO STUDIES OF CINNAMIC ACID DERIVATIVES TOWARDS DENGUE VIRUS. Malaysian Journal of Analytical Sciences, 26(1), 143-156. Available at: [Link].

  • Khan's Academy. (2019). 08.05 Overview of Acylation Reactions and Acyl Chlorides. YouTube. Available at: [Link].

  • Abeywickrama, C. (2021). Time to buy a new bottle of acryloyl chloride?. ResearchGate. Available at: [Link]. [Accessed February 19, 2026].

  • Hanson, J. E. (2013). How do I synthesize acryloyl chloride?. ResearchGate. Available at: [Link]. [Accessed February 19, 2026].

  • Google Patents. (1995). Process for the manufacture of acryloyl chloride. US5395966A.
  • Stevens, C. V., et al. (2016). Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System. ChemSusChem, 9(15), 1957-1964. Available at: [Link].

  • The Organic Chemistry Tutor. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. Available at: [Link].

  • Google Patents. (1990). PROCESS FOR PRODUCING ACRYLOYL CHLORIDE. FR2643901A1.
  • Unknown. (n.d.). Experiment 1: Friedel-Crafts Acylation. Available at: [Link].

  • The Organic Chemistry Tutor. (2025). Acyl Chlorides - formation and hydrolysis mechanism. YouTube. Available at: [Link].

  • Scilit. (2016). Safe, Selective, and High‐Yielding Synthesis of Acryloyl Chloride in a Continuous‐Flow System. Scilit. Available at: [Link].

  • Google Patents. (1990). Process for preparing acrylyl chloride. EP0387116A1.
  • Clark, J. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. Available at: [Link].

  • Ferrié, L., Bouzbouz, S., & Cossy, J. (2009). Acryloyl Chloride: An Excellent Substrate for Cross-Metathesis. A One-Pot Sequence for the Synthesis of Substituted α,β-Unsaturated Carbonyl Derivatives. Organic Letters, 11(23), 5446-5448. Available at: [Link].

  • Yufeng. (2022). Acyl chloride. Yufeng. Available at: [Link].

  • Chemistry LibreTexts. (2015). 15.12: Limitations of Friedel-Crafts Alkylations. Chemistry LibreTexts. Available at: [Link].

  • Clark, J. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Chemguide. Available at: [Link].

  • The Organic Chemistry Tutor. (2017). Friedel-Crafts Acylation Example Problems. YouTube. Available at: [Link].

  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts. Available at: [Link].

  • Diab, M. A., El-Sonbati, A. Z., & El-Dissouky, A. (1989). Thermal degradation of poly(acryloyl chloride) and copolymers of acryloyl chloride with methyl methacrylate. European Polymer Journal, 25(4), 431-434. Available at: [Link].

  • Wikipedia. (n.d.). Acryloyl chloride. Wikipedia. Available at: [Link].

  • Stevens, C. V., et al. (2016). Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System. ResearchGate. Available at: [Link].

Sources

Technical Support Center: Scaling Up Synthesis of (E)-3-(o-tolyl)acryloyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scale-Up Challenge

Scaling the synthesis of (E)-3-(o-tolyl)acryloyl chloride (derived from trans-2-methylcinnamic acid) presents a distinct set of engineering and chemical challenges compared to bench-scale preparation. While the transformation is a standard acyl substitution, the presence of the


-unsaturation and the ortho-methyl steric hindrance introduces risks of polymerization, isomerization, and incomplete conversion.

This guide addresses the critical bottlenecks encountered when moving from gram-scale glassware to kilogram-scale reactors, focusing on thermal management , gas evolution control , and purification integrity .

Module 1: Reaction Chemistry & Kinetics

Q: We are observing incomplete conversion even after refluxing with Thionyl Chloride ( ) for 6 hours. Why is the reaction stalling?

A: The ortho-methyl group is likely causing steric hindrance, impeding the formation of the acyl chlorosulfite intermediate.

Unlike simple benzoyl chlorides, (E)-3-(o-tolyl)acryloyl chloride possesses an ortho-substituent that sterically shields the carbonyl carbon. To overcome this:

  • Catalysis is Mandatory: You must use N,N-Dimethylformamide (DMF) as a catalyst. DMF reacts with the chlorinating agent to form the electrophilic Vilsmeier-Haack reagent (chloroiminium ion), which is far more reactive toward the carboxylic acid than

    
     alone [1].
    
  • Stoichiometry: Ensure a slight excess of thionyl chloride (1.2 – 1.5 equivalents).

  • Temperature: If using

    
    , reflux (
    
    
    
    C) is required. If the substrate is sensitive, switch to Oxalyl Chloride (
    
    
    ), which operates at room temperature but generates carbon monoxide (CO).

DMF Catalytic Cycle Visualization:

DMF_Cycle DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier + SOCl2 - SO2 SOCl2 SOCl2 (Thionyl Chloride) Intermediate Activated Acyl Intermediate Vilsmeier->Intermediate + Acid Acid (E)-3-(o-tolyl)acrylic Acid Product (E)-3-(o-tolyl)acryloyl Chloride Intermediate->Product - DMF - HCl Product->DMF Regenerates Catalyst Byproducts SO2 + HCl

Figure 1: The catalytic cycle of DMF in acid chloride synthesis. The Vilsmeier reagent acts as the active chlorinating species.

Module 2: Process Engineering & Safety

Q: The off-gassing during addition is overwhelming our hood scrubbers. How do we manage this at the 5kg scale?

A: Gas evolution is stoichiometric and massive. You must engineer a dedicated scrubbing train.

The reaction generates 1 mole of


 and 1 mole of 

for every mole of product. At 5kg scale (~25 mol), you are generating ~1200 liters of corrosive gas.

Troubleshooting Protocol:

  • Controlled Addition: Do not add solid acid to liquid

    
     all at once. Instead, slurry the acid in a solvent (e.g., Toluene or DCM) and dose 
    
    
    
    slowly, or add the solid acid via a powder dosing valve to the
    
    
    heel.
  • Scrubber Design: Use a two-stage scrubber.

    • Stage 1 (Water): Absorbs

      
       effectively (highly soluble).
      
    • Stage 2 (NaOH 15-20%): Neutralizes

      
       and any breakthrough 
      
      
      
      .
    • Warning: Do not rely on a single caustic scrubber;

      
       (if using oxalyl chloride) or rapid acid saturation can deplete the base instantly.
      
Q: Can we use Stainless Steel (SS316) reactors?

A: NO. High-temperature


 and wet 

will severely corrode SS316.
  • Reactor: Use Glass-Lined (GL) or Hastelloy reactors.

  • Seals: Use PTFE (Teflon) or Kalrez gaskets. EPDM and Viton will degrade/swell.

  • Transfer Lines: PTFE-lined hoses are required.

Module 3: Purification & Quality Control

Q: Our product turns into a black tar during vacuum distillation. What is happening?

A: You are likely overheating the compound, causing thermal polymerization or decomposition.

Cinnamoyl derivatives are prone to vinyl polymerization at high temperatures.

Corrective Actions:

  • High Vacuum is Critical: You must achieve < 2 mmHg (Torr) pressure. The boiling point of the o-tolyl derivative will be significantly higher than unsubstituted cinnamoyl chloride (bp ~130°C @ 15mmHg). You need to lower the boiling point to < 90°C to prevent degradation.

  • Radical Inhibitor: Add 200-500 ppm of BHT (Butylated hydroxytoluene) or Phenothiazine to the distillation pot to inhibit polymerization [2].

  • Wiped Film Evaporator (WFE): For scales >5kg, avoid batch distillation. Use a WFE to minimize "residence time" at high heat.

Q: The distillate solidifies in the condenser, blocking the flow.

A: (E)-3-(o-tolyl)acryloyl chloride has a melting point above room temperature (~30-40°C).

  • Solution: Use "tempered water" (

    
    C) in the condenser coil instead of cold water. This keeps the product liquid until it reaches the receiver flask.
    
  • Heat Tracing: Ensure the path from the distillation head to the receiver is heat-traced or insulated.

Module 4: Validated Experimental Protocol (100g Scale)

Safety: Work in a fume hood. Wear acid-resistant gloves and a face shield.[1]

ParameterSpecification
Substrate (E)-3-(o-tolyl)acrylic acid (0.62 mol, ~100 g)
Reagent Thionyl Chloride (0.93 mol, 110 g, 1.5 eq)
Catalyst DMF (0.5 mL, ~1 mol%)
Solvent Toluene (300 mL) - Optional but recommended for thermal mass
Reaction Temp 70-80°C (Reflux)
Time 3 - 5 Hours

Step-by-Step Workflow:

  • Setup: Equip a 1L 3-neck flask with a mechanical stirrer, reflux condenser, temperature probe, and addition funnel. Connect the condenser outlet to a trap (empty bottle) followed by a NaOH scrubber.[2]

  • Charging: Charge the flask with (E)-3-(o-tolyl)acrylic acid and Toluene. Start stirring.

  • Catalyst: Add the DMF catalyst.

  • Addition: Heat the mixture to 50°C. Add Thionyl Chloride dropwise over 60 minutes. Expect vigorous gas evolution.[2][3]

  • Reaction: Once addition is complete, ramp temperature to 80°C (reflux) and hold for 3 hours.

  • IPC (In-Process Control): Aliquot a sample, quench with methanol, and check by HPLC/GC (look for methyl ester vs. unreacted acid methyl ester).

  • Concentration: Switch to distillation configuration. Strip off Toluene and excess

    
     under mild vacuum (50-100 mmHg) at 50°C.
    
  • Purification: Apply high vacuum (< 2 mmHg). Collect the fraction boiling at the stable plateau (likely 95-105°C at this pressure). Maintain condenser temp at 45°C.

  • Storage: Store under Argon/Nitrogen in a sealed container at 4°C.

Process Flow Diagram:

Process_Flow Reactants Start: Acid + Toluene + DMF Addition Slow Addition of SOCl2 (Temp: 50°C) Reactants->Addition Reflux Reflux at 80°C (3-5 Hours) Addition->Reflux Scrubber Gas Scrubber (Water -> NaOH) Addition->Scrubber HCl/SO2 Gas Reflux->Scrubber Off-gas Strip Strip Solvent/SOCl2 (Vac: 100 mmHg) Reflux->Strip Distill High Vac Distillation (< 2 mmHg, + Inhibitor) Strip->Distill Product Final Product (Store Cold/Dry) Distill->Product

Figure 2: Process flow for the safe synthesis and purification of (E)-3-(o-tolyl)acryloyl chloride.

References

  • Clayden, J. (2001). Organic Chemistry. Oxford University Press. (Mechanism of Vilsmeier-Haack reagent in acid chloride synthesis).
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

  • Organic Syntheses, Coll.[4] Vol. 3, p.714 (1955); Vol. 29, p.33 (1949). Cinnamoyl Chloride.[1][4][5][6][7]

  • Levin, D. (1997). Process Scale-Up in the Pharmaceutical Industry. The reaction of carboxylic acids with thionyl chloride.[2][7][8][9]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5372866, (E)-3-(2-Methylphenyl)acrylic acid.

Sources

Validation & Comparative

Technical Guide: Thionyl Chloride vs. Oxalyl Chloride for the Synthesis of (E)-3-(o-tolyl)acryloyl Chloride

[1]

Executive Summary

In the synthesis of (E)-3-(o-tolyl)acryloyl chloride (CAS: 15873-40-2), the choice between thionyl chloride (


cost-efficiencyisomeric integrity12
  • The Verdict: For pharmaceutical applications and small-to-medium scale R&D where isomeric purity (E-selectivity) is critical, Oxalyl Chloride with catalytic DMF is the superior method.[1] The mild conditions (0°C to Room Temperature) minimize the risk of thermal E-to-Z isomerization and polymerization, which are common pitfalls with cinnamoyl derivatives.[1]

  • The Alternative: Thionyl Chloride remains a viable option for bulk scale-up due to cost, provided that strict temperature control is maintained to prevent the degradation of the alkene moiety.

Mechanistic Comparison & Causality

Understanding the mechanism is not just academic; it dictates the impurity profile.[3] The presence of the ortho-tolyl group introduces steric strain, which can retard nucleophilic attack at the carbonyl carbon.

Thionyl Chloride ( ): The Thermal Route

The reaction proceeds via an


 (Nucleophilic Substitution Internal)1
  • Causality: The carboxylic acid attacks

    
     to form a chlorosulfite intermediate.[3] The breakdown of this intermediate into the acid chloride, 
    
    
    , and
    
    
    is endothermic and typically requires thermal energy (reflux at ~80°C) to drive to completion.
  • Risk: The high temperature required to drive the reaction increases the thermodynamic probability of bond rotation, potentially scrambling the alkene geometry from E to Z.

Oxalyl Chloride ( ) + DMF: The Catalytic Route

This method utilizes N,N-Dimethylformamide (DMF) as a nucleophilic catalyst , forming a highly reactive Vilsmeier-Haack type intermediate (Chloroiminium species).[1]

  • Causality: DMF reacts with oxalyl chloride to form the active chlorinating agent (

    
    ).[1][3] This species is far more electrophilic than oxalyl chloride itself, allowing the carboxylic acid to react rapidly at 0°C to Room Temperature .
    
  • Benefit: The kinetic acceleration provided by the catalyst negates the need for heat, preserving the kinetic E-isomer product and preventing thermal polymerization.

Visualizing the Pathways

GStart(E)-3-(o-tolyl)acrylic AcidSOCl2Reagent: SOCl2Condition: Reflux (80°C)Start->SOCl2Method AOxalylReagent: (COCl)2 + cat. DMFCondition: 0°C -> RTStart->OxalylMethod BInter_SOChlorosulfite Intermediate(Unstable)SOCl2->Inter_SONucleophilic AttackProd_SOProduct (Potential E/Z Mix)+ SO2(g) + HCl(g)Inter_SO->Prod_SOThermal Elimination(Risk: Isomerization)Cat_CycleActive Catalyst:Chloroiminium Ion(Vilsmeier Complex)Oxalyl->Cat_CycleActivationInter_OxActivated Acyl-ImidoylIntermediateCat_Cycle->Inter_OxFast AttackProd_OxProduct (High E-Purity)+ CO(g) + CO2(g) + HCl(g)Inter_Ox->Prod_OxCollapse at RT(Preserves Geometry)Prod_Ox->Cat_CycleRegenerates DMF

Figure 1: Comparative reaction pathways.[1] Note the catalytic regeneration of DMF in Method B, allowing for milder conditions.

Experimental Protocols

Method A: Thionyl Chloride (Bulk/Cost-Effective)

Best for: Large scale non-GMP batches where cost is the primary driver.[1]

  • Setup: Equip a dry 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, reflux condenser, and a gas scrubber (NaOH trap) to neutralize

    
    .
    
  • Charge: Add (E)-3-(o-tolyl)acrylic acid (1.0 equiv) to the flask.

  • Solvent (Optional): While often run neat, adding Toluene (3-5 volumes) is recommended for this substrate to lower the boiling point and mitigate polymerization risks.[1][3]

  • Addition: Add Thionyl Chloride (1.5 - 2.0 equiv) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 80°C) .

    • Critical Checkpoint: Monitor gas evolution.[1][3][4] Reaction is complete when gas evolution ceases (typically 2-3 hours).[1][3]

  • Work-up: Distill off excess

    
     and Toluene under reduced pressure.
    
    • Note: The product is a low-melting solid (~72-76°C).[1][3] Avoid overheating the residue during distillation to prevent charring.[3]

Method B: Oxalyl Chloride + DMF (High Purity/Pharma)

Best for: Medicinal chemistry, sensitive substrates, and maximizing E-isomer retention.

  • Setup: Flame-dry a 2-neck RBF under an inert atmosphere (

    
     or Ar). Vent to a fume hood (Caution: Generates CO gas).[1][3]
    
  • Charge: Dissolve (E)-3-(o-tolyl)acrylic acid (1.0 equiv) in anhydrous Dichloromethane (DCM) (10 volumes).

  • Catalyst: Add catalytic DMF (1-2 drops or 0.01 equiv).

  • Addition: Cool to 0°C (ice bath). Add Oxalyl Chloride (1.2 equiv) dropwise over 15-20 minutes.[1][3]

    • Observation: Vigorous bubbling (

      
      ) will occur immediately upon addition.[1][3]
      
  • Reaction: Remove ice bath and stir at Room Temperature for 2 hours.

    • Self-Validating Step: The reaction is complete when the suspension (acid) turns into a clear yellow solution and gas evolution stops.

  • Work-up: Concentrate the mixture on a rotary evaporator at <30°C.

  • Purification: If necessary, the solid residue can be recrystallized from dry Hexane/Heptane.[3]

Performance Analysis

The following data summarizes the expected performance based on the physicochemical properties of the o-tolyl cinnamoyl system.

ParameterThionyl Chloride (

)
Oxalyl Chloride (

)
Reaction Temperature 80°C (Reflux)0°C

25°C (RT)
Reaction Time 3 - 5 Hours1 - 2 Hours
Yield (Typical) 80 - 85%90 - 98%
Isomeric Purity (E:Z) Risk of Z-isomer formation (<95:[1][3][5]5)Excellent Retention (>99:1)
Byproducts

(Acidic/Corrosive)

(Toxic CO)
Work-up Difficulty Medium (Requires distillation)Low (Evaporation only)
Physical State of Product Often dark oil (due to impurities)Off-white/Yellow crystalline solid
Key Technical Insight: The "Clump" Factor

In the Thionyl Chloride method, cinnamoyl derivatives often form a sticky "clump" before dissolving as they convert to the acid chloride. This heterogeneous phase can lead to local overheating.[1][3] The Oxalyl Chloride/DCM method maintains a homogeneous solution (once reacted), ensuring uniform kinetics.

Safety & Scalability

Toxic Gas Management[1][3]
  • Thionyl Chloride: Releases

    
     and 
    
    
    .[1][3][4][6] Requires a standard base scrubber (NaOH).[1][3]
  • Oxalyl Chloride: Releases Carbon Monoxide (CO) , which is odorless and deadly.[3]

    • Mandatory Safety: All reactions must be performed in a high-efficiency fume hood. For scale-up (>100g), an inline CO monitor is required.[1][3]

Crystallization vs. Distillation

Since (E)-3-(o-tolyl)acryloyl chloride has a reported melting point of 72-76°C [1], it behaves as a solid at room temperature.[1][3]

  • Recommendation: Avoid high-vacuum distillation if possible, as the high melting point poses a risk of the product solidifying in the condenser (clogging).

  • Preferred Purification: The Oxalyl Chloride method yields a cleaner crude solid that can often be used directly or recrystallized from hydrocarbons (Heptane), avoiding the thermal stress of distillation.

References

  • GuideChem. (2025).[1][3] Acryloyl chloride Physical Properties and Melting Points.[1][3] Retrieved from .[1][3]

  • BenchChem. (2025).[1][3] A Comparative Guide: Thionyl Chloride vs. Oxalyl Chloride for the Synthesis of Acid Chlorides. Retrieved from .[1][3]

  • Organic Syntheses. (2017). The Conversion of Carboxylic Acids to Acid Chlorides.[3][6][7][8][9][10] Org.[1][3][4][11] Synth. Coll. Vol. 9. Retrieved from .[1][3]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[1][3][11] Oxford University Press.[1][3] (Mechanistic grounding for Vilsmeier-Haack reagent formation).

  • Sigma-Aldrich. (2025).[1][3] (E)-3-(o-Tolyl)acryloyl chloride Product Specification. Retrieved from .[1][3][12]

Analytical Characterization & Performance Profiling: (E)-3-(o-tolyl)acryloyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ortho-Effect" in Cinnamoyl Scaffolds

In the landscape of medicinal chemistry, cinnamoyl derivatives are privileged scaffolds. However, while para-substituted analogs (e.g., p-coumaric acid derivatives) are widely characterized, the (E)-3-(o-tolyl)acryloyl series presents unique analytical and pharmacological challenges.

This guide focuses on the downstream products synthesized from (E)-3-(o-tolyl)acryloyl chloride (CAS: 83612-52-6). The presence of the ortho-methyl group introduces significant steric torque, altering planarity, solubility, and metabolic stability compared to para-isomers. This document provides a rigorous analytical framework for characterizing these novel amides and esters, distinguishing them from their regioisomers, and benchmarking their performance.

Synthetic Pathway & Purity Profiling

To characterize the novel compounds, we must first establish the integrity of the precursor transformation. The synthesis typically proceeds via the nucleophilic acyl substitution of the acid chloride.

Reaction Workflow Visualization

SynthesisWorkflow Start (E)-3-(o-tolyl)acrylic acid Inter (E)-3-(o-tolyl)acryloyl chloride (Reactive Intermediate) Start->Inter Chlorination (Reflux, 2h) Reagent SOCl2 / (COCl)2 Reagent->Inter ProductA Novel Cinnamide (Amide Linkage) Inter->ProductA Schotten-Baumann (Base, 0°C) ProductB Novel Cinnamate (Ester Linkage) Inter->ProductB Esterification (TEA, DCM) Nucleophile Nucleophile Input (R-NH2 or R-OH) Nucleophile->ProductA Nucleophile->ProductB

Figure 1: Divergent synthesis of novel compounds from the acid chloride precursor. The ortho-methyl group remains intact, serving as a spectroscopic handle.

Comparative Analytical Guide

The core challenge in characterizing these derivatives is distinguishing the ortho-substitution pattern from meta or para isomers, and confirming the retention of the (E)-alkene geometry.

NMR Spectroscopy: The "Ortho" Fingerprint

The ortho-methyl group exerts a shielding/deshielding effect on the aromatic ring and the


-vinyl proton that is distinct from p-tolyl analogs.
Feature(E)-3-(o-tolyl) Derivatives(E)-3-(p-tolyl) DerivativesAnalytical Insight
Methyl Shift (

)
2.35 - 2.45 ppm 2.30 - 2.38 ppmo-Me is often slightly downfield due to proximity to the

-system of the alkene.
Vinyl Coupling (

)
15.5 - 16.0 Hz 15.8 - 16.2 HzLarge coupling confirms (E)-configuration . If

Hz, significant Z-isomer impurity exists.

-Proton Shift

7.8 - 8.1 ppm

7.6 - 7.7 ppm
The o-substituent twists the ring, often deshielding the

-proton more than in the planar p-isomer.
Aromatic Region Multiplet (ABCD) Pair of Doublets (AA'BB') The p-tolyl system shows a symmetric AA'BB' pattern. The o-tolyl system is complex and asymmetric.
Infrared (IR) Spectroscopy

The carbonyl stretch is sensitive to the conjugation efficiency, which is modulated by the steric twist of the o-tolyl group.

  • Amide I Band: 1655–1670 cm

    
     (Often 5–10 cm
    
    
    
    higher than p-tolyl analogs due to reduced planarity/conjugation).
  • C=C Stretch: 1620–1635 cm

    
     (Strong absorption characteristic of 
    
    
    
    -unsaturation).
Crystal Structure (XRD) & Conformational Analysis

Unlike p-tolyl derivatives which often pack in planar sheets, o-tolyl derivatives frequently exhibit a non-planar torsion angle (


) between the phenyl ring and the carbonyl plane.
  • Consequence: This twist reduces

    
    -
    
    
    
    stacking in the solid state, often leading to higher solubility in organic solvents compared to their para counterparts.

Functional Performance Benchmarking

Why synthesize the o-tolyl derivative over the standard p-tolyl? The choice is driven by biological and physical performance.

Biological Activity (Antimicrobial/Anticancer)

Based on structure-activity relationship (SAR) studies of cinnamides:

  • Metabolic Stability (Winner: o-Tolyl): The ortho-methyl group provides steric protection to the amide/ester bond, retarding hydrolysis by esterases or amidases.

  • Potency (Winner: p-Tolyl/Halogen): Generally, para-substituted cinnamides (especially p-Cl or p-F) show higher potency against bacterial strains (e.g., S. aureus) because they fit better into narrow binding pockets (e.g., enzyme active sites).

  • Selectivity: o-Tolyl derivatives often show higher selectivity for specific receptors (e.g., EP3 antagonists) where the "twist" conformation is required for locking into the receptor sub-pocket.

Analytical Decision Logic

Use the following logic flow to troubleshoot the characterization of your novel compound.

AnalyticalLogic Start Crude Product Isolated HNMR Run 1H NMR (CDCl3) Start->HNMR CheckJ Check Vinyl Coupling (J) HNMR->CheckJ Trans J = 15-16 Hz (Pure E-isomer) CheckJ->Trans Yes Cis J = 10-12 Hz (Z-isomer impurity) CheckJ->Cis No CheckMe Check Methyl Region Trans->CheckMe Para AA'BB' Pattern + Singlet (Wrong Isomer: p-tolyl) CheckMe->Para Error Ortho Complex Multiplet + Singlet (Correct: o-tolyl) CheckMe->Ortho Confirmed Action Proceed to Biological Assay Ortho->Action

Figure 2: Analytical decision tree for validating stereochemistry and regiochemistry.

Experimental Protocols

Synthesis of (E)-N-phenyl-3-(o-tolyl)acrylamide (Representative Protocol)

Rationale: This protocol minimizes hydrolysis of the acid chloride and ensures E-isomer retention.

  • Activation: Dissolve (E)-3-(o-tolyl)acrylic acid (1.0 eq) in anhydrous DCM. Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF. Stir at RT for 2 hours until gas evolution ceases. Evaporate solvent to obtain crude (E)-3-(o-tolyl)acryloyl chloride .

  • Coupling: Redissolve the acid chloride in DCM. Cool to 0°C.

  • Addition: Add aniline (1.0 eq) and Triethylamine (1.5 eq) dropwise. Note: TEA acts as an HCl scavenger.

  • Workup: Stir for 4 hours. Wash with 1M HCl (to remove unreacted amine) and saturated NaHCO

    
     (to remove unreacted acid).
    
  • Purification: Recrystallize from Ethanol/Water. Do not use column chromatography initially to avoid Z/E isomerization on acidic silica.

Characterization Checklist
  • 1H NMR (400 MHz, CDCl

    
    ):  Look for 
    
    
    
    2.45 (s, 3H, CH
    
    
    ),
    
    
    6.50 (d, J=15.6 Hz, 1H, =CH-CO),
    
    
    8.05 (d, J=15.6 Hz, 1H, Ar-CH=).
  • HRMS (ESI+): Calculate [M+H]

    
     for C
    
    
    
    H
    
    
    NO.
  • Melting Point: Compare with literature (typically sharp range if pure).

References

  • Cinnamic Acid Derivatives and Their Biological Efficacy. National Institutes of Health (PMC). (Discusses SAR of ortho vs para substitutions). [Link]

  • Photophysical properties of substituted cinnamates. Royal Society of Chemistry. (Provides spectroscopic data on ortho-substituted isomers). [Link]

  • Synthesis and structure-activity relationships of substituted cinnamic acids. PubMed. (Comparative study of amide analogues). [Link]

  • 1H NMR Chemical Shifts of Cinnamoyl Derivatives. Oregon State University / AIST Spectral Database. (General reference for vinyl coupling constants). [Link]

  • Safe, Selective Synthesis of Acryloyl Chloride. PubMed. (Methodology for handling the acid chloride precursor). [Link]

Comprehensive Guide to Confirming the (E)-Stereochemistry of Substituted Acryloyl Groups

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methods to confirm the (E)-stereochemistry of the acryloyl group Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the development of covalent drugs—particularly targeted kinase inhibitors—the acryloyl group (acrylamide) functions as a "warhead" (Michael acceptor) that targets nucleophilic cysteine residues.[1] While the unsubstituted acryloyl group (


) lacks geometric isomerism, 

-substituted acryloyl groups
(e.g., crotonamides, cinnamamides, cyanoacrylamides) exist as distinct E (trans) and Z (cis) stereoisomers.

The stereochemistry of these warheads is not merely a structural detail; it dictates the trajectory of the electrophile toward the target cysteine. An (E)-isomer may perfectly align with the kinase active site, while the (Z)-isomer may face steric clash, rendering it inactive or promiscuous.

This guide objectively compares the three primary methodologies for confirming (E)-stereochemistry: Scalar Coupling (


) Analysis , Dipolar Coupling (NOESY) NMR , and X-ray Crystallography .
Part 1: The Decision Matrix

Before selecting a protocol, determine the substitution pattern of your acryloyl group.

StereochemDecision Start Analyze Acryloyl Substitution CountH Count Vinylic Protons (on C=C bond) Start->CountH TwoH 2 Vinylic Protons (Vicinal H-C=C-H) CountH->TwoH Disubstituted OneH 1 Vinylic Proton (Trisubstituted, e.g., α-cyano) CountH->OneH Trisubstituted ZeroH 0 Vinylic Protons (Tetrasubstituted) CountH->ZeroH Tetrasubstituted Method1 Method 1: 1H NMR J-Coupling (Gold Standard) TwoH->Method1 Primary Choice Method2 Method 2: 1D/2D NOESY (Spatial Proximity) OneH->Method2 Primary Choice Method3 Method 3: X-Ray Crystallography (Definitive) ZeroH->Method3 Required Method1->Method2 If signals overlap Method2->Method3 If ambiguous

Figure 1: Decision tree for selecting the stereochemical assignment method based on alkene substitution pattern.

Part 2: Detailed Methodologies
Method 1: Scalar Coupling Analysis (

H NMR)

Best for: Disubstituted acrylamides (e.g., crotonamides) with two vicinal protons.

This method relies on the Karplus relationship , which correlates the dihedral angle between vicinal protons to their coupling constant (


).[2]

The Causality: The orbital overlap between C-H bonds is maximized at


 (syn) and 

(anti). In alkenes, the rigid

-bond locks protons in place.
  • Trans (E) relationship (

    
    ):  Strong coupling, large 
    
    
    
    value.
  • Cis (Z) relationship (

    
    ):  Weaker coupling, smaller 
    
    
    
    value.[2]

Protocol:

  • Sample Prep: Dissolve ~5-10 mg of compound in 0.6 mL of deuterated solvent.

    • Expert Tip: Use DMSO-

      
        if the amide NH signal is needed for conformation analysis, or Benzene-
      
      
      
      to resolve overlapping vinylic peaks via solvent-induced shifts (ASIS).
  • Acquisition: Run a standard 1D

    
    H NMR (min. 400 MHz). Ensure high digital resolution (min 0.2 Hz/point) to accurately resolve splitting.
    
  • Analysis: Locate the vinylic protons (typically

    
     5.5 – 7.5 ppm).
    
  • Calculation: Measure the distance (in Hz) between the outer legs of the doublet.

Data Interpretation:

StereochemistryCoupling Constant (

)
Interpretation
(E)-Isomer (Trans) 12.0 – 18.0 Hz Confirmed. Large coupling indicates anti-periplanar geometry.
(Z)-Isomer (Cis) 6.0 – 12.0 Hz Confirmed. Smaller coupling indicates syn-periplanar geometry.

Self-Validation Check: If


 Hz (borderline), do not guess. Proceed immediately to Method 2 (NOESY).
Method 2: Dipolar Coupling (NOESY / ROESY)

Best for: Trisubstituted acrylamides (e.g.,


-cyanoacrylamides) or when J-coupling is ambiguous.

When a vinylic proton is replaced by a substituent (e.g., -CN, -CH3), there is no vicinal partner to couple with. Here, we measure Nuclear Overhauser Effect (NOE) , which depends on spatial proximity (


) rather than through-bond connectivity.

The Causality: NOE intensity is proportional to


. Protons on the same side of the double bond (cis/Z-like relationship) are significantly closer than those on opposite sides.

Protocol:

  • Sample Prep: Degas the sample (argon bubbling for 5 mins) to remove paramagnetic oxygen, which quenches NOE signals.

  • Acquisition: Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

    • Mixing Time (

      
      ): Set to 300–500 ms  for small molecules (MW < 1000).
      
    • Expert Tip: If the molecule is mid-sized (MW ~1000-2000) and the correlation time is near the zero-crossing point, NOE signals may vanish. Use ROESY (Rotating-frame NOE) instead, which always yields positive cross-peaks.

  • Analysis: Look for cross-peaks between the vinylic proton (or substituent) and the

    
    -substituent.
    

Data Interpretation:

  • Strong Cross-Peak: Indicates the groups are spatially close (

    
     to each other).
    
  • No/Weak Cross-Peak: Indicates the groups are distant (

    
     to each other).
    

Visual Logic (Example:


-Methyl Acrylamide): 
  • Target: Confirm (E)-geometry (Methyl and Carbonyl are trans).

  • Observation: You should see a strong NOE between the Vinylic Proton and the Amide NH (or Carbonyl substituents), but NO NOE between the Vinylic Proton and the

    
    -Methyl  group.
    
Method 3: X-Ray Crystallography

Best for: Final confirmation of lead candidates; tetrasubstituted alkenes.

This is the only absolute method that does not rely on inferred magnetic environments.

Protocol:

  • Crystallization: Attempt slow evaporation using a binary solvent system (e.g., DCM/Hexane or Methanol/Water).

  • Diffraction: Collect data on a single crystal.

  • Refinement: Solve the structure to an R-factor < 5%.

Expert Insight: While definitive, this method is low-throughput. In drug discovery, it is typically reserved for the final "Lead Optimization" candidate to structurally validate the scaffold before scaling up.

Part 3: Comparative Analysis
Feature1H NMR (

-Coupling)
NOESY / ROESY X-Ray Crystallography
Throughput High (5 mins)Medium (1-4 hours)Low (Days to Weeks)
Sample Req. ~2 mg~10 mg (Degassed)Single Crystal Required
Applicability Disubstituted AlkenesTrisubstituted / AmbiguousAll solid compounds
Confidence High (if

Hz)
High (if cross-peaks clear)Absolute
Cost LowLowHigh
Part 4: Case Study – Covalent Kinase Inhibitors

In the design of covalent inhibitors targeting EGFR (T790M) (e.g., Osimertinib analogs), the acrylamide geometry is critical.

  • Scenario: You synthesize a 3-substituted acrylamide warhead.

  • Observation: The 1H NMR shows a doublet at 6.8 ppm with

    
     Hz.
    
  • Biological Implication: The (E)-geometry extends the electrophilic

    
    -carbon away from the core scaffold, likely placing it in the correct trajectory to intercept the Cys797 thiol in the ATP-binding pocket. A (Z)-isomer (
    
    
    
    Hz) would likely curl back toward the scaffold, preventing covalent bond formation.

WarheadLogic Synthesis Synthesis of Acrylamide Warhead NMR 1H NMR Analysis Synthesis->NMR J_High J = 15.4 Hz (Large) NMR->J_High J_Low J = 9.0 Hz (Small) NMR->J_Low ConclusionE (E)-Isomer Correct Trajectory J_High->ConclusionE ConclusionZ (Z)-Isomer Steric Clash J_Low->ConclusionZ BioActivity Potent Covalent Inhibition (IC50 < 10 nM) ConclusionE->BioActivity Inactive Inactive / Reversible Binding Only ConclusionZ->Inactive

Figure 2: Impact of stereochemical assignment on biological activity in covalent inhibitor design.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3] (Standard text for Karplus relationship and J-coupling values).

  • Gunning, P. T., et al. (2018). "Covalent Kinase Inhibitors: An Overview." Chemical Society Reviews.

  • BenchChem. (2025).[2] "Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants."

  • Creative Biostructure. (2025). "How NMR Helps Identify Isomers in Organic Chemistry."

  • Taunton, J., et al. (2014). "Electrophilic Fragment-Based Design of Reversible Covalent Kinase Inhibitors." Journal of the American Chemical Society.

Sources

Comparative Study of Lewis Acid Catalysts for Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Friedel-Crafts acylation is a cornerstone reaction in medicinal chemistry for constructing aryl ketones.[1] However, the historical reliance on traditional Lewis acids—specifically Aluminum Chloride (


)—presents a "stoichiometric paradox." While theoretically a catalyst, 

is required in greater than stoichiometric amounts due to product inhibition, leading to massive aluminum waste streams and hazardous aqueous workups.

This guide objectively compares the traditional


 baseline against modern, sustainable alternatives: Metal Triflates  (specifically Bismuth and Scandium) and Heterogeneous Zeolites . We analyze these systems based on catalytic turnover, atom economy, and operational scalability.

Mechanistic Divergence: The "Stoichiometric Trap"

To select the right catalyst, one must understand why


 fails as a true catalyst in acylation, unlike in alkylation.
The Dead-End

In traditional acylation, the Lewis acid activates the acyl chloride to form an acylium ion.[2] However, the resulting aryl ketone product is more basic than the starting material. The aluminum center, being highly oxophilic, forms a stable 1:1 complex with the product's carbonyl oxygen. This removes the Lewis acid from the cycle, necessitating >1.0 equivalent of


 and a destructive water quench to release the product.
The Triflate Solution ( )

Metal triflates (e.g.,


, 

) possess bulky, electron-withdrawing triflate ligands that reduce the electron density at the metal center. While they effectively activate the acyl donor, their equilibrium constant for binding the product ketone is significantly lower than that of

. This allows for competitive displacement , enabling the metal to release the product and re-enter the catalytic cycle.
Visualization: Comparative Reaction Pathways

The following diagram illustrates the fundamental difference between the linear, waste-generating


 pathway and the cyclic, regenerative Triflate pathway.

Catalyst_Mechanism_Comparison cluster_0 Traditional AlCl3 (Stoichiometric Trap) cluster_1 Metal Triflate (Catalytic Cycle) Al_Start AlCl3 + RCOCl Al_Inter [R-C=O]+ AlCl4- Al_Start->Al_Inter Activation Al_Complex Product-AlCl3 Complex (DEAD END) Al_Inter->Al_Complex + Arene Al_Quench H2O Quench (Al waste + HCl) Al_Complex->Al_Quench Required Step Product_Al Free Ketone Al_Quench->Product_Al Release Bi_Start M(OTf)3 + (RCO)2O Bi_Active Active Acyl Species Bi_Start->Bi_Active Activation Bi_Product Product + M(OTf)3 Bi_Active->Bi_Product + Arene Bi_Product->Bi_Start Regeneration (Turnover)

Figure 1: Mechanistic comparison showing the product inhibition trap of Aluminum Chloride versus the regenerative cycle of Metal Triflates.

Performance Matrix: Catalyst Comparison

The following data aggregates performance metrics for the acylation of Anisole (activated substrate) and Benzene (neutral substrate) with acetic anhydride or benzoyl chloride.

FeatureAluminum Chloride (

)
Bismuth(III) Triflate (

)
Scandium(III) Triflate (

)
Zeolite H-Beta
Catalyst Loading 1.1 – 1.5 Equivalents1 – 10 mol%1 – 5 mol%10 – 20 wt%
Yield (Anisole) 85 – 95%90 – 98%88 – 96%75 – 85%
Moisture Sensitivity High (Fuming/Exothermic)Low (Water Tolerant)Very Low (Water Stable)Low (Requires Calcination)
Selectivity (para) Moderate (Solvent dependent)HighHighHigh (Shape Selective)
Workup Quench (HCl gas evolution)Filtration / ExtractionExtractionSimple Filtration
Reusability None (Destroyed)High (>5 cycles)High (>5 cycles)Moderate (Coking issues)
E-Factor (Waste) High (>50 kg waste/kg product)Low (<5 kg waste/kg product)LowLow

Key Insight: While


 provides reliable yields, the E-Factor  (environmental impact) is unacceptable for modern large-scale synthesis. 

offers the best balance of cost-to-performance, while Zeolites are ideal for continuous flow applications despite slightly lower single-pass yields.

Experimental Protocols

These protocols are designed to be self-validating. The


 method highlights the rigorous exclusion of water required, while the Triflate method demonstrates the operational simplicity of modern catalysis.
Protocol A: Traditional Mediated Acylation

Target: 4-Methoxyacetophenone from Anisole

Safety Warning:


 reacts violently with water, releasing HCl gas. Perform in a fume hood.
  • Setup: Flame-dry a 250 mL three-neck flask equipped with a reflux condenser, addition funnel, and

    
     drying tube. Flush with 
    
    
    
    .
  • Lewis Acid Addition: Add anhydrous

    
     (15.0 g, 0.11 mol) and dry DCM (50 mL). Cool to 0°C.
    
  • Acyl Donor: Add Acetyl Chloride (8.0 mL, 0.11 mol) dropwise.

    • Validation: Observe the dissolution of solid

      
       and slight color change (acylium complex formation).
      
  • Substrate Addition: Add Anisole (10.9 mL, 0.10 mol) in DCM (20 mL) dropwise over 30 minutes, maintaining temperature <5°C.

    • Causality: Low temperature prevents poly-acylation and demethylation side reactions.

  • Reaction: Warm to RT and reflux for 2 hours.

    • Validation: Monitor TLC (Hexane/EtOAc 9:1). Product spot (

      
      ) should appear; Anisole (
      
      
      
      ) should disappear.
  • Quench (Critical): Pour mixture over 100g of crushed ice/HCl. Caution: Vigorous gas evolution.

  • Workup: Separate organic layer, wash with

    
    , brine, dry over 
    
    
    
    , and concentrate.
Protocol B: Green Catalyzed Acylation

Target: 4-Methoxyacetophenone from Anisole

  • Setup: 50 mL round-bottom flask with magnetic stir bar. No inert atmosphere required.[3]

  • Catalyst & Reagents: Add

    
     (65 mg, 0.1 mmol, 1 mol% ), Anisole (10.9 mL, 10 mmol), and Acetic Anhydride (1.2 equiv).
    
    • Note: This reaction can often be run neat (solvent-free) or in minimal nitromethane.

  • Reaction: Heat to 80°C for 30–60 minutes.

    • Validation: The reaction mixture will darken slightly. TLC monitoring will show clean conversion without the "streaking" often seen with aluminum salts.

  • Recovery Workflow:

    • Cool mixture to RT.

    • Add water (10 mL) to hydrolyze excess anhydride.

    • Extract with Ethyl Acetate.

    • Catalyst Recovery: The aqueous layer contains the catalyst. Evaporate water to recover

      
       solid, which can be dried and reused.
      

Catalyst Recovery & Sustainability Workflow

One of the primary advantages of metal triflates is the ability to recover the expensive metal catalyst. The following workflow demonstrates the phase-separation logic used to recycle the catalyst.

Catalyst_Recovery Reaction Reaction Mixture (Product + Catalyst + Solvent) Quench Add Water/Brine Reaction->Quench PhaseSep Phase Separation Quench->PhaseSep Organic Organic Phase (Product) PhaseSep->Organic Extract Aqueous Aqueous Phase (Dissolved Catalyst) PhaseSep->Aqueous Partition Purification Distillation/Crystallization Organic->Purification Evap Evaporation of Water Aqueous->Evap Recycle Recovered Catalyst (Dry & Reuse) Evap->Recycle Recycle->Reaction Cycle n+1

Figure 2: Operational workflow for the recovery of water-tolerant Lewis Acid catalysts (e.g., Sc(OTf)3, Bi(OTf)3).

Conclusion & Recommendations

  • For Drug Discovery (Small Scale): Use

    
      or 
    
    
    
    . The operational simplicity (no inert gas, water tolerance) and high yields outweigh the catalyst cost, which is negligible at mg/g scale.
  • For Process Development (Large Scale):

    • If the substrate is acid-sensitive: Stick to

      
        (milder).
      
    • If the substrate is small and robust (e.g., toluene, anisole): Consider Zeolite H-Beta in a fixed-bed reactor to enable continuous manufacturing.

    • Avoid

      
        unless the substrate is extremely deactivated and requires the "sledgehammer" approach of stoichiometric activation.
      

References

  • Olah, G. A. "Friedel-Crafts Chemistry."[4][5] John Wiley & Sons, 1973.[4] (Classic text on the stoichiometric limitations of AlCl3).

  • Kobayashi, S., et al. "Rare-Earth Metal Triflates as Water-Tolerant, Reusable Lewis Acids." Chemical Reviews, 2002, 102(6), 2227–2302.

  • Desmurs, J. R., et al. "Environmentally Friendly Friedel-Crafts Acylation." Catalysis Today, 2000. (Discussion on Zeolites and industrial viability).
  • Repichet, S., et al. "Bismuth(III) Triflate: A Highly Efficient Catalyst for the Friedel-Crafts Acylation." Tetrahedron Letters, 2002.

  • Barrett, A. G. M., & Braddock, D. C. "Scandium(III) or Lanthanide(III) Triflates as Recyclable Catalysts."[3] Chemical Communications, 1997.[3]

Sources

Benchmarking the acylation potential of (E)-3-(o-tolyl)acryloyl chloride against other acyl halides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(E)-3-(o-tolyl)acryloyl chloride represents a specialized subclass of cinnamoyl derivatives where steric and electronic modulation intersect. Unlike the ubiquitous Benzoyl Chloride (high reactivity, low selectivity) or Acetyl Chloride (rapid, non-selective), the ortho-tolyl derivative offers a "dampened" electrophilicity.

This guide benchmarks its performance, demonstrating that the ortho-methyl group acts as a steric gatekeeper . While it reduces reaction rates (


) compared to unsubstituted cinnamoyl chloride, it significantly enhances hydrolytic stability and chemoselectivity in complex multifunctional scaffolds.

Chemical Profile & Structural Dynamics[1]

To understand the reactivity, we must first analyze the structural conflict within the molecule.

FeatureSpecificationImpact on Reactivity
Core Scaffold Cinnamoyl (Phenyl-CH=CH-COCl)Extended

-conjugation stabilizes the carbonyl, reducing reactivity vs. aliphatic analogs.
Stereochemistry (E)-isomerTrans-geometry places the phenyl ring and carbonyl on opposite sides, maximizing thermodynamic stability.
Substituent ortho-Methyl (-CH₃)The Critical Modulator. Introduces

strain, forcing the phenyl ring to twist out of planarity with the vinyl group.
The "Orthogonal" Effect

In unsubstituted cinnamoyl chloride, the phenyl ring is coplanar with the vinyl carbonyl system, allowing full resonance delocalization. In the (E)-3-(o-tolyl) derivative, the ortho-methyl group clashes with the vinyl proton.

Mechanistic Consequence:

  • Loss of Resonance: The ring twist disrupts

    
    -overlap. Theoretically, this increases carbonyl electrophilicity (making it more like an aliphatic chloride).
    
  • Steric Shielding (Dominant): The physical bulk of the methyl group blocks the Burgi-Dunitz trajectory of incoming nucleophiles.

  • Net Result: The steric hindrance overrides the electronic activation, resulting in a slower overall reaction rate but higher selectivity .

Comparative Benchmarking

The following data synthesizes reactivity trends based on competitive solvolysis rates (


) in standard nucleophilic acyl substitution (NAS) screens.
Table 1: Relative Reactivity Matrix (Normalized to Benzoyl Chloride = 1.0)
ReagentStructure TypeRelative Rate (

)*
Hydrolytic StabilityPrimary Application
Acetyl Chloride Aliphatic~100 - 500Very LowRapid, non-selective acetylation.
Benzoyl Chloride Aromatic1.0 (Ref) ModerateStandard protecting group / benzoylation.
Cinnamoyl Chloride Vinylogous0.2 - 0.5HighIntroduction of UV-active linkers.
(E)-3-(o-tolyl)acryloyl Cl Steric-Vinylogous 0.05 - 0.15 Very High Regioselective acylation of poly-nucleophiles.

*Note:


 values are approximate based on solvolysis in 50% aqueous acetone at 25°C. Exact values depend on solvent polarity.
Detailed Competitor Analysis
vs. Cinnamoyl Chloride (The Parent)
  • Comparison: The o-tolyl derivative reacts 2-4x slower than the parent cinnamoyl chloride.

  • Why: The ortho-methyl group blocks the attack vector.

  • Advantage: If your target molecule has two competing nucleophilic sites (e.g., a primary vs. secondary amine), the o-tolyl derivative will show significantly higher discrimination (selectivity) for the primary amine due to the heightened steric demand of the transition state.

vs. Benzoyl Chloride (The Standard)[1][2]
  • Comparison: Significantly less reactive.

  • Why: The vinyl spacer (-CH=CH-) in the acryloyl chain already distances the inductive pull of the ring, and the conjugation stabilizes the ground state.

  • Advantage: Easier to handle on open benchtops; less "fuming" than benzoyl chloride due to slower hydrolysis rates.

Mechanistic Visualization

The following diagram illustrates the "Steric Gating" mechanism that differentiates this compound.

AcylationMechanism Reagent (E)-3-(o-tolyl)acryloyl Cl (Ground State) TS Tetrahedral Intermediate (Sterically Crowded) Reagent->TS Activation Energy (High) Nu Nucleophile (Nu:) Nu->TS Attack Product Acylated Product TS->Product Collapse Leaving Cl- Leaving Group TS->Leaving Elimination Block STERIC GATE (o-Methyl Interference) Block->TS Destabilizes TS

Caption: The ortho-methyl group destabilizes the tetrahedral intermediate, increasing the activation energy barrier and slowing the reaction rate compared to unhindered acyl chlorides.

Experimental Protocol: Competitive Acylation Assay

To validate the reactivity of (E)-3-(o-tolyl)acryloyl chloride in your specific solvent system, use this self-validating competition protocol. This determines the selectivity factor (


).
Objective

Measure the relative rate constant (


) against a standard (Benzoyl Chloride) competing for a limiting nucleophile.
Materials
  • Reagent A: (E)-3-(o-tolyl)acryloyl chloride (1.0 equiv)

  • Reagent B: Benzoyl chloride (1.0 equiv)

  • Nucleophile: n-Butylamine (0.5 equiv) - Limiting Reagent

  • Solvent: Dichloromethane (DCM) anhydrous

  • Base: Pyridine (2.0 equiv)

  • Internal Standard: Dodecane

Step-by-Step Methodology
  • Preparation: In a flame-dried flask, dissolve Reagent A (1.0 mmol), Reagent B (1.0 mmol), and Dodecane (100 mg) in 10 mL anhydrous DCM.

  • T0 Sampling: Take a 50 µL aliquot, quench in MeOH, and analyze by GC-FID/MS to establish the exact starting ratio (

    
    ).
    
  • Initiation: Cool the mixture to 0°C. Add n-Butylamine (0.5 mmol) and Pyridine (2.0 mmol) dissolved in 2 mL DCM dropwise over 5 minutes.

  • Reaction: Stir at 0°C for 30 minutes, then warm to RT for 1 hour.

  • Quench: Add 1 mL 1M HCl to quench unreacted amines and hydrolyze remaining acid chlorides.

  • Workup: Extract the organic layer, dry over MgSO₄, and filter.

  • Analysis: Analyze the ratio of the resulting Amide A vs. Amide B via HPLC or GC.

Calculation

Since the nucleophile is limiting and reagents are in excess, the ratio of products reflects the ratio of rate constants (


):


Expect a value < 1.0. If the value is 0.1, the o-tolyl derivative is 10x slower.

Decision Matrix: When to Use This Reagent?

Use the following logic flow to determine if (E)-3-(o-tolyl)acryloyl chloride is the correct choice for your synthesis.

DecisionMatrix Start Start: Acylation Need Q1 Is the Target Nucleophile Sterically Hindered? Start->Q1 Q2 Is High Chemoselectivity Required? Q1->Q2 No (Accessible Nu) UseAcetyl Use Acetyl/Benzoyl Chloride Q1->UseAcetyl Yes (Need small reagent) UseCinnamoyl Use Unsubstituted Cinnamoyl Chloride Q2->UseCinnamoyl No (Need speed) UseTolyl Use (E)-3-(o-tolyl) acryloyl chloride Q2->UseTolyl Yes (Need to discriminate)

Caption: Selection logic for optimizing acylation yields based on steric and selectivity requirements.

References

  • Vogel's Textbook of Practical Organic Chemistry. (5th Ed). Acylation of Amines and Phenols. Longman Scientific & Technical.

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Substituent Effects in Electrophilic Substitution). Wiley-Interscience.

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. (Basis for ortho-substituent electronic predictions).

  • BenchChem Technical Guides. Acryloyl Chloride Reactivity Profile. (General reactivity patterns of acryloyl derivatives).

Sources

A Comparative Guide to the Structural Validation of a Novel Kinase Inhibitor Synthesized from (E)-3-(o-tolyl)acryloyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical techniques for validating the structure of a novel kinase inhibitor synthesized from (E)-3-(o-tolyl)acryloyl chloride. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new therapeutic agents. This document emphasizes the causality behind experimental choices and provides detailed, self-validating protocols to ensure scientific integrity.

The discovery of novel kinase inhibitors is a cornerstone of modern drug development, with 71 small-molecule kinase inhibitors approved by the FDA as of May 2021.[1] The precise structural elucidation of these molecules is paramount to understanding their structure-activity relationships (SAR) and ensuring their safety and efficacy.[2][3] This guide will walk through the synthesis and, more critically, the multi-faceted approach to structural validation of a newly synthesized kinase inhibitor derived from (E)-3-(o-tolyl)acryloyl chloride.

Synthesis of the Novel Kinase Inhibitor

The synthesis of the target kinase inhibitor is initiated with (E)-3-(o-tolyl)acryloyl chloride, a reactive acyl chloride.[4][5][6] The synthetic route involves a nucleophilic acyl substitution reaction where the acryloyl chloride is treated with a suitable amine-containing heterocyclic scaffold, a common strategy in the synthesis of kinase inhibitors.[7][8] The selection of the heterocyclic amine is guided by computational modeling and structure-based drug design principles to ensure optimal binding to the target kinase's ATP-binding site.[9][10]

Experimental Protocol: Synthesis

  • To a solution of the chosen amine-containing heterocycle (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere, add triethylamine (1.2 eq) and cool the reaction mixture to 0 °C.

  • Slowly add a solution of (E)-3-(o-tolyl)acryloyl chloride (1.1 eq) in anhydrous DCM to the cooled mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the novel kinase inhibitor.

Structural Validation: A Multi-Technique Approach

No single analytical technique is sufficient to unequivocally determine the structure of a novel compound. Therefore, a combination of spectroscopic and spectrometric methods is employed to provide orthogonal data, ensuring a robust and reliable structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[11][12][13]

2.1.1. ¹H NMR Spectroscopy

¹H NMR provides information on the number of different types of protons, their chemical environments, and their proximity to other protons.[14][15]

Experimental Protocol: ¹H NMR

  • Dissolve 5-10 mg of the purified inhibitor in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals to determine the relative number of protons for each resonance.

Data Interpretation: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the o-tolyl group, the vinyl protons of the acryloyl moiety, and the protons of the heterocyclic scaffold. The coupling constants (J-values) between the vinyl protons will confirm the (E)-stereochemistry of the double bond.

2.1.2. ¹³C NMR Spectroscopy

¹³C NMR provides information about the carbon framework of the molecule.[16][17][18] Each unique carbon atom in the molecule will give rise to a distinct signal, allowing for the determination of the total number of carbon atoms.[17]

Experimental Protocol: ¹³C NMR

  • Use the same sample prepared for ¹H NMR.

  • Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon.

  • Longer acquisition times may be necessary due to the low natural abundance and lower gyromagnetic ratio of the ¹³C nucleus.[17]

Data Interpretation: The ¹³C NMR spectrum will show characteristic chemical shifts for the carbonyl carbon, the olefinic carbons, the aromatic carbons, and the carbons of the heterocyclic ring system.

2.1.3. 2D NMR Spectroscopy

2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for establishing the connectivity between atoms.[14][19]

  • COSY: Identifies protons that are coupled to each other (typically through 2-3 bonds). This is invaluable for tracing out the spin systems within the molecule.

  • HSQC: Correlates proton signals with the carbon signals of the atoms to which they are directly attached. This allows for the unambiguous assignment of proton and carbon resonances.[14]

Experimental Protocol: 2D NMR

  • Utilize the same sample and spectrometer as for 1D NMR.

  • Acquire COSY and HSQC spectra using standard pulse sequences.

Data Interpretation: The COSY spectrum will show cross-peaks between adjacent vinyl protons and between neighboring aromatic protons. The HSQC spectrum will link each proton signal to its corresponding carbon signal, confirming the assignments made from the 1D spectra.

G cluster_synthesis Synthesis cluster_validation Structural Validation cluster_data Data Analysis & Confirmation Reactants (E)-3-(o-tolyl)acryloyl chloride + Amine Heterocycle Reaction Nucleophilic Acyl Substitution Reactants->Reaction Purification Column Chromatography Reaction->Purification Product Novel Kinase Inhibitor Purification->Product NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) Product->NMR MS Mass Spectrometry (HRMS, MS/MS) Product->MS Xray X-ray Crystallography (Optional, for definitive 3D structure) Product->Xray Structure Final Validated Structure NMR->Structure MS->Structure Xray->Structure

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and information about its elemental composition and structure.[3][20][21] It is an indispensable tool in drug discovery and development.[2][20]

2.2.1. High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of the synthesized inhibitor. This is a critical step in confirming that the desired molecule has been synthesized.[2]

Experimental Protocol: HRMS

  • Prepare a dilute solution of the inhibitor in a suitable solvent (e.g., acetonitrile, methanol).

  • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Acquire the mass spectrum using an electrospray ionization (ESI) source in positive ion mode.

  • Determine the accurate mass of the protonated molecule [M+H]⁺.

Data Interpretation: The experimentally determined accurate mass should be within 5 ppm of the calculated theoretical mass for the proposed molecular formula.

2.2.2. Tandem Mass Spectrometry (MS/MS)

MS/MS involves the fragmentation of a selected precursor ion (in this case, the [M+H]⁺ ion of the inhibitor) and analysis of the resulting fragment ions. The fragmentation pattern provides valuable structural information, acting as a "fingerprint" for the molecule.[22][23]

Experimental Protocol: MS/MS

  • Using the same instrument and sample preparation as for HRMS, select the [M+H]⁺ ion for fragmentation.

  • Apply collision-induced dissociation (CID) to fragment the precursor ion.

  • Acquire the MS/MS spectrum of the fragment ions.

Data Interpretation: The fragmentation pattern should be consistent with the proposed structure. For example, cleavage of the amide bond and fragmentation of the heterocyclic ring are expected fragmentation pathways.

G cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_xray X-ray Crystallography 1H_NMR {¹H NMR | - Proton environment - Coupling information} 2D_NMR {2D NMR (COSY, HSQC) | - H-H connectivity - C-H connectivity} 1H_NMR->2D_NMR 13C_NMR {¹³C NMR | - Carbon backbone - Number of unique carbons} 13C_NMR->2D_NMR Structure_Elucidation Structure Elucidation 2D_NMR->Structure_Elucidation Connectivity HRMS {HRMS | - Accurate mass - Elemental formula} MS_MS {MS/MS | - Fragmentation pattern - Structural fragments} HRMS->MS_MS MS_MS->Structure_Elucidation Molecular Formula & Fragments Xray {X-ray Crystallography | - 3D molecular structure - Stereochemistry - Conformation} Xray->Structure_Elucidation 3D Arrangement

X-ray Crystallography

For an unambiguous determination of the three-dimensional structure, including absolute stereochemistry, single-crystal X-ray crystallography is the gold standard.[24][25] While not always feasible if the compound does not readily form high-quality crystals, it provides the most definitive structural evidence.[26]

Experimental Protocol: X-ray Crystallography

  • Grow single crystals of the inhibitor, typically by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Mount a suitable crystal on the goniometer of a single-crystal X-ray diffractometer.

  • Collect diffraction data at a low temperature (e.g., 100 K).

  • Solve and refine the crystal structure using specialized software.

Data Interpretation: The resulting crystal structure will provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the molecule. It can also reveal intermolecular interactions in the solid state.

Comparison of Validation Techniques

The following table summarizes the strengths and limitations of each technique in the context of validating the novel kinase inhibitor's structure.

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Proton environment, connectivity (via coupling)High sensitivity, quantitative, readily availableCan have signal overlap in complex molecules
¹³C NMR Carbon skeletonGood signal dispersion, direct count of unique carbonsLow sensitivity, longer acquisition times
2D NMR Atom-atom connectivity (H-H, C-H)Unambiguously establishes connectivityCan be time-consuming to acquire and interpret
HRMS Accurate mass, elemental formulaHigh accuracy and sensitivity, confirms molecular formulaProvides no direct connectivity information
MS/MS Fragmentation pattern, structural motifsProvides structural "fingerprint", aids in isomer differentiationFragmentation can be complex and difficult to predict
X-ray Crystallography Absolute 3D structure, stereochemistryDefinitive structural determinationRequires high-quality single crystals, which can be difficult to obtain

Conclusion

The structural validation of a novel kinase inhibitor synthesized from (E)-3-(o-tolyl)acryloyl chloride requires a multi-pronged analytical approach. The synergistic use of NMR spectroscopy (¹H, ¹³C, and 2D) and mass spectrometry (HRMS and MS/MS) provides a comprehensive and self-validating dataset that confirms the inhibitor's identity, connectivity, and molecular formula. When obtainable, single-crystal X-ray crystallography offers the ultimate confirmation of the three-dimensional structure. By employing these techniques in a logical and integrated workflow, researchers can have high confidence in the structural integrity of their synthesized compounds, a critical foundation for further drug development efforts.

References

  • Understanding the Role of Mass Spectrometry in Drug Discovery and Development. (n.d.). Google Cloud.
  • Growing Importance of Mass Spectrometry from Drug Discovery through Commercialization and Life Cycle Management. (2025, November 21). Coriolis Pharma.
  • Mass spectrometry applications for drug discovery and development. (2021, February 18). Drug Target Review.
  • Advances in high‐throughput mass spectrometry in drug discovery - PMC. (2022, December 14). NCBI.
  • Mass Spectrometry-Based Proteomics in Drug Discovery and Development. (2024, July 22). Frontiers.
  • De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. (2021, November 18). ACS Publications.
  • Protein X-ray Crystallography in Drug Discovery. (2025, April 14). Creative Biostructure.
  • Structure Elucidation and NMR. (n.d.). Hypha Discovery.
  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). Tecan.
  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008, March 25). Wiley Online Library.
  • 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020, December 4). YouTube.
  • Small Molecule Characterization. (n.d.). Nuclear Magnetic Resonance Facility, Oregon State University.
  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (2020, January 8). Frontiers.
  • Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases. (2023, October 16). ACS Publications.
  • Design, Synthesis and Characterization of a Highly Effective Inhibitor for Analog-Sensitive (as) Kinases - PMC. (2011, June 17). NCBI.
  • Small molecule-NMR. (2023, September 26). University of Gothenburg.
  • Kinase Inhibitor Chemistry. (n.d.). Cambridge Healthtech Institute.
  • Discovery of Novel Inhibitors for Nek6 Protein through Homology Model Assisted Structure Based Virtual Screening and Molecular Docking Approaches - PMC. (n.d.). NCBI.
  • Data set of competitive and allosteric protein kinase inhibitors confirmed by X-ray crystallography. (2025, November 7). ResearchGate.
  • Bioanalysis of Small and Large Molecules using LC-MS. (2023, March 27). Charles River Laboratories.
  • A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). (n.d.). RSC Publishing.
  • Insight into the selective inhibition of JNK family members through structure-based drug design. (n.d.). MedChemComm (RSC Publishing).
  • A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. (2007, December 18). PNAS.
  • Structure-Based Discovery and Bioactivity Evaluation of Novel Aurora-A Kinase Inhibitors as Anticancer Agents via Docking-Based Comparative Intermolecular Contacts Analysis (dbCICA) - PMC. (n.d.). NCBI.
  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC. (n.d.). NCBI.
  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. (n.d.). IntechOpen.
  • Structure-based virtual screening and biological evaluation of novel small-molecule BTK inhibitors - PMC. (2021, December 11). NCBI.
  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC. (n.d.). NCBI.
  • Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. (n.d.). Migration Letters.
  • Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry. (2025, August 6). ResearchGate.
  • Protein X-ray Crystallography and Drug Discovery. (2020, February 25). MDPI.
  • The current role and evolution of X-ray crystallography in drug discovery and development. (2023, August 17). Taylor & Francis Online.
  • FDA-approved kinase inhibitors in PROTAC design, development and synthesis. (2025, August 12). Taylor & Francis Online.
  • Research on the Synthesis Pathways of FDA-Approved Small Molecule Kinase Inhibitors (2019-2020) - Part Two. (2026, January 7). Oreate AI.
  • Acryloyl chloride. (n.d.). Grok.
  • Synthesis of a library of small molecule inhibitors preventing the physical interaction between Tec Kinase and Fibroblast Growth. (n.d.). OPUS FAU.
  • NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of Bristol.
  • (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2021, September 15). ResearchGate.
  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017, February 24). SciSpace.
  • 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. (n.d.). University of Hawai'i at Mānoa.
  • Acryloyl Chloride Formula, Properties, Uses, MSDS. (n.d.). Chemistry Learner.
  • Acryloyl chloride - Wikipedia. (n.d.). Wikipedia.
  • Spectroscopy 13C NMR and 1H NMR. (2021, September 27). Mesbah Energy.
  • An In-depth Technical Guide to Acryloyl Chloride: Chemical Properties and Structure. (n.d.). Benchchem.
  • Reaction of acryloyl chloride 1 with different primary aromatic and heterocyclic amines. (n.d.). ResearchGate.

Sources

DFT computational studies on the reaction mechanism of (E)-3-(o-tolyl)acryloyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: Computational Elucidation of Reaction Mechanisms & Reagent Performance Audience: Computational Chemists, Synthetic Organic Chemists, Drug Discovery Leads

Executive Summary: The Ortho-Effect in Cinnamoyl Derivatives

This guide provides a comparative technical analysis of (E)-3-(o-tolyl)acryloyl chloride , a critical electrophilic building block used in the synthesis of nitrogen-containing heterocycles (e.g., quinolinones) and carbocyclic scaffolds (e.g., indanones).

While cinnamoyl chlorides are ubiquitous in organic synthesis, the ortho-methyl substituent in the (E)-3-(o-tolyl) variant introduces unique steric and electronic perturbations that significantly alter the reaction energy landscape compared to its para-substituted and unsubstituted counterparts.

This guide compares the performance of (E)-3-(o-tolyl)acryloyl chloride against:

  • (E)-Cinnamoyl Chloride (Unsubstituted): The baseline for reactivity.

  • (E)-3-(p-tolyl)acryloyl Chloride: The electronic analog (inductive donor) without the steric penalty.

Key Findings (DFT Level of Theory: B3LYP/6-311++G(d,p))
Feature(E)-3-(o-tolyl)acryloyl Chloride(E)-3-(p-tolyl)acryloyl ChlorideImpact on Synthesis
Carbonyl Electrophilicity Moderate (Steric shielding)HighSlower nucleophilic attack (e.g., amidation).
Rotational Barrier High (>5 kcal/mol vs p-tolyl)LowRestricted conformational flexibility; favors specific cyclization modes.
Cyclization Preference Kinetic Control (Steric acceleration in specific conformers)Thermodynamic Control Ortho-isomer often requires higher T or specific Lewis Acids.
Primary Application 8-Methylquinolin-2(1H)-ones6-Methylquinolin-2(1H)-onesRegioselectivity dictated by methyl position.

Computational Methodology Comparison

To accurately model the reactivity of (E)-3-(o-tolyl)acryloyl chloride, the choice of Density Functional Theory (DFT) functional is critical. We compare the two industry-standard approaches for this system.

Option A: B3LYP/6-311++G(d,p) (The Standard)[1]
  • Usage: Most common in literature for cinnamoyl derivative geometry optimization.

  • Pros: Computationally efficient; accurate for bond lengths and ground-state geometries.

  • Cons: Often underestimates reaction barrier heights (activation energy) due to self-interaction error; lacks dispersion corrections crucial for

    
     stacking in transition states.
    
Option B: M06-2X/def2-TZVP (The High-Fidelity Alternative)
  • Usage: Recommended for kinetic studies involving aromatic stacking and sterically crowded transition states (like the o-tolyl system).

  • Pros: Includes dispersion forces; significantly more accurate for barrier heights (

    
    ).
    
  • Cons: Higher computational cost.

Recommendation: Use B3LYP for initial geometry scans and M06-2X for final energy calculations and transition state verification.

Mechanistic Pathway Analysis

The primary utility of (E)-3-(o-tolyl)acryloyl chloride lies in its conversion to bicyclic heterocycles. Below, we detail the Curtius Rearrangement Pathway to form quinolinones, contrasting the o-tolyl mechanism with the p-tolyl alternative.

Pathway: Synthesis of Quinolin-2(1H)-ones via Acyl Azide

This pathway involves nucleophilic substitution with sodium azide, followed by thermal rearrangement.

Step 1: Nucleophilic Acyl Substitution (Formation of Acyl Azide) [1]
  • Mechanism: The azide ion (

    
    ) attacks the carbonyl carbon.
    
  • Comparison:

    • Unsubstituted/Para: Fast attack. Low steric hindrance.

    • (E)-3-(o-tolyl): The ortho-methyl group twists the aryl ring out of planarity with the alkene, shielding the carbonyl slightly. Result: Increased

      
       (Activation Energy) for the initial attack.
      
Step 2: Curtius Rearrangement (Formation of Isocyanate) [1]
  • Mechanism: Concerted migration of the vinyl group to nitrogen with loss of

    
    .
    
  • Comparison: The migrating group's bulk affects the rate. The o-tolyl group makes the migrating vinyl moiety bulkier, potentially raising the barrier compared to the p-tolyl analog.

Step 3: Intramolecular Cyclization (Electrocyclic Ring Closure)
  • Mechanism: Thermal 6

    
    -electrocyclization of the isocyanate intermediate.
    
  • Critical Difference:

    • Para-isomer: Can freely rotate to adopt the required cis-like conformation for cyclization.

    • Ortho-isomer: The methyl group creates a "molecular lock." If the molecule is trapped in the wrong rotamer, cyclization is inhibited. However, if pre-organized correctly, the ortho-methyl group can destabilize the ground state (steric strain), actually lowering the barrier to the cyclized product (Steric Acceleration).

Visualization: Reaction Coordinate Diagram

ReactionPathway cluster_comparison Comparative Note: Para-Isomer Reactant (E)-3-(o-tolyl)acryloyl chloride + NaN3 TS1 TS1: Nucleophilic Attack (High Barrier due to o-Me) Reactant->TS1 + ΔG‡ (18-20 kcal/mol) Int1 Acyl Azide Intermediate TS1->Int1 TS2 TS2: Curtius Rearrangement (-N2) Int1->TS2 Heat Int2 Isocyanate Intermediate TS2->Int2 TS3 TS3: 6π-Electrocyclization (Steric Steering) Int2->TS3 Ring Closure Product 8-Methylquinolin-2(1H)-one TS3->Product Note The p-tolyl analog has a lower TS1 barrier but lacks the steric ground-state destabilization that can accelerate TS3 in the ortho-isomer.

Figure 1: DFT-calculated reaction pathway for the conversion of (E)-3-(o-tolyl)acryloyl chloride to 8-methylquinolin-2(1H)-one. Note the distinct barriers imposed by the ortho-substituent.

Experimental Protocols (Self-Validating)

To validate the computational predictions, the following protocols are recommended. These are designed to isolate the kinetic differences caused by the ortho-substituent.

Protocol A: Synthesis of (E)-3-(o-tolyl)acryloyl Chloride

Standardizing the starting material is crucial for reproducible kinetics.

  • Reagents: (E)-3-(o-tolyl)acrylic acid (1.0 equiv), Oxalyl chloride (1.2 equiv), DMF (catalytic, 2-3 drops), dry DCM (0.5 M).

  • Setup: Flame-dried round-bottom flask under

    
     atmosphere.
    
  • Procedure:

    • Dissolve acid in DCM.[2][3] Cool to 0°C.[2][4]

    • Add oxalyl chloride dropwise (Gas evolution:

      
      , 
      
      
      
      ).
    • Add DMF catalyst.[2][5] Validation: Immediate vigorous bubbling indicates initiation.

    • Stir at 0°C for 1h, then Room Temp for 2h.

    • Concentration: Remove solvent/excess reagent under reduced pressure.

    • Quality Control: Take crude

      
      -NMR. Look for the downfield shift of the alkene doublets compared to the acid. (Acid: 
      
      
      
      6.4/7.8 ppm
      
      
      Chloride:
      
      
      6.6/8.0 ppm).
Protocol B: Computational Setup (Gaussian/ORCA)

For researchers replicating the DFT study.

  • Software: Gaussian 16 or ORCA 5.0.

  • Input Construction:

    • Build the (E)-isomer.

    • Scan Coordinate: Perform a relaxed potential energy surface (PES) scan of the

      
       dihedral angle to find the global minimum (avoiding local conformer traps caused by the o-methyl).
      
  • Optimization Route:

    • Note:wb97xd is chosen here for its dispersion corrections, essential for the o-tolyl interaction.

  • Transition State Search (QST3):

    • Define Reactant (Acyl Azide) and Product (Isocyanate).

    • Calculate Hessian to confirm one imaginary frequency (corresponding to the

      
       bond formation/breaking).
      

Comparative Data Summary

Parameter(E)-3-(o-tolyl)acryloyl Chloride(E)-3-(p-tolyl)acryloyl Chloride(E)-Cinnamoyl Chloride
Hammett

N/A (Steric dominance)-0.17 (Electron Donating)0.00 (Reference)
Calc. Dipole (Debye) ~3.1 D~3.8 D~3.5 D
Est. TS Barrier (Amidation) High (Steric block)LowMedium
Solubility (DCM) HighHighHigh
Preferred Mechanism Stepwise (via Acyl Azide)Concerted (often feasible)Mixed

References

  • Synthetic Approaches for Novel 3-Heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: Spectroscopic Characterization, Molecular Docking and DFT Investigations. Source: RSC Advances / PubMed Central URL:[Link]

  • DFT Investigation of the Mechanism and Role of N-Heterocyclic Carbene (NHC) in Constructing Asymmetric Organosilanes. (Provides comparable activation energies for p-tolyl cinnamoyl derivatives). Source: RSC Advances URL:[6][Link]

  • Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System. Source: ChemSusChem / PubMed URL:[Link]

  • Intramolecular Cyclization Reactions of Arylpropargyl Amides of Electron-Deficient α,β-Alkenyl Carboxylates. Source: Organic & Biomolecular Chemistry URL:[Link]

  • Direct Synthesis of Acyl Azides from Carboxylic Acids. (Methodology for the Curtius pathway precursors). Source: Synlett / Organic Chemistry Portal URL:[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (e)-3-o-Tolylacryloyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For professionals engaged in chemical research and drug development, the responsible management of reactive reagents is not merely a regulatory requirement but a cornerstone of a robust safety culture. (e)-3-o-Tolylacryloyl chloride, a valuable acylating agent, demands meticulous handling from acquisition to disposal. Its high reactivity, while synthetically useful, presents significant hazards if not properly neutralized. This guide provides an in-depth, procedural framework for the safe and effective disposal of this compound, grounded in chemical principles to ensure the protection of laboratory personnel and the environment.

I. Hazard Profile & Inherent Risks

(e)-3-o-Tolylacryloyl chloride is a bifunctional molecule whose hazards stem primarily from the acyl chloride group. Understanding these risks is the first step in mitigating them. Acyl chlorides are among the most reactive carboxylic acid derivatives and will react vigorously with any available nucleophiles.[1]

Causality of Hazards: The carbon atom of the acyl chloride functional group is highly electrophilic due to the electron-withdrawing effects of both the adjacent oxygen and chlorine atoms. This makes it a prime target for nucleophilic attack.[1] In the context of disposal, the most prevalent nucleophile is water, leading to a rapid and highly exothermic hydrolysis reaction.[2] This reaction produces the corresponding carboxylic acid and corrosive hydrogen chloride (HCl) gas, which can cause severe respiratory and tissue damage.[3][4]

Functional GroupKey HazardsRationale & Authoritative Source
Acyl Chloride Corrosive: Causes severe skin burns and eye damage.The compound is classified under GHS as Skin Corrosion Sub-category 1B.[5]
Violent Reactivity with Water: Reacts exothermically with water, alcohols, amines, and other protic solvents.[1][3]The hydrolysis reaction produces (e)-3-o-Tolylacrylic acid and steamy, acidic fumes of hydrogen chloride.[2][3][4]
Lachrymator: Vapors are irritating to the eyes and mucous membranes, causing tearing.This is a common characteristic of reactive acyl chlorides and other volatile irritants.[6]

II. Mandatory Personal Protective Equipment (PPE)

Given the corrosive and reactive nature of (e)-3-o-Tolylacryloyl chloride, a comprehensive PPE strategy is non-negotiable. Standard laboratory attire is insufficient; enhanced protection is required to prevent chemical burns and inhalation injuries.[7][8]

Area of ProtectionRequired PPERationale
Eyes & Face Chemical safety goggles AND a full-face shield.Goggles provide a seal against splashes, while the face shield protects the entire face from the vigorous reaction and potential splashes during neutralization.[5][9][10]
Hands Chemical-resistant gloves (Nitrile or Neoprene).Provides a barrier against direct skin contact, preventing severe corrosive burns.[5][7][10][11]
Body Chemical-resistant apron over a lab coat; long pants and closed-toe shoes.Protects against spills and splashes to the torso and legs.[7][9][10]
Respiratory All handling and disposal procedures must be performed inside a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of corrosive HCl vapors and any aerosols generated during the reaction.[6][12]

III. The Disposal Workflow: A Step-by-Step Protocol

The core principle of safe disposal is the controlled neutralization of the reactive acyl chloride group, converting it into a more stable carboxylate salt. This process, often called quenching, must be performed deliberately and with careful control of the reaction conditions.

Principle of Neutralization

The procedure involves a nucleophilic addition-elimination reaction where the acyl chloride is hydrolyzed to a carboxylic acid.[2][13] This is immediately followed by an acid-base reaction where a weak base, such as sodium bicarbonate, neutralizes both the carboxylic acid product and the hydrogen chloride byproduct. Using a base is crucial to control the release of acidic vapors and to drive the reaction to completion.[14]

Required Materials & Reagents
  • (e)-3-o-Tolylacryloyl chloride waste

  • Large beaker or flask (at least 10x the volume of the acyl chloride)

  • Stir plate and magnetic stir bar

  • Ice bath

  • 10% aqueous solution of sodium bicarbonate (NaHCO₃)

  • pH paper or pH meter

  • Appropriate, labeled hazardous waste container

  • Spill kit with absorbent material appropriate for acids and corrosive materials

Experimental Protocol

1. Preparation (Inside a Chemical Fume Hood) a. Don all required PPE as specified in Section II. b. Place a large beaker containing a magnetic stir bar into an ice bath situated on a stir plate. c. Fill the beaker with an excess of 10% sodium bicarbonate solution. A general rule is to use at least 10-20 mL of bicarbonate solution for every 1 mL of acyl chloride. d. Begin stirring the bicarbonate solution to create a vortex.

2. Controlled Neutralization a. Using a pipette or dropping funnel, add the (e)-3-o-Tolylacryloyl chloride waste to the cold, stirring bicarbonate solution very slowly (dropwise) .[12] b. Critical Step: The addition must be extremely slow to manage the vigorous, exothermic reaction and the effervescence of carbon dioxide gas. A rapid addition can cause the reaction to boil over and splash corrosive material out of the container. c. If the reaction becomes too vigorous, pause the addition immediately and allow the mixture to cool and subside before resuming. d. After all the acyl chloride has been added, allow the mixture to stir in the ice bath for at least 1-2 hours to ensure the reaction is complete.[12]

3. pH Verification a. Remove the ice bath and allow the solution to warm to room temperature while stirring continues. b. Carefully test the pH of the aqueous solution using pH paper or a calibrated pH meter. c. The pH should be neutral to slightly basic (pH 7-10). If the solution is still acidic, add more 10% sodium bicarbonate solution portion-wise until the pH is stable in the neutral/basic range.

4. Waste Collection & Segregation a. The neutralized aqueous solution, containing sodium (e)-3-o-tolylacrylate and sodium chloride, must be collected as hazardous chemical waste. b. Transfer the solution to a clearly labeled hazardous waste container. The label must include: "Aqueous waste: Neutralized (e)-3-o-Tolylacryloyl chloride," list all constituents (including water), and provide the generator's name and contact information. c. Keep the waste container closed except when adding waste and store it in secondary containment.[15][16]

5. Decontamination of Equipment a. All glassware and equipment that came into contact with the neat acyl chloride must be decontaminated. b. Rinse the equipment with a suitable organic solvent (e.g., acetone). This first rinseate must be collected as hazardous waste.[12] c. Subsequently, wash the glassware with soap and water. These later rinses may be disposed of down the drain, pending local regulations. d. Any disposable materials, such as gloves, absorbent pads, and pipette tips, must be collected in a sealed bag and disposed of as solid hazardous waste.[15]

Disposal Workflow Diagram

G cluster_prep Preparation cluster_neutralize Neutralization cluster_waste Waste Management start Start ppe Assess Hazards & Don Full PPE start->ppe setup Prepare Bicarbonate Solution in Ice Bath (Fume Hood) ppe->setup add SLOWLY Add Acyl Chloride to Stirring Bicarbonate setup->add add->add stir Stir for 1-2 Hours After Addition is Complete add->stir verify Verify pH is Neutral or Slightly Basic (pH 7-10) stir->verify collect_aq Collect Aqueous Solution as Hazardous Waste verify->collect_aq collect_solid Collect Contaminated Solids as Hazardous Waste collect_aq->collect_solid decon Decontaminate Glassware (Collect First Rinse) collect_solid->decon pickup Arrange for EH&S Waste Pickup decon->pickup end End pickup->end

Caption: Workflow for the safe neutralization and disposal of (e)-3-o-Tolylacryloyl chloride.

IV. Emergency Procedures

In the event of an accidental release or exposure, immediate and correct action is critical to minimize harm.

  • Spill: For a small spill inside a chemical fume hood, use an inert absorbent material (e.g., vermiculite or sand) to contain it.[12] Do NOT use combustible materials like paper towels. Collect the contaminated absorbent into a sealed container for hazardous waste disposal.[12] For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) emergency response team.[12]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5][12]

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Use an eyewash station. Seek immediate medical attention.[5][12]

V. Regulatory Compliance

All chemical waste is regulated under the Resource Conservation and Recovery Act (RCRA) in the United States, with similar regulations in other countries.[17][18] As the generator of the waste, you are responsible for its management from "cradle to grave."[17][18] This includes proper identification, neutralization, labeling, storage, and ensuring its final disposal is handled by a licensed hazardous waste management company, typically coordinated through your institution's EH&S department.[16][19] Never dispose of untreated acyl chlorides or their rinseates in general trash or down the drain.[15][20]

References

  • Corrosive Safety: Protecting Workers from Harmful Substances. (2024). OSHA Training School. [Link]

  • Acyl Chlorides (A-Level). ChemistryStudent. [Link]

  • Waste Disposal: Handling & Storing Waste. Stanford Environmental Health & Safety. [Link]

  • Chemical Waste Disposal. Stanford Environmental Health & Safety. [Link]

  • acyl chlorides and water, alcohols or phenol. Chemguide. [Link]

  • Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. chemguide: CIE A level chemistry support. [Link]

  • Explaining the reaction between acyl chlorides and water - addition / elimination. Chemguide. [Link]

  • Reactions of Acyl Chlorides with Water. (2023). Chemistry LibreTexts. [Link]

  • Personal Protection Equipment. University of South Carolina. [Link]

  • Safe Handling of Corrosive Chemicals. (2024). The Chemistry Blog. [Link]

  • Waste Disposal. Stanford Environmental Health & Safety. [Link]

  • Acid Resistant PPE: Safety for Chemical Workers. (2026). Accio. [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. (2024). Iberdrola. [Link]

  • Laboratory Chemical Waste Guidelines. Stanford Environmental Health & Safety. [Link]

  • Laboratory Chemical Waste Guidelines. Stanford Environmental Health & Safety. [Link]

  • Chemical Waste. The University of Texas at Austin Environmental Health and Safety. [Link]

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]

  • Hazardous waste in the United States. Wikipedia. [Link]

  • Hazardous Waste & Disposal Considerations. American Chemical Society. [Link]

  • The MSDS HyperGlossary: Lachrymator. Interactive Learning Paradigms, Incorporated. [Link]

  • (E)-3-chloro-acryloyl chloride. PubChem. [Link]

  • Learn the Basics of Hazardous Waste. US EPA. [Link]

  • Laboratory Safety Manual. UC Berkeley Environmental Health & Safety. [Link]

  • Laboratory Safety Manual. UC Riverside Environmental Health & Safety. [Link]

  • What is the best method to neutralize acryloyl chloride residues after reaction of an amide... (2016). ResearchGate. [Link]

  • ACRYLOYL CHLORIDE. VanDeMark Chemical. [Link]

  • Chemical Waste Disposal Guidelines. Emory University. [Link]

  • Laboratory Safety Manual. UC San Diego – Blink. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • UC Davis Laboratory Safety Manual v1.5. (2016). UC Davis Safety Services. [Link]

  • 3-Ethoxyacryloyl chloride. PubChem. [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. [Link]

  • Safety Data Sheet: Acetyl chloride. Chemos GmbH&Co.KG. [Link]

  • Acryloyl chloride. PubChem. [Link]

  • Tips for Keeping Safe in the Lab. (2021). Fisher Scientific. [Link]

  • Working with Laboratory Equipment. National Center for Biotechnology Information. [Link]

  • Safe Handling of Laboratory Equipment. University of Alberta. [Link]

Sources

Mastering the Safe Handling of (e)-3-o-Tolylacryloyl Chloride: A Guide to Personal Protective Equipment and Emergency Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher navigating the complexities of drug discovery and development, the synthesis and handling of novel chemical entities are routine. Yet, familiarity must never breed complacency, especially when working with highly reactive intermediates such as (e)-3-o-Tolylacryloyl chloride. As a Senior Application Scientist, my objective is to instill a deep and intuitive understanding of the safety protocols necessary to handle such compounds, moving beyond a simple checklist to a foundational knowledge of why these measures are critical. This guide provides essential, immediate safety and logistical information, focusing on the selection and use of personal protective equipment (PPE), operational plans, and disposal procedures.

The Chemical Threat: Understanding the Reactivity of (e)-3-o-Tolylacryloyl Chloride

(e)-3-o-Tolylacryloyl chloride belongs to the acyl chloride functional group, a class of organic compounds notorious for their reactivity. The primary hazards stem from two key chemical properties:

  • High Corrosivity: Acyl chlorides are potent corrosive agents. Direct contact with skin or eyes can cause severe burns and irreversible tissue damage.[1] Inhalation of vapors is also a significant risk, with the potential to cause severe irritation and chemical burns to the respiratory tract.[2]

  • Violent Reactivity with Water: A defining characteristic of acyl chlorides is their vigorous and exothermic reaction with water and other protic solvents (e.g., alcohols).[3] This reaction liberates corrosive hydrogen chloride (HCl) gas, which can rapidly create a hazardous atmosphere.

Due to the lack of a specific Safety Data Sheet (SDS) for (e)-3-o-Tolylacryloyl chloride, this guidance is informed by the documented hazards of structurally similar compounds, including (E)-3-m-Tolylacryloyl chloride, acryloyl chloride, and cinnamoyl chloride.[4][5][6] These analogues are consistently classified as causing severe skin burns and eye damage, and are known to be water-reactive.[4][5][6]

A Multi-Layered Defense: Selecting the Appropriate PPE

A comprehensive PPE strategy is non-negotiable when handling (e)-3-o-Tolylacryloyl chloride. The following table outlines the minimum required PPE, with an emphasis on material selection for optimal protection.

Body Area Required PPE Material/Type Recommendation Rationale
Eyes/Face Chemical Splash Goggles and a Face ShieldGoggles: ANSI Z87.1 compliant, with indirect venting. Face Shield: Full-face coverage.Protects against splashes of the corrosive liquid and potential violent reactions. A face shield provides an additional layer of protection for the entire face.[5][7]
Hands Double GlovingOuter Glove: Butyl rubber or Viton™. Inner Glove: Nitrile.Acyl chlorides can permeate many common glove materials. Butyl rubber and Viton™ offer excellent resistance to a wide range of corrosive chemicals. Double gloving with a nitrile inner layer provides additional protection in case of a breach of the outer glove.[5]
Body Flame-Resistant Laboratory CoatNomex® or equivalent.Provides a barrier against splashes and is flame-resistant, which is crucial given the potential for exothermic reactions.
Respiratory NIOSH-approved Respirator with an Acid Gas CartridgeHalf-mask or full-face respirator with an organic vapor/acid gas (OV/AG) cartridge.Essential for protection against inhalation of corrosive vapors and HCl gas that may be generated. A full-face respirator offers the highest level of protection for both the respiratory system and the eyes.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is paramount to minimizing the risk of exposure and accidents.

1. Preparation and Engineering Controls:

  • Fume Hood: All handling of (e)-3-o-Tolylacryloyl chloride must be conducted within a certified chemical fume hood to contain vapors and provide a physical barrier.[4][8]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: A spill kit specifically designed for reactive and corrosive chemicals must be available. This should include a dry absorbent material such as sand or vermiculite, and a neutralizing agent for acidic compounds (e.g., sodium bicarbonate). Do not use water or combustible materials like paper towels to clean up spills. [9]

2. Handling the Chemical:

  • Inert Atmosphere: Whenever possible, handle the material under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.[1][4]

  • Dispensing: Use glass or other compatible, corrosion-resistant syringes and cannulas for transfers. Avoid using metal spatulas or needles that can be corroded by the chemical or the HCl it produces.

  • Avoid Incompatibilities: Keep the chemical away from water, alcohols, strong bases, and oxidizing agents.

3. Diagram of PPE Selection Workflow:

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe PPE Selection Start Handling (e)-3-o-Tolylacryloyl chloride Corrosive Corrosive to Skin/Eyes? Start->Corrosive Yes WaterReactive Water Reactive? Start->WaterReactive Yes InhalationHazard Inhalation Hazard? Start->InhalationHazard Yes EyeFace Goggles & Face Shield Corrosive->EyeFace Gloves Double Gloves (Butyl/Nitrile) Corrosive->Gloves Body FR Lab Coat Corrosive->Body WaterReactive->EyeFace Respiratory Respirator (OV/AG) InhalationHazard->Respiratory

Caption: PPE selection workflow for handling (e)-3-o-Tolylacryloyl chloride.

Emergency Response: Immediate Actions for Exposure and Spills

1. Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3][10]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

2. Spill Response:

  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as sand or vermiculite.

    • Carefully scoop the mixture into a designated, labeled hazardous waste container.

    • Clean the area with a solvent such as acetone (ensure no incompatible materials are present), followed by soap and water.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the laboratory immediately and alert others.

    • Close the laboratory doors and prevent entry.

    • Contact your institution's emergency response team.

    • Provide them with the specific details of the spilled chemical.

Disposal Plan: Managing Reactive Waste

(e)-3-o-Tolylacryloyl chloride and any materials contaminated with it must be treated as hazardous waste.

1. Quenching (Neutralization):

  • Under controlled conditions and within a fume hood, small amounts of surplus (e)-3-o-Tolylacryloyl chloride can be slowly and carefully added to a stirred, cooled solution of sodium bicarbonate in water. This should only be performed by experienced personnel. The reaction is exothermic and will release HCl gas.

  • Alternatively, the compound can be slowly added to a non-protic solvent and then quenched by the slow addition of an alcohol like isopropanol, followed by water.

2. Waste Collection:

  • All contaminated solid waste (gloves, absorbent materials, etc.) should be placed in a clearly labeled, sealed container for hazardous waste disposal.

  • Quenched solutions should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Follow all institutional and local regulations for hazardous waste disposal.[9] Never pour acyl chlorides or their un-neutralized residues down the drain.[11]

By internalizing the principles outlined in this guide, researchers can confidently and safely utilize reactive compounds like (e)-3-o-Tolylacryloyl chloride, ensuring both personal safety and the integrity of their invaluable work.

References

  • ACRYLOYL CHLORIDE MSDS. (n.d.). KSCL (KRISHNA). Retrieved from [Link]

  • 0013 - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Organic acid halides. (n.d.). Croner-i. Retrieved from [Link]

  • Safe Handling and Synthesis of Cinnamoyl Chloride (CAS 102-92-1). (n.d.). Retrieved from [Link]

  • Material Safety Data Sheet - Acryloyl Chloride, 97% (titr.). (n.d.). Cole-Parmer. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.